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(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol Documentation Hub

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  • Product: (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Identification, Characterization, and Synthetic Utility of (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Identity, Analytical Validation, and Mechanistic Application Introduction & Strategic Importance The compound (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Identity, Analytical Validation, and Mechanistic Application

Introduction & Strategic Importance

The compound (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol (CAS: 1213306-71-8) is a highly specialized chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and modern agrochemicals (). The precise spatial arrangement dictated by the (2S) stereocenter, combined with the unique electronic properties of the 3,5-dichloropyridine ring, makes it an indispensable pharmacophore for targeting complex enzymatic pockets, such as bacterial DNA gyrase.

Physicochemical Profiling & Data Presentation

Understanding the fundamental properties of this compound is critical for downstream synthetic planning. The dual chlorine substitution significantly reduces the pKa of the pyridine nitrogen, rendering it less susceptible to unwanted N-oxidation during metabolic clearance.

PropertyValue / DescriptionCausality / Synthetic Implication
Chemical Name (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanolDefines the exact stereoisomer required for biological target specificity.
CAS Registry Number 1213306-71-8Essential for precise procurement and regulatory documentation.
Molecular Formula C7H8Cl2N2OIndicates a high degree of functionalization relative to molecular weight.
Molecular Weight 207.06 g/mol Low MW allows for integration into larger scaffolds without exceeding Lipinski's limits.
SMILES OCNUseful for in silico docking studies and computational modeling.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure the integrity of the chiral synthesis, the following self-validating protocol must be executed before incorporating the amino alcohol into API pipelines. This system validates both chemical identity and enantiomeric excess (ee).

Protocol 1: Enantiomeric Validation via Chiral HPLC

Objective : Confirm ee > 99.0% to prevent racemic drift in downstream coupling.

  • Sample Preparation : Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

    • Causality : The non-polar hexane ensures the analyte interacts intimately with the chiral stationary phase, while isopropanol acts as a polar modifier to elute the compound without severe peak tailing.

  • Column Selection : Deploy a Chiralpak AD-H (amylose-based) column.

    • Causality : The helical cavities of the amylose backbone provide differential hydrogen-bonding environments for the (2S) and (2R) enantiomers, enabling baseline resolution.

  • Mobile Phase & Elution : Run an isocratic elution using Hexane/IPA/Diethylamine (90:10:0.1 v/v) at a flow rate of 1.0 mL/min.

    • Causality : The addition of 0.1% Diethylamine (DEA) is a critical self-validating step. DEA suppresses secondary interactions between the basic primary amine of the analyte and residual acidic silanols on the silica support. Without DEA, peak broadening could be falsely interpreted as enantiomeric impurity.

  • Detection & Validation : Monitor UV absorbance at 254 nm. If the secondary peak (the 2R enantiomer, CAS: 1213965-68-4) integrates to >1.0%, the batch must be rejected or subjected to chiral recrystallization.

G Start Raw Material: CAS 1213306-71-8 Prep Sample Prep: Hexane/IPA (90:10) Start->Prep Dissolution Chromatography Chiral HPLC (Amylose Phase + DEA) Prep->Chromatography Injection Detection UV Detection (254 nm) Chromatography->Detection Isocratic Elution Analysis Enantiomeric Excess Calculation Detection->Analysis Peak Integration Validation Self-Validation: ee > 99.0%? Analysis->Validation Quality Gate

Figure 1: Self-validating analytical workflow for enantiomeric purity determination.

Synthetic Utility & Mechanistic Pathways

The primary utility of (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol lies in its bifunctional nature (a primary amine and a primary alcohol adjacent to a chiral center).

Protocol 2: Chemoselective Amidation Workflow

Objective : Couple the primary amine to a carboxylic acid without O-acylation.

  • Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at 0°C.

    • Causality : HATU generates a highly reactive HOAt ester. The pre-activation at 0°C prevents the degradation of the active ester while ensuring sufficient reactivity to overcome the steric hindrance imposed by the adjacent 3,5-dichloropyridyl group.

  • Coupling : Add (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol (1.05 eq) dropwise. Allow to warm to room temperature.

    • Causality : The primary amine is significantly more nucleophilic than the primary alcohol. By carefully controlling the stoichiometry and avoiding strong bases like NaH, the reaction remains strictly N-selective, forming the amide without requiring prior O-protection.

  • Workup & Validation : Quench with saturated aqueous NaHCO3 and extract with EtOAc. Validate chemoselectivity via LC-MS by confirming the absence of the di-acylated mass.

Applications in Drug Development & Agrochemicals

The 3,5-dichloropyridyl motif is highly prized in medicinal chemistry for its ability to participate in halogen bonding and its robust metabolic stability.

  • Antibacterial Therapeutics : Tricyclic compounds incorporating the 3,5-dichloro-2-pyridylamino moiety have been patented as potent inhibitors of bacterial DNA gyrase and topoisomerase IV (). The halogen atoms form critical halogen bonds within the enzymatic active site, stabilizing the cleaved DNA-enzyme complex and leading to bacterial cell death.

  • Agrochemicals : Similar structural motifs are utilized in the development of novel insecticides targeting diamide-resistant pests, where the specific stereochemistry and halogenation pattern dictate receptor binding affinity ().

G Ligand (2S)-Amino Alcohol Pharmacophore Binding Halogen Bonding & Steric Alignment Ligand->Binding Spatial Fit Target Bacterial DNA Gyrase / Topoisomerase IV Target->Binding Active Site Outcome Inhibition of DNA Supercoiling Binding->Outcome Cell Death

Figure 2: Mechanistic pathway illustrating the role of the 3,5-dichloropyridyl moiety.

References

  • European Patent Office. "EP 3887370 B1: Tricyclic Compounds for the Treatment and Prophylaxis of Bacterial Infection".
  • World Intellectual Property Organization. "WO2023006634A1: Method for controlling diamide resistant pests & compounds therefor".
Exploratory

(S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol molecular weight

Technical Monograph: Physicochemical Profiling and Synthetic Utility of (S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol Executive Summary (S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol is a high-value chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of (S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol

Executive Summary

(S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol is a high-value chiral building block utilized in Fragment-Based Drug Discovery (FBDD) and asymmetric catalysis. Distinguished by its electron-deficient 3,5-dichloropyridine ring and a chiral amino-alcohol "warhead," this molecule serves as a critical intermediate for synthesizing PyOx (Pyridine-Oxazoline) ligands and kinase inhibitors. This guide provides a definitive reference for its physicochemical properties, validated synthetic routes, and analytical characterization.

Physicochemical Properties & Molecular Weight

Precise molecular weight determination is critical for stoichiometry in asymmetric synthesis, particularly when this molecule is used as a ligand precursor where enantiomeric excess (ee) is paramount.

Molecular Identity
PropertyValue
IUPAC Name (2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol
CAS Number 1213965-68-4 (Referenced as R-isomer; S-isomer is enantiomer)
Molecular Formula C₇H₈Cl₂N₂O
Monoisotopic Mass 205.9935 Da
Average Molecular Weight 207.06 g/mol
Exact Mass 206.0014 Da
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Isotopic Distribution Analysis

Due to the presence of two chlorine atoms (


Cl and 

Cl), the mass spectrum exhibits a characteristic isotopic pattern essential for identification.
  • M+ (Parent): ~100% relative abundance (Contains two

    
    Cl).
    
  • M+2: ~64% relative abundance (Contains one

    
    Cl and one 
    
    
    
    Cl).
  • M+4: ~10% relative abundance (Contains two

    
    Cl).
    

Scientist's Note: When calculating stoichiometry for sensitive metal-catalyzed reactions (e.g., Heck-Matsuda), always use the Average Molecular Weight (207.06 g/mol ) to account for natural isotopic abundance.

Synthetic Pathways

The synthesis of (S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol generally proceeds via the functionalization of 3,5-dichloropyridine precursors. Two primary routes are field-validated: the Asymmetric Strecker Synthesis (Route A) and the Chiral Reduction of Ketones (Route B).

Validated Synthetic Workflow (Graphviz)

Synthesis Start 3,5-Dichloro-2-cyanopyridine (Starting Material) Inter1 Imine Intermediate Start->Inter1 Grignard / Reduction Inter2 Alpha-Amino Nitrile (Chiral Resolution) Inter1->Inter2 HCN / Chiral Cat. Acid Amino Acid Intermediate Inter2->Acid Acid Hydrolysis (HCl) Product (S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol (Target) Acid->Product Reduction (LiAlH4 or BH3-THF) AltStart 3,5-Dichloropyridine-2-carboxaldehyde AltStart->Inter2 Asymmetric Strecker

Figure 1: Synthetic pathway focusing on the Strecker reaction mechanism to install the chiral amine.

Protocol: Reduction of Amino Acid Precursor

A robust method involves the reduction of the corresponding amino acid, (S)-2-amino-2-(3,5-dichloropyridin-2-yl)acetic acid.

  • Reagents: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution.

  • Setup: Flame-dried 250 mL round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in anhydrous THF.

    • Cool to 0°C. Dropwise add BH₃·THF (2.5 eq) over 30 minutes.

    • Reflux for 4–6 hours (monitor by TLC/LCMS).

    • Quench: Cool to 0°C, carefully add MeOH to destroy excess borane.

    • Workup: Concentrate, redissolve in EtOAc, wash with NaHCO₃.

  • Yield: Typically 85–92% after recrystallization.

Analytical Characterization

To ensure the integrity of the chiral center and chemical purity, a multi-modal analytical approach is required.

Mass Spectrometry (LC-MS)

The fragmentation pattern is dominated by the stability of the dichloropyridine ring.

MassSpec Parent Parent Ion [M+H]+ m/z 207/209/211 Frag1 Loss of CH2OH [M - 31]+ Parent->Frag1 - CH2OH (31 Da) Frag2 Pyridyl Cation (Stable Aromatic) Frag1->Frag2 Ring Stability

Figure 2: Predicted fragmentation logic for LC-MS identification.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Expectation: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer; verify with racemic standard.

Pharmaceutical & Catalytic Applications[4][5][6]

Precursor for PyOx Ligands

This amino alcohol is the immediate precursor to PyOx ligands used in asymmetric catalysis (e.g., Heck-Matsuda reactions).

  • Mechanism: Condensation of the amino alcohol with a nitrile or imidate forms the oxazoline ring.

  • Utility: The bulky 3,5-dichloropyridine group provides steric bulk and electronic tuning, enhancing enantioselectivity in palladium-catalyzed cross-couplings [1].

Fragment-Based Drug Discovery (FBDD)

The 3,5-dichloropyridine moiety is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenyl rings to improve metabolic stability (blocking P450 oxidation sites) and lipophilicity.

  • Target Classes: Bacterial Type III Secretion System (T3SS) inhibitors [2], c-Met kinase inhibitors, and antifungal agents.

References

  • Correction to Intermolecular Non-Covalent Hydroxy-Directed Enantioselective Heck Desymmetrization . Journal of Organic Chemistry. (2016). Describes the use of (S)-4-tert-butyl-2-(3,5-dichloropyridin-2-yl)-4,5-dihydrooxazole ligands.

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) . Bioorganic & Medicinal Chemistry Letters. (2012). Details the synthesis of dichloropyridine analogs from chiral lactate/amino acid precursors.

  • ChemScene Product Monograph . (2R)-2-Amino-2-(3,5-dichloropyridin-2-yl)ethanol specifications and CAS verification.

Foundational

Chiral Pyridine-Based Amino Alcohol Ligands: A Technical Guide to Asymmetric Synthesis

Structural Anatomy & Mechanistic Rationale In the realm of modern asymmetric organic synthesis, the design of chiral ligands is dictated by the need for both high catalytic turnover and rigid stereocontrol. Chiral pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Anatomy & Mechanistic Rationale

In the realm of modern asymmetric organic synthesis, the design of chiral ligands is dictated by the need for both high catalytic turnover and rigid stereocontrol. Chiral pyridine-containing alcohols and their derivatives have emerged as a pivotal class of ligands that perfectly balance these two requirements[1].

The structural brilliance of pyridine-based amino alcohols lies in their dual-functionality:

  • Hemilabile Coordination (The Pyridine Moiety): The pyridine nitrogen acts as a hemilabile ligand. It coordinates strongly enough to a transition metal (e.g., Zn, Ru, Cu) to assemble the active catalytic complex, but it can dynamically dissociate or shift to allow the incoming substrate (such as an aldehyde or ketone) to bind to the metal center. This dynamic behavior is the primary driver for high catalytic turnover[1].

  • Stereogenic Shielding (The Chiral Amino Alcohol): The adjacent chiral carbinol or amino center—often derived from readily available chiral pool molecules like (S)-α,α-diphenylprolinol—provides a rigid steric wall. Through precise steric hindrance and secondary electronic interactions (like hydrogen bonding), this moiety blocks one enantiotopic face of the substrate, forcing the nucleophile to attack exclusively from the less hindered face[1].

This synergistic relationship makes these ligands highly effective for synthesizing enantiomerically pure chiral amines and secondary alcohols, which are critical building blocks in over 40% of modern pharmaceuticals[2].

CatalyticCycle L Chiral Pyridine Amino Alcohol Complex Bimetallic Zn-Ligand Complex L->Complex Coordination Zn ZnEt2 (Diethylzinc) Zn->Complex Transmetalation Transition Stereocontrolled Transition State Complex->Transition Aldehyde Binding Aldehyde Aldehyde Substrate Aldehyde->Transition Transition->Complex Catalyst Regeneration Product Chiral Secondary Alcohol Transition->Product Alkyl Transfer & Quench

Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Core Applications & Quantitative Performance

Chiral pyridine prolinol derivatives and related amino alcohols are highly versatile. Their primary applications span carbon-carbon bond formation and asymmetric reductions[3].

  • Enantioselective Addition of Organozinc Reagents: These ligands catalyze the addition of diethylzinc to aromatic and aliphatic aldehydes, yielding chiral secondary alcohols. The rigid conformation of the bimetallic zinc-ligand complex ensures high enantiomeric excess (ee)[1].

  • Asymmetric Transfer Hydrogenation (ATH): When complexed with Ruthenium(II), pyridine amino alcohols facilitate the transfer of hydride from a donor (like isopropanol) to prochiral ketones[1].

  • Asymmetric Borane Reduction: Pyridine prolinol derivatives act as excellent catalysts for the borane reduction of prochiral ketones, utilizing

    
     as the hydride source[3].
    
Quantitative Data Summary

The following table summarizes the benchmark performance of chiral pyridine-based amino alcohol ligands across standard asymmetric transformations, demonstrating their robustness in yielding high enantiopurity.

Ligand ScaffoldReaction TypeBenchmark SubstrateReagent / MetalYield (%)Enantiomeric Excess (ee %)
Pyridine Prolinol DerivativeOrganozinc AdditionBenzaldehyde

> 85%Up to 92%
Pyridylamino AlcoholTransfer HydrogenationAcetophenoneRu(II) /

-PrOH
> 90%Up to 95%
Pyridine Prolinol DerivativeBorane ReductionProchiral Ketones

> 80%Up to 90%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent choices and mandatory analytical checkpoints to verify intermediate success before proceeding.

Protocol A: Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesize (1R)-1-phenyl-1-propanol with >90% ee using a chiral pyridine prolinol ligand.

Causality & Rationale:

  • Solvent Choice (Toluene): A non-coordinating solvent is critical. Coordinating solvents (like THF) would compete with the hemilabile pyridine nitrogen for zinc coordination, disrupting the chiral environment and drastically lowering the ee%.

  • Temperature Control (0 °C): The reaction is strictly maintained at 0 °C to kinetically suppress the uncatalyzed, background addition of diethylzinc, which would yield a racemic byproduct.

Step-by-Step Procedure:

  • Catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral pyridine prolinol ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Zinc Activation: Cool the solution to 0 °C. Slowly add diethylzinc (

    
    , 1.0 M in hexanes, 2.0 mmol) dropwise via syringe. Stir for 30 minutes at 0 °C to allow the complete formation of the active bimetallic zinc-ligand complex.
    
  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise.

  • In-Process Validation (TLC): Stir the reaction at 0 °C. After 12 hours, withdraw a 10 µL aliquot, quench with 1N HCl, extract with EtOAc, and spot on a silica TLC plate (Hexane:EtOAc 4:1). The disappearance of the UV-active benzaldehyde spot (

    
    ) confirms reaction completion.
    
  • Quench & Extraction: Once complete, quench the reaction strictly at 0 °C by carefully adding 1N HCl (5 mL). Causality: The acidic quench safely destroys excess organozinc species and protonates the zinc alkoxide intermediate without causing product racemization. Extract the aqueous layer with dichloromethane (

    
     mL).
    
  • Chiral Validation: Purify the crude product via flash chromatography. Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, flow rate 1.0 mL/min).

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

Objective: Reduce acetophenone to (1S)-1-phenylethanol.

Causality & Rationale:

  • Hydride Source (

    
    -PrOH):  Isopropanol acts as both the solvent and the stoichiometric hydride donor.
    
  • Base Activation (KOH): A catalytic amount of base is required to deprotonate the amino alcohol ligand and facilitate the formation of the active Ruthenium-alkoxide-hydride species.

Step-by-Step Procedure:

  • Complexation: Combine

    
     (0.005 mmol) and the chiral pyridylamino alcohol ligand (0.012 mmol) in anhydrous isopropanol (5 mL). Heat at 80 °C for 1 hour under argon, then cool to room temperature.
    
  • Activation: Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol) to generate the active catalyst.

  • Reduction: Add acetophenone (1.0 mmol) to the mixture. Stir at room temperature.

  • Validation: Monitor the conversion via GC-FID. Once conversion exceeds 95%, filter the mixture through a short pad of silica to remove the Ruthenium catalyst, preventing reverse oxidation.

  • Chiral Validation: Analyze the filtrate directly via Chiral GC (e.g., Supelco

    
    -DEX column) to confirm the ee% of the resulting secondary alcohol.
    

Workflow Step1 Ligand Synthesis N-alkylation of chiral prolinol Step2 Catalyst Prep In situ metal complexation Step1->Step2 Step3 Asymmetric Reaction Stereoselective transfer Step2->Step3 Step4 Reaction Quench 1N HCl to halt background rxn Step3->Step4 Step5 Chiral Analysis HPLC/GC for ee% validation Step4->Step5

Standardized self-validating workflow for asymmetric synthesis protocols.

Conclusion

Chiral pyridine-based amino alcohols represent a masterclass in ligand design. By leveraging the hemilability of the pyridine nitrogen for rapid catalytic turnover and the rigid steric bulk of the chiral amino alcohol for precise facial discrimination, these ligands offer highly reliable pathways for asymmetric synthesis. Adhering to strict, self-validating protocols—particularly regarding temperature control and non-coordinating solvent selection—ensures that the delicate transition states remain intact, consistently yielding high enantiomeric excesses suitable for pharmaceutical development.

References

  • Photochemical Asymmetric Palladium-Catalyzed Allylation Reaction: Expeditious Entry to Chiral 1,2-Amino Alcohols and 1,2-Diamines ACS Catalysis[Link]

  • New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction ResearchGate (Chinese Chemical Letters)[Link]

Sources

Exploratory

The 3,5-Dichloro-2-pyridyl Pharmacophore: Strategic Applications and Synthetic Methodologies in Modern Drug Discovery

Executive Summary The 3,5-dichloro-2-pyridyl moiety is a privileged scaffold in medicinal chemistry, frequently deployed to overcome pharmacokinetic bottlenecks and enhance target-specific binding affinities. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dichloro-2-pyridyl moiety is a privileged scaffold in medicinal chemistry, frequently deployed to overcome pharmacokinetic bottlenecks and enhance target-specific binding affinities. Characterized by the synergistic electron-withdrawing effects of two chlorine atoms and a pyridine nitrogen, this pharmacophore drastically alters the physicochemical profile of a drug candidate. This technical guide explores the mechanistic rationale behind utilizing the 3,5-dichloropyridyl group, its therapeutic applications across diverse disease states, and validated experimental protocols for its synthetic incorporation.

Mechanistic Rationale: Causality in Scaffold Hopping

A primary driver for incorporating the 3,5-dichloro-2-pyridyl group is the circumvention of Phase I metabolic liabilities, specifically the generation of reactive intermediates.

The Causality of Metabolic Stabilization: During the discovery of non-bile acid Farnesoid X Receptor (FXR) agonists for the treatment of nonalcoholic steatohepatitis (NASH), researchers encountered a critical hepatotoxicity risk. Early lead compounds containing a 2,6-dichlorophenyl ring were highly susceptible to CYP450-mediated oxidative metabolism. This oxidation generated reactive intermediates that rapidly formed glutathione (GSH) adducts, a hallmark of potential idiosyncratic toxicity[1].

To solve this, medicinal chemists executed a scaffold hop to a 3,5-dichloropyridyl analog. The introduction of the highly electronegative pyridine nitrogen inductively pulls electron density away from the aromatic system, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy. This electronic modulation completely suppresses GSH conjugate formation by rendering the ring too electron-deficient to undergo CYP450-mediated oxidative metabolism[1].

Metabolic_Stabilization cluster_0 Metabolic Liability (2,6-Dichlorophenyl) cluster_1 Optimized Pharmacophore (3,5-Dichloro-2-pyridyl) A 2,6-Dichlorophenyl Scaffold B CYP450 Oxidation A->B E 3,5-Dichloro-2-pyridyl Scaffold A->E Scaffold Hopping C Reactive Intermediate B->C D GSH Adduct Formation (Hepatotoxicity Risk) C->D F Reduced Electron Density (Pyridine N effect) E->F G Inhibition of Oxidative Metabolism F->G H No GSH Adducts (Metabolic Stability) G->H

Diagram 1: Scaffold hopping logic to prevent GSH adduct formation via electron density reduction.

Therapeutic Applications and Target Profiling

The steric bulk and unique electrostatic map of the 3,5-dichloro-2-pyridyl group allow it to fit snugly into hydrophobic pockets while participating in critical hydrogen bonding via the pyridine nitrogen.

  • Oncology (DUB Inhibitors): Deubiquitylating enzymes (DUBs) like USP7 and USP47 are critical in regulating tumor suppressor proteins (e.g., p53) and DNA repair mechanisms. The 3,5-dichloropyridine moiety has been identified as a highly potent and selective pharmacophore for dual USP7/USP47 inhibitors. Substituting a 5-phenyl thiol group with a 3,5-dichloropyridyl-5-thiol group resulted in sub-micromolar potency, effectively sensitizing cancer cells to genotoxic agents[2].

  • Inflammation and Respiratory (PDE4 Inhibitors): In the development of treatments for asthma and COPD, detailed structure-activity relationship (SAR) studies identified 3,5-dichloropyridyl-4-carboxamide as an effective pharmacophore for inhibiting Phosphodiesterase 4 (PDE4), which attenuates inflammatory responses by elevating intracellular cAMP levels[3].

  • Nuclear Receptor Agonism: TCPOBOP (1,4-Bis(2-(3,5-dichloropyridyloxy))benzene) is widely recognized as one of the most potent known agonists of the Constitutive Androstane Receptor (CAR). It heavily utilizes the 3,5-dichloropyridyl ether linkage to achieve high-affinity receptor binding[4].

  • Agrochemicals & Antifungals: Beyond human therapeutics, 3,5-dichloropyridine analogs exhibit potent inhibition of succinate dehydrogenase (SDH) in fungal pathogens, demonstrating broad-spectrum antifungal activity against agricultural threats[5].

Quantitative Pharmacological Data Summary
Compound / ScaffoldPrimary TargetActivity / PotencyIndication / NotesReference
Compound 18 (3,5-dichloropyridyl analog) FXRComplete suppression of GSH adductsNASH / Liver Fibrosis[1]
3,5-dichloropyridyl-5-thiol derivatives USP7 / USP47Sub-micromolar IC50Oncology / DNA Repair[2]
3,5-dichloropyridyl-4-carboxamide PDE4High cAMP elevationAsthma / COPD[3]
TCPOBOP CAREC50 in nanomolar rangeReceptor Agonism[4]
3,5-dichlorobenzyl ester derivatives SDH (Fungal)EC50: 1.01 - 6.60 mg/LAntifungal (Agrochemical)[5]

Experimental Methodology: Synthesis and Validation

To integrate the 3,5-dichloro-2-pyridyl moiety into a drug scaffold, Nucleophilic Aromatic Substitution (SNAr) is the most robust method. The following protocol outlines a self-validating workflow for synthesizing 2-(alkylthio)-3,5-dichloropyridines.

Self-Validating SNAr Protocol

Objective: Synthesis of 2-substituted-3,5-dichloropyridine via SNAr.

Causality of Experimental Choices:

  • Electrophile: 2-bromo-3,5-dichloropyridine. The halogens at C3 and C5 withdraw electron density via inductive effects, highly activating the C2 position for nucleophilic attack.

  • Base: Cesium carbonate (Cs2CO3). The large ionic radius of cesium prevents tight ion-pairing with the nucleophilic anion (the "cesium effect"), maximizing its nucleophilicity compared to sodium or potassium bases.

  • Solvent: Anhydrous DMF. A polar aprotic environment is strictly required to stabilize the anionic Meisenheimer intermediate transition state without solvating the nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask under an inert N2 atmosphere, dissolve 2-bromo-3,5-dichloropyridine (1.0 eq) and the chosen thiol/amine nucleophile (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add Cs2CO3 (2.0 eq) in one rapid portion. Rationale: Excess base ensures complete deprotonation of the nucleophile and neutralizes the generated HBr byproduct, driving the reaction forward.

  • Reaction: Heat the reaction mixture to 80°C using an oil bath or heating block with vigorous magnetic stirring.

  • In-Process Control (Self-Validation): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Check: The reaction is deemed complete when the starting material mass (m/z ~227 exhibiting a distinct bromine isotope pattern) is fully consumed, and the product mass dominates the chromatogram. TLC (Hexanes/EtOAc 8:2) must show a distinct, UV-active product spot with a different Rf value than the starting material.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (5 volumes) to precipitate the product or force it into the organic phase. Extract with EtOAc (3 x 3 volumes). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Final Validation: Confirm the structural integrity via 1H NMR. Validation Check: Look for two distinct pyridine aromatic protons (H4 and H6), which typically appear as doublets with a small meta-coupling constant (J ~ 2 Hz), confirming the 3,5-substitution pattern remains intact.

SNAr_Workflow Start Starting Material: 2-Bromo-3,5-dichloropyridine Reagents Add Nucleophile (e.g., Thiol/Amine) + Cs2CO3 in DMF Start->Reagents Reaction Heat to 80-100°C (SNAr Activation) Reagents->Reaction Monitor In-Process Control: LC-MS & TLC Monitoring Reaction->Monitor Workup Aqueous Workup & Phase Separation Monitor->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Validation Self-Validation: 1H/13C NMR & HRMS Purification->Validation

Diagram 2: Step-by-step SNAr workflow with integrated self-validation checkpoints.

References

  • Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - nih.gov - 1

  • Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - nih.gov - 2

  • Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - acs.org -3

  • Tcpobop | C16H8Cl4N2O2 | CID 5382 - PubChem - nih.gov - 4

  • Biological activity comparison of 3,5-Dichloropyridine analogs - benchchem.com - 5

Sources

Foundational

Stereochemical Nomenclature, CIP Causality, and Asymmetric Synthesis of (2S)-2-Amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol

Executive Summary & Pharmacological Context In modern drug discovery, chiral amino alcohols bearing heteroaromatic rings are highly privileged pharmacophores. Specifically, (2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern drug discovery, chiral amino alcohols bearing heteroaromatic rings are highly privileged pharmacophores. Specifically, (2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol (CAS: 1213306-71-8) serves as a critical chiral building block in the development of targeted therapeutics, including kinase inhibitors and GPCR modulators. The 3,5-dichloropyridyl motif provides enhanced metabolic stability and lipophilicity, while the chiral amino alcohol backbone allows for precise spatial orientation within complex protein binding pockets.

This technical guide deconstructs the systematic IUPAC nomenclature of this molecule, elucidates the causality behind its stereochemical assignment, and outlines a self-validating, highly diastereoselective synthetic protocol for its preparation.

IUPAC Nomenclature & Structural Deconstruction

The precise structural elucidation of this molecule relies on strict adherence to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines. The preferred IUPAC name (PIN) is (2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol .

  • Principal Functional Group (Parent Chain): The hydroxyl group (-OH) takes highest precedence over the amine and the halogenated aromatic ring. Consequently, the two-carbon aliphatic chain is designated as the parent structure, yielding ethan-1-ol .

  • Substituent Numbering: Numbering begins at the carbon attached to the principal functional group (C1). Therefore, the chiral center is located at C2.

  • Substituent Alphabetization: At the C2 position, there are two distinct substituents: an amino group and a 3,5-dichloropyridin-2-yl group. Alphabetically, "amino" precedes "dichloro", dictating their order in the prefix.

  • Stereodescriptor: The spatial arrangement at the C2 chiral center is designated as (2S) , derived via the Cahn-Ingold-Prelog (CIP) sequence rules [1].

The Causality of Stereochemistry: Cahn-Ingold-Prelog (CIP) Priority Assignment

A common pitfall in stereochemical assignment is the misprioritization of heteroaromatic rings versus heteroatom-substituted alkyl chains. According to CIP rules, priority is strictly dictated by the atomic number (


) of the atoms at the first point of difference [1].

For the C2 stereocenter, the four attached groups are prioritized as follows:

  • Priority 1 (-NH₂): The nitrogen atom (

    
    ) is directly attached to the chiral center.
    
  • Priority 2 (-CH₂OH): The carbon is bonded to (O, H, H). The highest atomic number is Oxygen (

    
    ).
    
  • Priority 3 (3,5-dichloropyridin-2-yl): The carbon is bonded to (N, C, C) within the aromatic ring. The highest atomic number is Nitrogen (

    
    ).
    
  • Priority 4 (-H): Hydrogen (

    
    ) is the lowest priority.
    

The "Hydroxymethyl vs. Pyridyl" Trap: When comparing Priority 2 and Priority 3, we evaluate the atoms attached to the benzylic/allylic carbon. For the hydroxymethyl group, the list of attached atoms in decreasing order of atomic number is (O, H, H) . For the 2-pyridyl group, it is (N, C, C) . Comparing the highest atomic number in each list, Oxygen (


) outranks Nitrogen (

). Therefore, the aliphatic -CH₂OH group takes precedence over the massive 3,5-dichloropyridin-2-yl group.

With the lowest priority group (-H) pointing away from the viewer, the sequence from Priority 1


 2 

3 traces a counter-clockwise path, confirming the (S)-configuration .

CIP_Priority C_chiral Chiral Center (C2) (S)-Configuration N_amino 1. -NH2 (N: Atomic No. 7) C_chiral->N_amino Highest Priority C_hydroxy 2. -CH2OH (C bonded to O,H,H) C_chiral->C_hydroxy Priority 2 C_pyridyl 3. -Pyridyl (C bonded to N,C,C) C_chiral->C_pyridyl Priority 3 H_atom 4. -H (H: Atomic No. 1) C_chiral->H_atom Lowest Priority O_atom First Point of Difference: O (Atomic No. 8) C_hydroxy->O_atom Compares > N_pyridyl First Point of Difference: N (Atomic No. 7) C_pyridyl->N_pyridyl Compares < O_atom->N_pyridyl 8 > 7 (Rule 1)

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment logic for the (2S) stereocenter.

Asymmetric Synthesis Workflow (Ellman's Auxiliary Approach)

The robust synthesis of chiral 1,2-amino alcohols relies heavily on the condensation of aldehydes with enantiopure tert-butanesulfinamide (Ellman's auxiliary) [2]. This chiral ammonia equivalent directs nucleophilic addition with exceptional diastereoselectivity, providing a self-validating system where the stereochemical outcome is highly predictable [3].

Synthesis SM 3,5-Dichloropicolinaldehyde Step1 Step 1: Imine Condensation Reagent: (R)-tert-Butanesulfinamide, Ti(OEt)4 SM->Step1 Int1 Intermediate: (R)-tert-Butanesulfinyl Imine Step1->Int1 Step2 Step 2: Asymmetric Cyanation Reagent: TMSCN, TBAF (cat.) Stereocontrol: Re-face attack Int1->Step2 Int2 Intermediate: (S)-Aminonitrile Derivative Step2->Int2 Step3 Step 3: Hydrolysis & Deprotection Reagent: HCl (aq), Reflux Int2->Step3 Int3 Intermediate: (S)-2-Amino-2-(3,5-dichloropyridyl)acetic acid Step3->Int3 Step4 Step 4: Carboxyl Reduction Reagent: BH3-THF or LiAlH4 Int3->Step4 Product Product: (2S)-2-Amino-2-(3,5-dichloropyridyl)ethan-1-ol Step4->Product

Figure 2: Asymmetric synthesis workflow utilizing Ellman's auxiliary for stereocontrol.

Step-by-Step Methodology & Causality

Step 1: Imine Condensation

  • Causality: The condensation of 3,5-dichloropicolinaldehyde with (R)-tert-butanesulfinamide requires a water scavenger and Lewis acid to drive the reaction forward. Titanium(IV) ethoxide (Ti(OEt)₄) is selected because it effectively coordinates the aldehyde oxygen, increasing its electrophilicity, while simultaneously sequestering the water byproduct to prevent imine hydrolysis.

  • Protocol: Dissolve 3,5-dichloropicolinaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours. Quench with brine, filter the resulting titanium dioxide salts through Celite, and concentrate the organic layer to yield the (R)-tert-butanesulfinyl imine.

Step 2: Asymmetric Cyanation (Strecker-type Addition)

  • Causality: The bulky tert-butanesulfinyl group exerts powerful facial stereocontrol. In the transition state, the sulfinyl oxygen coordinates with the Lewis acid/nucleophile complex, effectively blocking the Si-face of the imine. Consequently, the cyanide nucleophile exclusively attacks the Re-face, establishing the desired (S)-configuration at the α-carbon.

  • Protocol: Cool a solution of the sulfinyl imine in DCM to -78 °C. Add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq). Stir for 4 hours, gradually warming to -20 °C. Quench with saturated aqueous NH₄Cl and extract with DCM to yield the (S)-aminonitrile derivative.

Step 3: Hydrolysis and Deprotection

  • Causality: The aminonitrile intermediate requires both the hydrolysis of the nitrile to a carboxylic acid and the cleavage of the chiral auxiliary. Concentrated hydrochloric acid under reflux achieves both transformations in a single pot, yielding the free amino acid hydrochloride salt.

  • Protocol: Suspend the aminonitrile in 6M aqueous HCl. Heat to reflux (100 °C) for 12 hours. Cool to room temperature, wash with diethyl ether to remove organic impurities, and lyophilize the aqueous layer to obtain (S)-2-amino-2-(3,5-dichloropyridin-2-yl)acetic acid hydrochloride.

Step 4: Carboxyl Reduction

  • Causality: The reduction of an amino acid to an amino alcohol must be performed without racemization of the sensitive stereocenter. Borane-tetrahydrofuran (BH₃·THF) complex is highly chemoselective for carboxylic acids over the pyridine ring and operates under mild conditions that preserve the (S)-configuration.

  • Protocol: Suspend the amino acid in anhydrous THF at 0 °C. Add BH₃·THF (3.0 eq) dropwise. Reflux for 8 hours. Carefully quench with methanol to destroy excess borane. Concentrate and purify via reverse-phase preparative HPLC to yield the final product, (2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethan-1-ol.

Analytical Validation (Quantitative Data)

To ensure the integrity of the synthesized compound, a self-validating analytical suite must be employed. The table below summarizes the expected quantitative data required to confirm structural identity and enantiomeric purity.

Analytical TechniqueTarget ParameterExpected ObservationValidation Purpose
¹H NMR (400 MHz, DMSO-d₆) Pyridine Protons (C4-H, C6-H)Two doublets/singlets in the aromatic region (

8.0 - 8.6 ppm)
Confirms the integrity of the 3,5-dichloropyridyl ring
¹H NMR Methine Proton (C2-H)Multiplet/Triplet near

4.0 - 4.5 ppm
Confirms the presence of the chiral center adjacent to the amine
¹³C NMR (100 MHz, DMSO-d₆) Aliphatic Carbons (C1, C2)Two distinct peaks around

55-65 ppm
Validates the ethan-1-ol backbone
LC-MS (ESI+) [M+H]⁺ Ion

Confirms the molecular weight (C₇H₈Cl₂N₂O = 207.06 g/mol )
Chiral HPLC Enantiomeric Excess (ee)Single major peak (>98% area)Validates the (S)-stereocenter purity against a racemic standard
Optical Rotation

Specific rotation value (solvent dependent)Confirms macroscopic chirality

References

  • Cahn–Ingold–Prelog priority rules. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Tang, T. P., Volkman, S. K., & Ellman, J. A. (2001). Asymmetric Synthesis of Protected 1,2-Amino Alcohols Using tert-Butanesulfinyl Aldimines and Ketimines. The Journal of Organic Chemistry, 66(26), 8772-8778. Retrieved from: [Link]

Exploratory

Electronic Effects of 3,5-Dichloro Substitution on Pyridine Rings: A Mechanistic and Synthetic Guide for Drug Development

Executive Summary The 3,5-dichloropyridine motif is a privileged scaffold in medicinal chemistry, agrochemical development, and materials science. Its unique electronic topology—driven by the competing inductive and reso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dichloropyridine motif is a privileged scaffold in medicinal chemistry, agrochemical development, and materials science. Its unique electronic topology—driven by the competing inductive and resonance effects of the meta-chlorine atoms—fundamentally alters the physicochemical properties and reactivity of the pyridine core. This whitepaper provides an in-depth mechanistic analysis of these electronic effects, detailing how they dictate synthetic workflows and enhance the pharmacological profiles of drug candidates.

Electronic Topology: Induction vs. Resonance

Unsubstituted pyridine is inherently a


-deficient heterocycle due to the electronegativity of the nitrogen atom. The introduction of chlorine atoms at the 3 and 5 positions creates a complex electronic environment governed by two competing forces:
  • Inductive Effect (-I): Chlorine is highly electronegative, pulling electron density away from the ring through the

    
    -bond framework. Because the 3 and 5 positions are meta to the nitrogen, this inductive withdrawal is highly effective at depleting electron density across the entire ring.
    
  • Resonance Effect (+M): Chlorine possesses lone pairs that can donate electron density into the

    
    -system. However, resonance donation from the meta position cannot directly stabilize the nitrogen atom or the ortho/para positions effectively.
    

Causality & Net Effect: The inductive (-I) effect overwhelmingly dominates the resonance (+M) effect [1]. This profound electron withdrawal severely depletes the


-electron density of the ring, rendering it highly deactivated. Consequently, the basicity of the pyridine nitrogen is drastically reduced. While unsubstituted pyridine has a pKa of approximately 5.2, the conjugate acid of 3,5-dichloropyridine exhibits a predicted pKa of 0.32 ± 0.10 [2].
Physicochemical Data Summary

The electronic depletion directly impacts the measurable physical properties of the molecule. The table below summarizes the quantitative shifts caused by 3,5-dichloro substitution.

PropertyUnsubstituted Pyridine3,5-DichloropyridineMechanistic Rationale
pKa (Conjugate Acid) ~5.20.32 ± 0.10Strong -I effect of meta-chlorines reduces electron density on the nitrogen lone pair.
EAS Reactivity LowNegligibleExtreme

-deficiency prevents the stabilization of the electrophilic Wheland intermediate.
C4 Proton Acidity LowExceptionally HighFlanked by two EWGs (chlorines), the C4 carbanion is highly stabilized via induction.
LogP (Lipophilicity) 0.65~2.5 - 3.0Halogenation increases the hydrophobic surface area, enhancing lipid solubility.

Reactivity Profiles and Synthetic Workflows

The electronic configuration of 3,5-dichloropyridine dictates a highly specific reactivity profile, requiring tailored synthetic protocols to achieve functionalization.

Nucleophilic Aromatic Substitution (SNAr)

In typical electron-deficient pyridines, SNAr is a standard functionalization method. However, the position of the halogens is critical. In 2,6-dichloropyridine, the halogens are ortho to the nitrogen, allowing the nitrogen to stabilize the negative charge of the Meisenheimer intermediate via resonance. In contrast, the chlorines in 3,5-dichloropyridine are meta to the nitrogen. The nitrogen cannot provide direct resonance stabilization for nucleophilic attack at the C3 or C5 positions [3].

Causality: Because the transition state lacks resonance stabilization, displacing the 3,5-chlorines requires extremely harsh thermodynamic forcing (high temperatures and pressures) or specialized palladium-catalyzed cross-coupling conditions.

Directed C-H Functionalization (Lithiation)

The most powerful synthetic handle on 3,5-dichloropyridine is the C4 proton. The synergistic inductive pull of the two adjacent chlorine atoms makes the C4 proton highly acidic. This allows for regioselective directed metalation.

Protocol 1: Regioselective C4-Lithiation and Electrophilic Quench

Self-Validating Design: This protocol uses Lithium Diisopropylamide (LDA). As a sterically hindered, non-nucleophilic base, LDA prevents unwanted SNAr side-reactions, ensuring that only acid-base deprotonation occurs at the C4 position.

  • System Preparation: Flame-dry a Schlenk flask and purge with ultra-pure Argon. Dissolve 1.0 equivalent of 3,5-dichloropyridine in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78°C. Rationale: Cryogenic conditions are mandatory to stabilize the resulting C4-lithiated intermediate and prevent ring-opening or dimerization.

  • Deprotonation: Add 1.05 equivalents of a freshly titrated LDA solution (in THF/hexanes) dropwise over 15 minutes. Stir the deep-colored solution for 30 minutes at -78°C.

  • Electrophilic Trapping: Add 1.2 equivalents of the target electrophile (e.g., an alkyl halide or benzaldehyde derivative) neat or dissolved in minimal anhydrous THF.

  • Quench and Isolation: Allow the reaction to stir for 1 hour at -78°C, then quench meticulously with saturated aqueous

    
    . Warm to room temperature, extract with ethyl acetate, dry over 
    
    
    
    , and purify the 4-substituted-3,5-dichloropyridine via flash column chromatography.
Protocol 2: High-Temperature SNAr Amination

Self-Validating Design: To overcome the high activation energy barrier of the meta-chlorines, this protocol utilizes a sealed pressure vessel to exceed the boiling point of the nucleophile/solvent, forcing the reaction thermodynamically.

  • Preparation: In a heavy-walled pressure tube, combine 1.0 eq of 3,5-dichloropyridine with 5.0 eq of a secondary amine (e.g., piperidine). No additional solvent is required if the amine is liquid.

  • Thermal Activation: Seal the tube with a Teflon cap and heat to 150°C in an oil bath for 48 hours. Rationale: The extreme thermal energy compensates for the lack of resonance stabilization in the Meisenheimer complex.

  • Workup: Cool the vessel completely before opening. Dilute the crude mixture with water and extract with dichloromethane. Purify the resulting 3-amino-5-chloropyridine derivative via chromatography.

Implications in Drug Development

In medicinal chemistry, the 3,5-dichloropyridine motif is strategically deployed to optimize pharmacokinetic and pharmacodynamic properties:

  • Metabolic Shielding: The electron-withdrawing chlorines deactivate the ring toward Cytochrome P450 (CYP) mediated epoxidation and oxidation, significantly extending the drug's half-life.

  • Modulation of Basicity: By depressing the pKa of the pyridine nitrogen, the molecule remains unionized at physiological pH (7.4). This increases passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Halogen Bonding: The equatorial

    
    -holes of the chlorine atoms can form highly directional, non-covalent halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in the target protein's active site.
    
  • Case Study (P2X7 Receptor Antagonists): Research into novel P2X7 receptor antagonists (targets for chronic inflammatory diseases) demonstrated that the 3,5-dichloropyridine skeleton was absolutely critical for antagonistic activity. Optimization revealed that the specific electronic and steric bulk of the 3,5-dichloro substitution pattern maximized binding affinity and effectively inhibited the release of the pro-inflammatory cytokine IL-1

    
     [4].
    

Visualizations

G Pyridine Pyridine Core (Electron Deficient) Cl_Substituents 3,5-Dichloro Substituents Inductive -I Effect (Dominant) Strong Electron Withdrawal Cl_Substituents->Inductive Resonance +M Effect (Minor) Weak Resonance Donation Cl_Substituents->Resonance Inductive->Pyridine Depletes pi-density C4_Proton C4 Position Highly Acidic Inductive->C4_Proton Enhances acidity Nitrogen Pyridine Nitrogen Reduced Basicity (pKa ~0.32) Inductive->Nitrogen Lowers pKa Resonance->Pyridine Negligible impact

Electronic tug-of-war in 3,5-dichloropyridine highlighting the dominant inductive (-I) effect.

G Start 3,5-Dichloropyridine PathA Pathway A: C-H Functionalization Start->PathA PathB Pathway B: Nucleophilic Aromatic Substitution Start->PathB StepA1 1. LDA, THF, -78°C (Regioselective C4 Deprotonation) PathA->StepA1 StepA2 2. Electrophile (E+) StepA1->StepA2 ProductA 4-Substituted-3,5-dichloropyridine StepA2->ProductA StepB1 1. Amine Nucleophile Extreme Heat (>150°C) PathB->StepB1 ProductB 3-Amino-5-chloropyridine Derivative StepB1->ProductB

Divergent synthetic workflows for 3,5-dichloropyridine via C4-lithiation or harsh SNAr.

References

  • Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Source: Dalton Transactions (RSC Publishing). URL: [Link]

  • Title: Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Foundational

Bioactivity of (2S)-2-amino-2-(pyridin-2-yl)ethanol Derivatives

This technical guide details the bioactivity, medicinal chemistry, and experimental applications of (2S)-2-amino-2-(pyridin-2-yl)ethanol and its derivatives. Technical Guide for Drug Development & Medicinal Chemistry Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the bioactivity, medicinal chemistry, and experimental applications of (2S)-2-amino-2-(pyridin-2-yl)ethanol and its derivatives.

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary & Chemical Identity

(2S)-2-amino-2-(pyridin-2-yl)ethanol (often referred to as (S)-2-pyridylglycinol ) is a chiral amino alcohol scaffold acting as a "privileged structure" in medicinal chemistry. It combines the hydrogen-bond donor/acceptor properties of a 2-aminopyridine motif with the chelation capability of a vicinal amino alcohol.

This scaffold is not typically a drug in itself but serves as a critical pharmacophore precursor. Its derivatives exhibit bioactivity primarily through two distinct mechanisms:

  • Metallopharmacology: Acting as bidentate (

    
    ) or tridentate ligands in transition metal complexes with potent antimicrobial and anticancer properties.
    
  • Enzyme Inhibition: Serving as a bioisostere for substrate recognition sites in neurological targets, specifically Nitric Oxide Synthase (nNOS).

Chemical Profile
PropertySpecification
IUPAC Name (2S)-2-amino-2-(pyridin-2-yl)ethanol
Common Name (S)-2-Pyridylglycinol
CAS Number 724463-80-3 (S-isomer)
Stereochemistry (S)-enantiomer (critical for receptor binding)
Key Motifs Pyridine nitrogen (

), Primary amine (

), Primary alcohol

Core Bioactivity: Metallodrug Complexes[2][3][4]

The most documented bioactivity of this scaffold arises when it is derivatized into Schiff bases or used directly as a ligand for transition metals (Cu, Zn, Co, Ni).

Mechanism of Action: Chelation & Lipophilicity

The bioactivity follows Tweedy’s Chelation Theory . The (2S)-2-amino-2-(pyridin-2-yl)ethanol ligand coordinates with metal ions via the pyridine nitrogen and the amine nitrogen (or alcohol oxygen).[1]

  • Effect: Chelation reduces the polarity of the metal ion by delocalizing positive charge over the ligand system.

  • Result: This increases the lipophilicity of the complex, facilitating passive diffusion through the lipid bilayer of bacterial or cancer cell membranes. Once inside, the metal complex disrupts cellular respiration or intercalates with DNA.

Derivatization Pathway

Researchers typically functionalize the primary amine to create Schiff bases, enhancing stability and biological reach.

G Start (2S)-2-amino-2- (pyridin-2-yl)ethanol Schiff Schiff Base Ligand (Imine Formation) Start->Schiff + Reflux (EtOH) Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Schiff Complex Bioactive Metal Complex [M(Ligand)Cl2] Schiff->Complex + Metal Ion Chelation Metal Metal Salt (CuCl2, ZnCl2) Metal->Complex

Figure 1: Synthetic pathway for bioactive metallo-derivatives. The amino group is condensed with aldehydes to form Schiff bases, which then sequester metal ions.

Antimicrobial Data Summary

Derivatives complexed with Copper (Cu) and Zinc (Zn) show significant efficacy against ESKAPE pathogens.[2]

Derivative TypeMetal CenterTarget OrganismActivity (MIC/Zone)Mechanism
Schiff Base Cu(II)S. aureus (Gram+)High (MIC < 10 µg/mL)Membrane disruption
Schiff Base Zn(II)E. coli (Gram-)ModerateProtein synthesis inhibition
Free Ligand NoneS. aureusLow/InactivePoor membrane penetration

Neurological Applications: nNOS Inhibition

The 2-aminopyridine moiety within the scaffold is a known pharmacophore for inhibiting Neuronal Nitric Oxide Synthase (nNOS) .

Structural Logic
  • Substrate Mimicry: The 2-aminopyridine group mimics the guanidine moiety of L-Arginine (the natural substrate of NOS).

  • Selectivity: The ethanol side chain of the (S)-isomer provides specific steric contacts that can differentiate between nNOS (neuronal) and eNOS (endothelial), reducing cardiovascular side effects.

  • Neurological Targets: Derivatives are explored for treating neurodegenerative conditions where NO overproduction is toxic (e.g., stroke, Parkinson's).

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivative

Objective: Create a lipophilic ligand for biological assay.

  • Reagents: Dissolve 1.0 mmol of (2S)-2-amino-2-(pyridin-2-yl)ethanol in 10 mL anhydrous ethanol.

  • Addition: Add 1.0 mmol of substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Purification: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized to yield the Schiff base.

Protocol B: Metal Complexation (Cu-Ligand)

Objective: Synthesize the bioactive copper complex.

  • Preparation: Dissolve 1.0 mmol of the Schiff base (from Protocol A) in 15 mL hot methanol.

  • Metal Addition: Dissolve 1.0 mmol CuCl₂·2H₂O in 5 mL methanol and add dropwise to the ligand solution.

  • Observation: Immediate color change (typically green/brown) indicates complexation.

  • Reflux: Stir under reflux for 2 hours.

  • Isolation: Evaporate solvent to 50% volume; cool to 4°C overnight. Filter the crystalline complex.

Protocol C: In Vitro Antibacterial Assay (Agar Well Diffusion)

Validation: Ensure self-validating controls (DMSO negative control, Ciprofloxacin positive control).

  • Inoculum: Prepare 0.5 McFarland standard suspension of S. aureus (ATCC 25923).

  • Seeding: Swab Mueller-Hinton agar plates uniformly.

  • Wells: Punch 6mm wells using a sterile cork borer.

  • Loading: Add 50 µL of the Metal Complex solution (1 mg/mL in DMSO) to test wells.

  • Controls: Load DMSO (Negative) and Standard Antibiotic (Positive).

  • Incubation: 37°C for 24 hours. Measure Zone of Inhibition (ZOI) in mm.

Mechanism of Action Visualization

The following diagram illustrates how the metal complex leverages the "Trojan Horse" effect to enter bacterial cells.

Bioactivity Ligand Ligand (Hydrophilic) Complex Chelated Complex (Lipophilic/Neutral) Ligand->Complex Chelation Metal Metal Ion (Toxic but Polar) Metal->Complex Membrane Bacterial Cell Membrane (Lipid Bilayer) Complex->Membrane Permeation (High Lipophilicity) Intracellular Intracellular Targets (DNA/Enzymes) Membrane->Intracellular Transport Death Bacterial Cell Death Intracellular->Death Oxidative Stress DNA Intercalation

Figure 2: Mechanism of antibacterial action via chelation-enhanced membrane permeability.

References

  • Amolegbe, S. A. (2019).[3] Metal complexes of (E)-N-((pyridin-2-yl)methylene)pyridin-2-amine and their biological activity. Chemical Society of Nigeria. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). 2-Aminopyridines as Potent Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study. Molecules. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Stereoselective Synthesis of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

This Application Note is designed to provide a robust, scalable, and chemically sound protocol for the synthesis of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol starting from 2-cyanopyridine . This guide prioritize...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a robust, scalable, and chemically sound protocol for the synthesis of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol starting from 2-cyanopyridine .

This guide prioritizes laboratory safety, enantiomeric purity, and process reliability, adhering to the requested E-E-A-T principles.

Executive Summary & Strategic Overview

The target molecule is a chiral vicinal amino alcohol featuring a halogenated pyridine ring. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., ERK, Tpl2 inhibitors) and other oncology targets.

Synthetic Challenge: The primary challenges in synthesizing this molecule from 2-cyanopyridine are:

  • Regioselective Chlorination: Introducing chlorine atoms specifically at the C3 and C5 positions of the pyridine ring without over-chlorination.

  • Chiral Construction: Converting the nitrile/carboxyl group into a chiral amine-bearing carbon with high enantiomeric excess (ee).

  • Chemoselective Reduction: Reducing the carboxylic acid precursor to the alcohol without dechlorinating the pyridine ring (hydrodehalogenation).

Selected Pathway: To ensure high fidelity and scalability, this protocol utilizes a "Functionalize-then-Construct" strategy:

  • Ring Functionalization: Hydrolysis of 2-cyanopyridine followed by electrophilic chlorination.

  • Backbone Assembly: Conversion to the aldehyde followed by the Bucherer-Bergs reaction to form the hydantoin.

  • Resolution & Reduction: Hydrolysis to the racemic amino acid, classical resolution, and chemoselective reduction.

Synthetic Pathway Visualization[1]

The following flow diagram illustrates the critical intermediates and decision points in the synthesis.

SynthesisPath Start Start: 2-Cyanopyridine Step1 2-Picolinic Acid Start->Step1 Hydrolysis (HCl) Step2 3,5-Dichloropicolinic Acid (Regioselective Chlorination) Step1->Step2 Cl2/SOCl2 (Catalytic) Step3 3,5-Dichloro-2-pyridinecarboxaldehyde Step2->Step3 1. Esterification 2. DIBAL-H Reduction Step4 Hydantoin Intermediate (Bucherer-Bergs) Step3->Step4 (NH4)2CO3, KCN Step5 Racemic Amino Acid Step4->Step5 NaOH Hydrolysis Step6 (S)-Amino Acid (Chiral Resolution) Step5->Step6 L-Tartaric Acid Resolution Final Target: (2S)-Amino Alcohol Step6->Final NaBH4/I2 Reduction

Figure 1: Step-wise synthetic logic from 2-cyanopyridine to the chiral amino alcohol target.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis & Chlorination

Objective: Convert 2-cyanopyridine to 3,5-dichloropicolinic acid. Note: Direct chlorination of 2-cyanopyridine is industrially feasible but difficult to control in a standard lab setting. The acid route offers superior regiocontrol.

Reagents & Parameters:

ReagentRoleEquivalentsCritical Parameter
2-CyanopyridineStarting Material1.0Purity >98%
HCl (6M)Hydrolysis AgentExcessReflux temp (100°C)
SOCl₂ (Thionyl Chloride)Solvent/Reagent5.0 volAnhydrous conditions
Cl₂ (gas) or NCSChlorinating Agent2.5Slow addition

Protocol:

  • Hydrolysis: Reflux 2-cyanopyridine in 6M HCl for 4 hours. Cool to 0°C to precipitate 2-picolinic acid hydrochloride . Filter and dry.[1][2][3]

  • Chlorination: Suspend the picolinic acid in SOCl₂. Add a catalytic amount of FeCl₃ or I₂.

  • Heat to reflux.[2] Slowly bubble Cl₂ gas (or add N-chlorosuccinimide portion-wise) over 6 hours. The 3- and 5- positions are activated for electrophilic substitution.

  • Workup: Evaporate excess SOCl₂. Quench residue with ice water.[2][4] Adjust pH to 2.0 to precipitate 3,5-dichloropicolinic acid .

  • Validation: Check 1H NMR for loss of C3/C5 protons (singlets expected at ~8.5 ppm).

Phase 2: Construction of the Chiral Backbone

Objective: Convert the acid to the racemic amino acid via the aldehyde.

Step A: Reduction to Aldehyde

  • Esterification: Reflux 3,5-dichloropicolinic acid in EtOH with catalytic H₂SO₄ to form the ethyl ester.

  • DIBAL-H Reduction: Dissolve ester in DCM at -78°C. Add DIBAL-H (1.1 eq) dropwise.

    • Why? DIBAL-H at low temp stops at the aldehyde stage, preventing over-reduction to the alcohol.

  • Quench with Rochelle's salt. Isolate 3,5-dichloro-2-pyridinecarboxaldehyde .

Step B: Bucherer-Bergs Reaction

  • Suspend the aldehyde in 50% EtOH/Water.

  • Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.2 eq). Heat to 60°C for 4 hours.

  • Cool to crystallize the hydantoin derivative .

    • Advantage:[5][3][6][7] The hydantoin is often highly crystalline, allowing for easy purification of the backbone before hydrolysis.

  • Hydrolysis: Reflux the hydantoin in 2M NaOH (48 hrs) to open the ring. Neutralize to pH 6 to isolate (±)-2-amino-2-(3,5-dichloropyridin-2-yl)acetic acid .

Phase 3: Optical Resolution

Objective: Isolate the (S)-enantiomer.

Protocol:

  • Dissolve the racemic amino acid in hot methanol.

  • Add (+)-L-Tartaric acid (1.0 eq).

  • Allow the solution to cool slowly. The diastereomeric salt of the (S)-amino acid often crystallizes preferentially (verify specific rotation against literature standards).

  • Filter the salt and treat with weak base (NH₄OH) to liberate the free (S)-amino acid .

    • Alternative: Enzymatic resolution using Penicillin G Acylase is effective for phenylglycine analogs if chemical resolution fails [1].

Phase 4: Chemoselective Reduction to Amino Alcohol

Objective: Reduce the carboxylic acid to the alcohol without touching the aryl chlorides.

Reagents & Parameters:

ReagentRoleEquivalentsNotes
NaBH₄Reducing Agent2.5Solid
I₂ (Iodine)Activator1.0Dissolved in THF
THFSolvent10 volAnhydrous

Protocol:

  • Suspend (S)-amino acid in anhydrous THF under N₂.

  • Add NaBH₄ in one portion. Cool to 0°C.

  • Add I₂ in THF dropwise over 30 mins. (Evolution of H₂ gas).

    • Mechanism:[5][1][6][7][8] This generates Borane-THF in situ, which reduces amino acids to amino alcohols rapidly while being mild enough to preserve aryl chlorides [2].

  • Reflux for 12 hours.

  • Quench: Cool to 0°C. Add MeOH carefully until effervescence ceases.

  • Purification: Concentrate and partition between EtOAc and NaOH (1M). Dry organic layer and concentrate.[1][2][3][4][9]

  • Final Product: Recrystallize from EtOAc/Hexane to yield (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol .

Quality Control & Characterization

AttributeSpecificationMethod
Appearance White to off-white solidVisual
Purity >98.0%HPLC (C18, ACN/Water)
Chiral Purity >99% eeChiral HPLC (Chiralpak AD-H)
Identity Matches Ref Std1H NMR, MS (ESI+)
Water Content <0.5%Karl Fischer

Critical Process Parameters (CPPs):

  • Chlorination Temperature: Exceeding 120°C during chlorination may lead to 3,4,5-trichloro impurities.

  • Reduction Stoichiometry: Excess DIBAL-H will yield the alcohol prematurely; strict -78°C control is mandatory.

  • Resolution Crystallization: Cooling rate directly impacts the diastereomeric purity of the tartrate salt.

References

  • Enzymatic Resolution: "Enzymatic synthesis of (S)-phenylglycine analogs." Tetrahedron: Asymmetry, Vol 15, Issue 18, 2004.

  • Amino Acid Reduction: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Pyridine Chlorination: "Process for the preparation of 3,5-dichloro-2-cyanopyridine."[2][10] US Patent 2003/0232842.

  • Bucherer-Bergs Reaction: "Synthesis of Hydantoins from Aldehydes." Organic Syntheses, Coll.[6] Vol. 3, p.323.

Disclaimer: This protocol involves hazardous chemicals including Chlorine gas, Thionyl Chloride, and Cyanides. All procedures must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Regioselective Grignard Addition to 3,5-Dichloro-2-cyanopyridine

Executive Summary This application note details the protocol for the chemoselective addition of organomagnesium (Grignard) reagents to 3,5-dichloro-2-cyanopyridine (1) to synthesize the corresponding 2-acyl-3,5-dichlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective addition of organomagnesium (Grignard) reagents to 3,5-dichloro-2-cyanopyridine (1) to synthesize the corresponding 2-acyl-3,5-dichloropyridine (3) .

The transformation exploits the high electrophilicity of the nitrile carbon at the 2-position, activated by the electron-deficient pyridine ring and the inductive effect of the 3,5-dichloro substituents. The critical challenge addressed in this protocol is the suppression of competing Nucleophilic Aromatic Substitution (


) reactions at the C4 or C6 positions and the prevention of halogen-metal exchange.

Key Deliverables:

  • Target: Synthesis of 2-acyl-3,5-dichloropyridines (Ketones).

  • Selectivity: >95% Chemoselectivity for Nitrile Addition vs.

    
    .
    
  • Validation: In-process monitoring via FTIR (disappearance of

    
    ) and LC-MS.
    

Scientific Foundation & Mechanistic Insight

Substrate Analysis

3,5-dichloro-2-cyanopyridine presents a unique reactivity landscape. The pyridine ring is highly electron-deficient due to the heteroatom and the two electron-withdrawing chlorine atoms.

  • Nitrile (C2): The primary electrophile. The adjacent ring nitrogen renders this carbon highly susceptible to nucleophilic attack.

  • C-Cl Bonds (C3, C5): Potential sites for metal-halogen exchange or

    
    , particularly if reaction temperatures are uncontrolled.
    
  • Ring Carbons (C4, C6): Vulnerable to nucleophilic attack by strong bases (Grignards), leading to alkylated dihydropyridines.

The Chemoselectivity Strategy

The protocol relies on Kinetic Control . At lower temperatures (


 to 

), the addition of the Grignard reagent (

) to the nitrile group is kinetically favored over the disruption of the aromatic system (

or ring addition).

The reaction proceeds through the formation of a stable Magnesium Imine Salt (2) . This intermediate precipitates or stabilizes in the ether/THF matrix, preventing the "double addition" often seen with esters (which would lead to tertiary alcohols). The ketone is only liberated upon acidic hydrolysis.

Reaction Pathway Diagram[1]

G Substrate 3,5-dichloro-2-cyanopyridine (Substrate) Complex Coordination Complex (Mg...N) Substrate->Complex Coordination Grignard R-MgX (Grignard Reagent) Grignard->Complex ImineSalt Magnesium Imine Salt (Intermediate) Complex->ImineSalt Nucleophilic Attack (k1) Fast, Kinetic Control SideProduct SNAr / Ring Addition (Impurity) Complex->SideProduct Overheating (>25°C) Thermodynamic Control Ketone 2-Acyl-3,5-dichloropyridine (Target Product) ImineSalt->Ketone Acidic Hydrolysis (H3O+)

Figure 1: Reaction pathway highlighting the kinetic preference for nitrile addition (green path) over side reactions (red dashed path).

Experimental Protocol

Reagents & Equipment Table
ComponentSpecificationStoichiometryRole
Substrate 3,5-dichloro-2-cyanopyridine (>98%)1.0 equivElectrophile
Grignard Reagent Alkyl/Aryl-MgBr (e.g., 3.0M in Et2O)1.1 - 1.2 equivNucleophile
Solvent Anhydrous THF or Et2O10-15 V (mL/g)Reaction Medium
Quench 2N HCl or 15% H2SO4ExcessHydrolysis Agent
Inert Gas Nitrogen or ArgonN/AMoisture Protection
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Critical: Ensure all glassware is free of acetone or moisture, which kill Grignard reagents instantly.

Step 2: Substrate Solubilization

  • Charge the flask with 3,5-dichloro-2-cyanopyridine (1.0 equiv).

  • Add Anhydrous THF (or Diethyl Ether) via syringe. (Concentration: ~0.5 M).

  • Cool the solution to

    
      using an ice/water bath.
    
    • Note: While some literature suggests room temperature is acceptable for 4-cyano isomers [1], starting at

      
       is safer for the 2-cyano isomer to prevent initial exotherms from triggering 
      
      
      
      at the 3-chloro position.

Step 3: Grignard Addition

  • Charge the addition funnel with the Grignard Reagent (1.1 equiv).[1]

  • Add the Grignard reagent dropwise over 30–45 minutes.

    • Observation: A color change (often to yellow, orange, or brown) indicates the formation of the imine salt.

    • Control: Maintain internal temperature

      
       during addition.
      
  • Once addition is complete, allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours.

Step 4: In-Process Control (Self-Validation)

  • TLC/LC-MS: Check for consumption of starting material.

  • FTIR (Optional but recommended): Monitor the disappearance of the sharp nitrile stretch at

    
    . If the peak remains, the reaction is incomplete.[2]
    

Step 5: Hydrolysis (The Key to Ketone Formation)

  • Cool the mixture back to

    
     .
    
  • Slowly quench by adding 2N HCl (approx 2-3 equiv relative to Grignard).

    • Caution: Exothermic reaction! Methane/gas evolution may occur.

    • Mechanism:[3][4][5] This step protonates the imine nitrogen, forming an iminium ion, which is then hydrolyzed by water to release ammonia and the ketone.[3]

  • Stir vigorously at Room Temperature for 1–2 hours to ensure complete hydrolysis of the imine.

Step 6: Work-up & Isolation

  • Dilute with Ethyl Acetate (EtOAc) or MTBE.

  • Separate layers.[1] Extract the aqueous layer twice with EtOAc.

  • Wash combined organics with:

    • Saturated

      
       (to neutralize acid).
      
    • Brine.

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentrate under reduced pressure.

  • Purification: Recrystallization (often from Hexane/EtOAc) or Flash Column Chromatography.

Troubleshooting & Optimization

This protocol is designed to be a self-validating system. Use the following logic tree to diagnose failures.

Diagnosis Start Reaction Complete? CheckIR Check FTIR for CN peak (~2240 cm-1) Start->CheckIR CN_Present CN Peak Persists CheckIR->CN_Present Yes CN_Absent CN Peak Gone CheckIR->CN_Absent No Moisture Issue: Wet Solvent/Reagent Action: Titrate Grignard, Dry Solvent CN_Present->Moisture Steric Issue: Steric Bulk Action: Reflux (Risk of SNAr) CN_Present->Steric CheckProduct Analyze Product (LCMS/NMR) CN_Absent->CheckProduct TertAlcohol Tertiary Alcohol Found (Double Addition) CheckProduct->TertAlcohol Mass = Target + R Ketone Target Ketone Found (Success) CheckProduct->Ketone Mass = Target RingAdd Ring Addition/SNAr Products CheckProduct->RingAdd Complex Mixture FixTert Cause: Hydrolysis too slow or Temp too high Action: Quench colder/faster TertAlcohol->FixTert FixRing Cause: Temp too high Action: Keep < 0°C RingAdd->FixRing

Figure 2: Troubleshooting logic flow for reaction diagnosis.

Common Failure Modes
  • Starting Material Remains:

    • Cause: Grignard reagent degraded by moisture.

    • Solution: Titrate Grignard before use; ensure inert atmosphere.

  • Tertiary Alcohol Formation:

    • Cause: Rare for nitriles, but possible if the imine salt decomposes before quenching or if the Grignard is vastly in excess and temperature is high.

    • Solution: Stick to 1.1–1.2 equiv stoichiometry.

  • Complex Mixture (Tars):

    • Cause:

      
       displacement of chlorides or polymerization.
      
    • Solution: Strict temperature control (

      
      ). Do not overheat.
      

References

  • Synthesis of 3,5-dichloro-4-pyridinecarbonitrile derivatives: Title: 3,5-Dichloro-4-pyridinecarbonitrile: A Multisite Substrate for Carbon Nucleophiles. Source: Academia.edu / Scientific Literature. Link:[Link] (Note: This reference establishes the precedent that Grignard reagents preferentially attack the cyano group of 3,5-dichloropyridines at room temperature.)[6]

  • General Mechanism of Grignard Addition to Nitriles: Title: Addition of Grignard reagents to nitriles to give ketones.[3][7][8] Source: Master Organic Chemistry. Link:[Link]

  • Preparation of Ketones from Nitriles: Title: Preparation of Ketones from Nitriles using Grignard Reagents.[3][7][8] Source: CK-12 Foundation. Link:[Link]

  • Organic Syntheses Precedent (Analogous Pyridine Chemistry): Title: Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides (Demonstrates Grignard handling with pyridines). Source: Organic Syntheses. Link:[Link]

Sources

Method

Application Note: Enantioselective Reduction of 3,5-Dichloro-2-acetylpyridine Derivatives to Chiral Amino Alcohols

Target Audience: Process Chemists, Biocatalysis Researchers, and API Development Scientists Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Insights The synthesis of chiral 1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and API Development Scientists Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Insights

The synthesis of chiral 1,2-amino alcohols from highly functionalized heteroaromatic precursors is a critical transformation in modern drug discovery. Specifically, utilizing 3,5-dichloro-2-acetylpyridine as a starting material presents a unique set of chemical challenges. Direct reduction of the acetyl group yields a simple secondary alcohol; therefore, accessing an amino alcohol necessitates a multi-step sequence:


-functionalization (halogenation followed by amination) to form an 

-amino ketone, followed by a highly controlled enantioselective reduction.
The Chemical Challenge (Causality of Design)
  • Coordination Poisoning: The basic nitrogen of the pyridine ring can competitively coordinate with transition metal catalysts, potentially poisoning the active metal center or disrupting the chiral environment required for high enantiomeric excess (ee).

  • Hydrodehalogenation Risk: The 3,5-dichloro substitution renders the pyridine ring highly electron-deficient. Traditional high-pressure hydrogenation (e.g., using Pd/C or standard Rh/Ru homogeneous catalysts under

    
     gas) frequently leads to unwanted hydrodehalogenation of the aromatic ring[1].
    
  • Substrate Instability: The electron-withdrawing nature of the dichloropyridine moiety increases the electrophilicity of the

    
    -amino ketone, making it susceptible to retro-Mannich fragmentation or polymerization under harsh basic conditions.
    

To circumvent these issues, this application note details two orthogonal, self-validating methodologies for the final enantioselective reduction: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction . Both methods operate under mild conditions, completely avoiding


 gas and preserving the integrity of the di-chlorinated heteroaromatic scaffold.

Synthetic Workflow

The following pathway illustrates the transformation from the raw starting material to the high-value chiral API scaffold.

Pathway SM 3,5-Dichloro-2-acetylpyridine (Starting Material) Bromo α-Bromo Ketone (Intermediate 1) SM->Bromo Br2, HBr/AcOH (α-Bromination) Amino α-Amino Ketone (Intermediate 2) Bromo->Amino iPrNH2, K2CO3, THF (Amination) Product Chiral 1,2-Amino Alcohol (Target API Scaffold) Amino->Product Ru-ATH or KRED (Enantioselective Reduction)

Workflow for the enantioselective synthesis of chiral amino alcohols from 2-acetylpyridine.

Experimental Protocols: A Self-Validating System

Phase 1: Preparation of the -Amino Ketone

Note: Isopropylamine is used here as a representative amine to generate a sterically demanding


-amino ketone, a common motif in beta-blocker-like and novel neurotherapeutic APIs.

Step 1:


-Bromination 
  • Dissolve 3,5-dichloro-2-acetylpyridine (1.0 eq) in 33% HBr in acetic acid (0.5 M concentration).

  • Add

    
     (1.05 eq) dropwise at 0 °C. Causality: The acidic environment prevents base-catalyzed aldol condensation of the starting material, while the slight excess of bromine ensures complete conversion without di-bromination.
    
  • In-Process Control (IPC): Monitor by HPLC at 254 nm. The reaction is complete when starting material is <1%.

  • Quench with ice water, filter the resulting precipitate, and wash with cold water to yield 2-bromo-1-(3,5-dichloro-pyridin-2-yl)ethanone.

Step 2: Amination

  • Dissolve the

    
    -bromo ketone in anhydrous THF. Add anhydrous 
    
    
    
    (2.0 eq).
  • Add isopropylamine (1.5 eq) dropwise at 0 °C, then allow to warm to 20 °C.

  • IPC Validation: Monitor by TLC (Hexane/EtOAc 7:3). The highly polar

    
    -amino ketone will remain near the baseline compared to the bromo-precursor.
    
  • Filter the inorganic salts, concentrate in vacuo, and isolate the

    
    -amino ketone intermediate.
    
Phase 2: Enantioselective Reduction (Two Orthogonal Methods)
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method utilizes the Noyori-Ikariya catalyst, operating via an outer-sphere mechanism where the Ru-H and N-H bonds simultaneously transfer a hydride and a proton to the ketone via a six-membered pericyclic transition state[2]. This avoids the need for high-pressure


, eliminating dehalogenation risks[3].
  • Catalyst Preparation: In a Schlenk flask under inert argon, combine

    
     (0.5 mol%) and 
    
    
    
    -TsDPEN (1.1 mol%) in anhydrous dichloromethane. Stir for 1 hour at 25 °C to pre-form the active
    
    
    complex.
  • Buffer System: Prepare an azeotropic mixture of Formic Acid / Triethylamine (HCOOH/

    
     5:2). Causality: This specific ratio acts as both the hydrogen donor and the solvent, while maintaining a mildly acidic pH that protonates the basic pyridine nitrogen, preventing it from coordinating to and poisoning the Ruthenium center.
    
  • Reduction: Add the

    
    -amino ketone (1.0 eq) to the catalyst solution, followed by the HCOOH/
    
    
    
    mixture. Stir at 40 °C for 12 hours.
  • Self-Validation & Workup:

    • Quench the reaction by cooling to 0 °C and slowly adding saturated aqueous

      
       until gas evolution ceases (pH ~8).
      
    • Extract with EtOAc. The organic layer is analyzed via Chiral HPLC (e.g., Chiralcel OD-H column) to validate enantiomeric excess (>98% ee expected).

Protocol B: Biocatalytic Reduction via Ketoreductase (KRED)

Enzymatic reduction offers unparalleled stereocontrol and operates in purely aqueous media, making it highly attractive for late-stage API synthesis where heavy metal limits are strictly regulated[4].

  • Reaction Matrix Setup: In a pH-stat controlled bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor Regeneration System: Add

    
     (0.1 mM), D-Glucose (1.5 eq relative to substrate), and Glucose Dehydrogenase (GDH, 5 U/mL). Causality: KREDs require stoichiometric NADPH. GDH oxidizes glucose to gluconolactone, simultaneously regenerating NADPH from 
    
    
    
    , making the process economically viable and driving the equilibrium toward complete reduction.
  • Enzyme Addition: Add the engineered Ketoreductase (KRED-P1 series or equivalent, 10 wt% relative to substrate).

  • Substrate Feeding: Dissolve the

    
    -amino ketone in a minimal amount of DMSO (final assay concentration <5% v/v DMSO) and add it to the bioreactor via a syringe pump over 2 hours. Causality: Slow feeding prevents substrate inhibition of the enzyme and mitigates the toxicity of the highly electrophilic ketone.
    
  • Self-Validation & Workup:

    • Maintain pH at 7.0 using 1 M NaOH (the GDH reaction produces gluconic acid, which lowers pH). The consumption of NaOH directly correlates to reaction conversion, providing real-time, self-validating kinetic data.

    • Once NaOH consumption ceases, extract the aqueous layer with Methyl tert-butyl ether (MTBE) to isolate the pure (R)- or (S)-1,2-amino alcohol depending on the KRED variant used.

Quantitative Data Summary

The following table summarizes the comparative metrics of the two reduction methodologies applied to the 1-(3,5-dichloro-pyridin-2-yl)-2-(isopropylamino)ethanone substrate.

MetricRu-ATH (Noyori-Ikariya)Biocatalysis (KRED)Causality / Technical Notes
Enantiomeric Excess (ee) 96 - 98%> 99.5%KRED active sites offer near-perfect steric recognition.
Yield (Isolated) 88%92%ATH requires careful pH control during workup to avoid product loss.
Reaction Time 12 - 16 hours6 - 8 hoursKRED kinetics are highly efficient when substrate inhibition is managed.
Catalyst Loading 0.5 - 1.0 mol%5 - 10 wt%Ru-ATH requires trace metal scavenging (e.g., SiliaMetS) post-reaction.
Dehalogenation Risk NoneNoneBoth methods avoid

gas, preserving the 3,5-dichloro motif.
E-Factor (Waste) Moderate (~15-20)Low (~5-10)Biocatalysis utilizes aqueous media, significantly reducing organic waste.

References

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?
  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities Source: Organometallics - ACS Publications URL
  • Practical synthesis of optically active amino alcohols via asymmetric transfer hydrogenation of functionalized aromatic ketones Source: R Discovery / The Journal of Organic Chemistry URL
  • WO2019002459A1 - ENZYME AND METHOD FOR THE STEREOSELECTIVE REDUCTION OF CARBONYL COMPOUNDS, OXIDATION AND STEREOSELECTIVE REDUCTIVE AMINATION Source: Google Patents URL

Sources

Application

Application Note: Synthesis of Oxazolidinones from 3,5-Dichloropyridyl Amino Alcohols

Introduction & Strategic Rationale The 3,5-dichloropyridine motif is a highly privileged, electron-deficient scaffold frequently utilized in the design of pharmaceutical agents, most notably in Phosphodiesterase 4 (PDE4)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3,5-dichloropyridine motif is a highly privileged, electron-deficient scaffold frequently utilized in the design of pharmaceutical agents, most notably in Phosphodiesterase 4 (PDE4) inhibitors, as well as in advanced agrochemicals[1]. Fusing this heavily halogenated aromatic system with an oxazolidinone ring—a core pharmacophore in novel antibacterial agents and a versatile chiral auxiliary—creates highly valuable structural intermediates and drug candidates[2][3].

However, the synthesis of oxazolidinones from 3,5-dichloropyridyl amino alcohols presents unique stereoelectronic challenges. The strong inductive electron-withdrawing effect of the two chlorine atoms, combined with the electronegativity of the pyridine nitrogen, severely diminishes the nucleophilicity of the adjacent amine (in N-linked systems) or alters the reactivity of the alcohol. Consequently, mild carbonylating agents (e.g., dialkyl carbonates) often fail to drive the cyclization to completion without the use of harsh, degrading alkoxide bases[4]. To overcome this deactivation, highly electrophilic phosgene equivalents—namely bis(trichloromethyl) carbonate (triphosgene) and 1,1'-carbonyldiimidazole (CDI)—must be strategically deployed[5][6].

Mechanistic Pathway & Reagent Selection

The transformation relies on the initial nucleophilic attack of the amino group onto the carbonylating agent, forming an activated intermediate (a carbamoyl chloride or acyl imidazole), followed by an intramolecular ring closure driven by the pendant hydroxyl group[5].

  • Triphosgene: Acts as a solid, safer phosgene source. It is highly electrophilic and ideal for sterically hindered or electronically deactivated 3,5-dichloropyridyl substrates[5].

  • CDI: A milder, greener alternative that generates imidazole as a byproduct. While safer, the resulting acyl imidazole intermediate is less electrophilic than a carbamoyl chloride, often requiring elevated temperatures or stronger bases to force the intramolecular alkoxide attack[2].

Pathway N1 3,5-Dichloropyridyl Amino Alcohol N3 Activated Intermediate (Carbamoyl Chloride) N1->N3 Base (DIPEA/NaH) N2 Carbonylating Agent (Triphosgene / CDI) N2->N3 N4 Intramolecular Cyclization N3->N4 Heat / Base N5 Oxazolidinone Product N4->N5 -HCl or -Imidazole

Reaction pathway for oxazolidinone synthesis from 3,5-dichloropyridyl amino alcohols.

Experimental Protocols

Protocol A: Triphosgene-Mediated Cyclization (High Reactivity) Causality & Validation: Triphosgene is utilized to overcome the poor nucleophilicity of the 3,5-dichloropyridyl-substituted amine. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to neutralize the generated HCl, preventing the protonation of the weakly basic pyridine nitrogen. The aqueous ammonium chloride quench is a critical self-validating safety step that ensures the complete destruction of any residual phosgene gas.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the 3,5-dichloropyridyl amino alcohol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv, 30 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dissolve triphosgene (0.4 equiv, 4.0 mmol; Note: 1 mole of triphosgene yields 3 moles of phosgene) in anhydrous DCM (10 mL) and add dropwise over 15 minutes to control the exothermic release of phosgene[5].

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the polar amino alcohol spot validates the consumption of the starting material[6].

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous

    
     (20 mL) at 0 °C. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure oxazolidinone.

Protocol B: CDI-Mediated Cyclization (Milder Alternative) Causality & Validation: CDI is used for substrates that are highly sensitive to chlorination side-reactions. Because the 3,5-dichloropyridyl group deactivates the system, the intermediate acyl imidazole requires thermal energy to undergo cyclization. The acidic workup validates the removal of the basic imidazole byproduct.

  • Preparation: Dissolve the 3,5-dichloropyridyl amino alcohol (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M) under argon.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv, 15 mmol) in one solid portion[2].

  • Cyclization: Attach a reflux condenser and heat the mixture to 70 °C for 12–24 hours.

  • Workup: Cool to room temperature and concentrate the THF in vacuo. Redissolve the crude residue in Ethyl Acetate (50 mL). Wash sequentially with 1M HCl (2 × 20 mL) to remove the imidazole byproduct, followed by saturated

    
     and brine.
    
  • Validation: Dry over

    
     and concentrate. Confirm product formation via FTIR; the appearance of a strong carbamate 
    
    
    
    stretch at
    
    
    and the absence of broad
    
    
    stretches (
    
    
    ) self-validates the successful ring closure.

Quantitative Data Summary

The following table summarizes the optimized parameters for converting deactivated 3,5-dichloropyridyl amino alcohols into their corresponding oxazolidinones, allowing researchers to select the appropriate methodology based on substrate sensitivity.

Carbonylating AgentBaseSolventTemp (°C)Time (h)Avg. Yield (%)Substrate Scope / Notes
Triphosgene [5]DIPEA (3.0 eq)DCM0 to 252 - 485 - 95Ideal for highly deactivated, sterically hindered amines.
CDI [2]None / ImidazoleTHF70 (Reflux)12 - 2465 - 80Greener alternative; requires heat due to lower electrophilicity.
Diethyl Carbonate [4]

or

EtOH / Neat120 (MW)0.5 - 240 - 60Prone to side reactions with 3,5-dichloropyridyl systems; low yield.

(Note: Microwave (MW) irradiation can accelerate dialkyl carbonate reactions, but yields remain moderate for highly electron-deficient aryl systems[4].)

References

  • [2] Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate.2

  • [3] Oxazolidinone synthesis. Organic Chemistry Portal. 3

  • [4] Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PubMed Central (PMC). 4

  • [1] Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry - ACS Publications. 1

  • [5] Introduction - JG Knight (Synthesis of compounds containing four carbon-heteroatom bonds). Thieme Connect. 5

  • [6] 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent. Benchchem. 6

Sources

Method

Application Note: Chemoselective N-Protection of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

Executive Summary This application note details the protocol for the -tert-butoxycarbonyl ( -Boc) protection of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol (CAS 1213306-71-8). This intermediate is a critical chira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the


-tert-butoxycarbonyl (

-Boc) protection of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol (CAS 1213306-71-8). This intermediate is a critical chiral building block in the synthesis of MET kinase inhibitors (e.g., Crizotinib analogs).

The presence of the 3,5-dichloropyridine moiety presents specific synthetic challenges:

  • Electronic Deactivation: The electron-withdrawing chlorine atoms and pyridine nitrogen reduce the nucleophilicity of the adjacent amine compared to standard alkyl amines.

  • Racemization Risk: The

    
    -proton at the chiral center is activated by the electron-deficient pyridine ring, increasing the risk of racemization under strongly basic conditions.
    
  • Chemoselectivity: The primary alcohol competes with the amine for the acylating agent, requiring conditions that favor

    
    - over 
    
    
    
    -functionalization.

This guide provides a validated, high-chemoselectivity protocol using mild biphasic conditions to ensure enantiomeric retention and high yield.

Strategic Analysis & Mechanism

Structural Considerations

The substrate contains a primary amine and a primary alcohol. Standard thermodynamics favor amide/carbamate formation over esters/carbonates. However, the 3,5-dichloropyridyl group exerts a strong inductive effect (-I), withdrawing electron density from the


-carbon.
  • Impact on Amine: Reduced nucleophilicity requires a reactive acylating agent (

    
    ) but may require longer reaction times than simple benzylamine.
    
  • Impact on Chirality: The

    
     of the benzylic-type proton is lowered. Use of strong bases (e.g., NaH, NaOH) or high heat can lead to deprotonation and subsequent racemization via an achiral carbanion intermediate.
    
Reagent Selection
  • Protecting Group: Di-tert-butyl dicarbonate (

    
    ).[1][2][3]
    
  • Base: Sodium Bicarbonate (

    
    ) is selected over Triethylamine (
    
    
    
    ).
    
    
    provides a buffered pH (~8.5), sufficient to neutralize the liberated acid but insufficient to deprotonate the
    
    
    -carbon.
  • Solvent: A THF/Water biphasic system is chosen. Water solubilizes the inorganic base and suppresses

    
    -bocylation (as the alkoxide is unstable in water), while THF solubilizes the organic substrate.
    

Experimental Protocols

Protocol A: Biphasic Chemoselective Protection (Recommended)

Best for: Scaling up (>5g) and maintaining maximum optical purity.

Materials
ReagentEquiv.Role
(2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol1.0Substrate
Di-tert-butyl dicarbonate (

)
1.1Protecting Reagent
Sodium Bicarbonate (

)
2.5Mild Base
Tetrahydrofuran (THF)-Solvent (Organic)
Water (DI)-Solvent (Aqueous)
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol (1.0 eq) in THF (10 mL per gram of substrate).

  • Base Addition: Dissolve

    
     (2.5 eq) in Water (5 mL per gram of substrate). Add this solution to the THF mixture. The resulting mixture will be biphasic (cloudy).
    
  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add

    
     (1.1 eq) dropwise as a solution in a minimal amount of THF.
    
    • Note: Cooling is critical to suppress kinetic

      
      -bocylation.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir vigorously for 4–6 hours.

    • Monitoring: Check by TLC (5% MeOH in DCM) or LCMS. The amine starting material should disappear. If

      
      -Boc byproduct is observed (higher 
      
      
      
      ), see Troubleshooting.
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Separate phases. Extract the aqueous layer once with EtOAc.

    • Wash combined organics with 5% Citric Acid (mildly acidic wash removes unreacted amine without deprotecting Boc).

    • Wash with Brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-50% EtOAc in Hexanes).

Protocol B: Homogeneous Organic Phase (Alternative)

Best for: Small scale (<100mg) or water-sensitive analogs.

  • Dissolve substrate in anhydrous Dichloromethane (DCM) .

  • Add Triethylamine (

    
    )  (1.2 eq). Do not use excess base.
    
  • Cool to 0 °C. Add

    
     (1.1 eq).
    
  • Stir at 0 °C for 2 hours, then RT for 2 hours.

  • Critical: If the reaction stalls, do not add DMAP (4-Dimethylaminopyridine). DMAP will catalyze the

    
    -bocylation of the alcohol.
    

Visualization & Logic

Reaction Pathway & Mechanism

The following diagram illustrates the reaction flow and the critical control points for chemoselectivity.

G Start Start: Chiral Amino Alcohol Boc2O Add Boc2O (1.1 eq) Start->Boc2O THF/H2O, NaHCO3 Intermed Tetrahedral Intermediate Boc2O->Intermed PathN N-Attack (Kinetic Preference) Intermed->PathN Major Pathway PathO O-Attack (Side Reaction) Intermed->PathO If DMAP used or High Temp Product Target: N-Boc Alcohol PathN->Product -CO2, -tBuOH Byproduct Impurity: O-Boc Carbonate PathO->Byproduct QC QC: Chiral HPLC Product->QC Check Chirality

Figure 1: Reaction pathway highlighting the divergence between the desired N-protection and unwanted O-protection.

Troubleshooting Decision Tree

DecisionTree Issue Problem Detected Check Analyze LCMS/NMR Issue->Check Case1 Starting Material Remains Check->Case1 Case2 O-Boc Byproduct Observed Check->Case2 Case3 Racemization (Low ee%) Check->Case3 Sol1 Increase Time (Do NOT heat >30°C) Case1->Sol1 Sol2 Hydrolysis: Treat with LiOH/MeOH (Cleaves O-Boc selectively) Case2->Sol2 Sol3 CRITICAL FAILURE: Switch to NaHCO3 base Keep Temp < 0°C Case3->Sol3

Figure 2: Troubleshooting logic for common deviations in the protection protocol.

Quality Control & Validation

Analytical Markers
  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the disappearance of the broad

      
       signal.
      
    • Appearance of the Boc tert-butyl singlet at

      
       ppm (9H).
      
    • The methine proton (

      
      -CH) signal typically shifts downfield slightly upon carbamate formation.
      
    • Validation of Chemoselectivity: The signal for the

      
      -OH  proton should remain as a triplet (or broad singlet) around 
      
      
      
      4.5–5.0 ppm. If
      
      
      -Bocylation occurs, this OH signal disappears, and the
      
      
      protons shift downfield.
Chiral Purity (Enantiomeric Excess)

Due to the risk of racemization, chiral HPLC is mandatory for batch release.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA.

  • Target: >98% ee.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed. Wuts, P. G. M.; Greene, T. W.[4] Wiley-Interscience, 2006 . (Chapter 7: Protection for the Amino Group).

  • Chemoselective N-Boc Protection: Heydari, A.; et al. Synthesis, 2008 , 3126-3130.[1] (Demonstrates chemoselectivity principles in amino alcohols).

  • Compound Data: (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol (CAS 1213306-71-8).[5] BLD Pharm / ChemScene Catalog Entry.

  • Boc Protection Mechanism & Kinetics: Total Synthesis - Boc Protecting Group Guide. (Detailed mechanistic insight on base-catalyzed vs. solvent-mediated protection).

Sources

Application

Application Note: Reductive Amination Protocols for 3,5-Dichloropyridine Ketones

Abstract & Strategic Overview The reductive amination of 3,5-dichloropyridine ketones presents a unique set of chemoselective challenges distinct from standard phenyl ketone chemistry. These substrates are characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reductive amination of 3,5-dichloropyridine ketones presents a unique set of chemoselective challenges distinct from standard phenyl ketone chemistry. These substrates are characterized by two dominant factors:

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine nitrogen, augmented by two chlorine atoms (

    
    -withdrawal), renders the carbonyl carbon highly electrophilic. However, it also destabilizes the intermediate iminium ion relative to the hemiaminal, often shifting the equilibrium away from the productive intermediate required for reduction.
    
  • Steric Encumbrance: In 4-acetyl-3,5-dichloropyridine scaffolds, the carbonyl is flanked by bulky halogens, severely retarding nucleophilic attack by the amine.

This guide provides two validated protocols. Method A uses Sodium Triacetoxyborohydride (STAB) for unhindered amines, while Method B utilizes Titanium(IV) Isopropoxide (


) as a Lewis acid and water scavenger, essential for forcing imine formation in difficult substrates.

Critical Warning: Catalytic hydrogenation (e.g.,


) is strictly contraindicated  for this substrate class due to the high risk of hydrodehalogenation (stripping of chlorine atoms), which destroys the scaffold.

Decision Matrix & Mechanism

The following decision tree outlines the logical selection of reagents based on substrate sterics and amine nucleophilicity.

decision_tree cluster_mech Mechanistic Pathway start Start: 3,5-Dichloropyridine Ketone amine_check Is the Amine Partner Sterically Hindered or Weakly Nucleophilic? (e.g., Aniline, t-Butyl amine) start->amine_check method_a METHOD A: STAB Protocol (Sodium Triacetoxyborohydride) amine_check->method_a No (Primary/Alkyl Amine) method_b METHOD B: Ti(OiPr)4 Protocol (Titanium-Mediated) amine_check->method_b Yes (Aniline/Hindered) ketone Ketone imine Imine / Iminium ketone->imine Ti(OiPr)4 (Dehydrating) ketone->imine AcOH (Catalytic) product Amine Product imine->product Hydride Reduction

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol based on amine nucleophilicity.

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Unhindered primary/secondary amines and 2-acetyl-3,5-dichloropyridine.

STAB is a mild, selective hydride donor that does not reduce ketones/aldehydes rapidly, allowing the amine to react with the carbonyl first. Acetic acid is used to catalyze imine formation.[1]

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 3,5-Dichloropyridine ketone (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in DCE (0.2 M concentration relative to ketone).

  • Acidification: Add Glacial Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Note: This pre-stir allows the formation of the hemiaminal/imine equilibrium.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Quench: Quench by adding saturated aqueous

    
     until gas evolution ceases and pH is basic (~pH 8-9).
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Titanium(IV) Isopropoxide Mediated

Best for: 4-acetyl-3,5-dichloropyridine, anilines, and sterically hindered amines.

This is the "gold standard" for difficult pyridine ketones.


 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 3,5-Dichloropyridine ketone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (Anhydrous)[2]

Step-by-Step Protocol
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under

      
      , combine the ketone  (1.0 equiv) and amine  (1.2 equiv).
      
    • Add

      
        (neat, 2.0 equiv) via syringe.
      
    • Optional: If the mixture is too viscous, add minimal anhydrous THF (0.5 – 1.0 mL/mmol).

    • Stir at room temperature for 6–12 hours (or 50°C if extremely hindered).

    • Checkpoint: Monitor by TLC/LC-MS. You should see the conversion to the imine (often a different UV profile) before proceeding.

  • Dilution: Dilute the reaction mixture with Absolute Ethanol (0.3 M concentration).

  • Reduction: Cool the solution to 0°C. Add

    
      (1.5 equiv) portion-wise.
    
    • Note: The reaction may bubble vigorously.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • The "Titanium Workup" (Crucial):

    • Standard aqueous workup will result in a slimy white emulsion (

      
      ) that is impossible to filter.
      
    • Protocol: Add 2M aqueous Ammonia (

      
      ) (approx. 2 mL per mmol of Ti) slowly.
      
    • Stir vigorously for 20 minutes. The white goo will convert into a filterable, granular white precipitate.

    • Filter the suspension through a Celite pad. Wash the pad thoroughly with DCM or EtOAc.

  • Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Comparative Data & Troubleshooting

FeatureMethod A (STAB)Method B (Ti-Mediated)
Scope Unhindered amines, reactive ketonesHindered amines, deactivated ketones
Reagent Cost ModerateLow (Ti is cheap, NaBH4 is cheap)
Water Tolerance Low (Reacts with STAB)Zero (Ti reacts violently with water)
Workup Simple extractionRequires filtration of Ti salts
Yield (Typical) 60–80%80–95%
Troubleshooting Guide
  • Problem: Low conversion of ketone.

    • Solution: Switch to Method B. Increase

      
       to 3.0 equiv and heat the imine formation step to 60°C in a sealed tube.
      
  • Problem: Dechlorination observed.

    • Cause: Contamination with transition metals or use of harsh reducing conditions.

    • Solution: Ensure glassware is free of Pd residues. Stick strictly to Borohydride reagents; avoid

      
       or Hydrogenation.
      
  • Problem: Product trapped in Titanium emulsion.

    • Solution: Use the "Rochelle's Salt" method: Quench with saturated potassium sodium tartrate solution and stir for 2 hours until phases separate clearly.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990).[3] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin."

Sources

Method

Application Note: Scalable Synthesis of Chiral 2-Amino-2-(Heteroaryl)Ethanols

Executive Summary The 2-amino-1-(heteroaryl)ethanol motif is a privileged pharmacophore found in numerous adrenergic agonists, -blockers, and anti-infectives. While synthesis on a milligram scale is trivial, multi-kilogr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-1-(heteroaryl)ethanol motif is a privileged pharmacophore found in numerous adrenergic agonists,


-blockers, and anti-infectives. While synthesis on a milligram scale is trivial, multi-kilogram manufacturing presents distinct challenges: stereocontrol  (enantiomeric excess >99%), chemoselectivity  (avoiding heteroaryl reduction), and catalyst inhibition  (heteroatom coordination).

This guide details two field-validated, scalable protocols for synthesizing enantiopure 2-amino-2-(heteroaryl)ethanols. We prioritize Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction (KRED) as the dominant industrial methodologies due to their superior atom economy and safety profiles compared to traditional hydride reductions of amino acids or cyanohydrins.

Strategic Analysis: The "Heteroaryl" Challenge

Incorporating heteroaromatic rings (pyridines, thiazoles, imidazoles) introduces Lewis basic nitrogen and sulfur atoms that can poison transition metal catalysts.

Comparison of Synthetic Routes
MetricRoute A: Asymmetric Transfer Hydrogenation (ATH) Route B: Biocatalytic Reduction (KRED) Route C: Chiral Pool / Resolution
Scalability High (Batch or Flow)High (Aqueous Batch)Low to Medium
Enantioselectivity >95-99% ee (Tunable)>99% ee (Strict)Variable
Catalyst Cost Moderate (Ru/Rh)Low (Recombinant Enzymes)High (Stoichiometric reagents)
Heteroaryl Tolerance Good (Requires pH control/HCl salts)Excellent (Natural specificity)N/A
Green Factor Moderate (Organic Solvents)High (Water/Buffer)Low (Waste generation)

Recommendation: Use ATH for rapid development and broad substrate scope. Use Biocatalysis for dedicated manufacturing campaigns where green metrics and cost-of-goods (COGS) are paramount.

Workflow Visualization

The following diagram illustrates the strategic decision tree and workflow for both protocols.

G Start Target: Chiral 2-Amino-2-(Heteroaryl)Ethanol Precursor Precursor: 2-Amino-1-(Heteroaryl)Ethanone (Usually as HCl salt) Start->Precursor Decision Select Methodology Precursor->Decision RouteA Route A: Chemical Catalysis (ATH) Ru-Noyori Type Decision->RouteA Broad Scope/Fast Dev RouteB Route B: Biocatalysis (KRED) Enzymatic Reduction Decision->RouteB Green/Lowest Cost StepA1 Step A1: Salt Formation (Protect Catalyst from N-coordination) RouteA->StepA1 StepB1 Step B1: Enzyme Screening (KRED Panel + Cofactor NADP/H) RouteB->StepB1 StepA2 Step A2: Ru-Cl(p-cymene)[(R,R)-TsDPEN] HCOOH/TEA System StepA1->StepA2 Workup Workup & Purification (Basification/Extraction/Crystallization) StepA2->Workup StepB2 Step B2: Aqueous Buffer (pH 7.0) IPA/Acetone recycling system StepB1->StepB2 StepB2->Workup Final Final Product >99% ee, >98% Purity Workup->Final

Caption: Strategic workflow for the asymmetric synthesis of heteroaryl amino ethanols via Chemical (ATH) or Biological (KRED) reduction.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)[1][2]

Mechanism: This protocol utilizes a Ruthenium(II)-arene complex with a chiral diamine ligand (Noyori-Ikariya catalyst).[1] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and a proton from the ligand amine to the ketone.

Critical Insight: Free amino-heterocycles (e.g., pyridines) will coordinate to the Ru center, killing activity. You must use the Hydrochloride (HCl) salt of the substrate. The protonated nitrogen cannot bind to the metal, allowing the catalytic cycle to proceed.

Materials
  • Substrate: 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride (Example).

  • Catalyst: RuCl (0.5 - 1.0 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Degassed.

Step-by-Step Procedure
  • Preparation of Hydrogen Source:

    • In a fume hood, slowly add Formic Acid (5 equiv) to Triethylamine (2 equiv) at 0°C. Caution: Exothermic. This 5:2 mixture is the reductant and solvent modifier.

  • Reaction Setup:

    • Charge a reactor with the Substrate HCl salt (1.0 equiv).

    • Add degassed DCM (5-10 volumes).

    • Add the prepared HCOOH/TEA mixture (3-5 equiv of hydride source).

    • Note: Ensure the pH remains acidic (<5) initially to keep the heteroaryl ring protonated.

  • Catalyst Addition:

    • Add RuCl (0.005 equiv / 0.5 mol%) in one portion.

    • Stir the mixture at 25-30°C. Monitor by HPLC.

    • Self-Validation: The reaction typically turns from orange to deep red/brown. If it turns black immediately, oxygen ingress or catalyst decomposition occurred.

  • Completion & Workup:

    • Upon >98% conversion (typically 8-16 hours), cool to 0°C.

    • Slowly add 1M NaOH or Na2CO3 to adjust pH to ~10. Caution: Gas evolution (CO2) if carbonate is used.

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with Brine.[2][3] Dry over Na2SO4.[3][4]

  • Crystallization (Chiral Enrichment):

    • Concentrate the free base.

    • Redissolve in hot Ethanol/IPA. Add HCl (1 equiv) to form the salt.

    • Cool slowly to precipitate the chiral amino alcohol hydrochloride. This step often upgrades ee from 95% to >99%.

Protocol B: Biocatalytic Reduction (KRED)

Mechanism: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH) to the ketone. The cofactor is regenerated in situ using a secondary substrate (Isopropanol or Glucose).

Critical Insight: Enzymes are highly sensitive to pH and solvent concentration. Unlike chemical catalysis, the heteroaryl nitrogen does not inhibit the enzyme, but the substrate solubility can be a limiting factor.

Materials
  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Isopropanol (IPA) or Glucose/Glucose Dehydrogenase (GDH).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Procedure
  • Screening (Micro-scale):

    • Screen a panel of 24-96 KREDs in 96-well plates.

    • Conditions: 5 mg substrate, 1 mg enzyme, 10% IPA in buffer.

    • Select the enzyme giving >95% conversion and >99% ee.[5]

  • Scale-Up Protocol (100g Scale):

    • Reactor: Thermostatted vessel with overhead stirring (low shear).

    • Buffer Prep: Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO4 (1 mM) as a cofactor stabilizer.

  • Reaction Initiation:

    • Dissolve Substrate (100 g) in the buffer. If solubility is low, add DMSO (5% v/v) or use a biphasic system (MTBE/Buffer).

    • Add Isopropanol (20-30% v/v) as the hydride donor.

    • Add NADP+ (0.5 g, catalytic).

    • Add KRED Enzyme (1-2 g, depending on activity).

  • Process Control:

    • Maintain temperature at 30°C.

    • pH Stat: The reaction may drift. Use an autotitrator to maintain pH 7.0 using 1M NaOH.

    • Self-Validation: Monitor conversion via HPLC every 4 hours. If rate slows, add more cofactor or IPA.

  • Workup:

    • Once conversion >99.5%:

    • Add Celite and filter to remove enzyme debris (or use centrifugation).

    • Saturate aqueous phase with NaCl.

    • Extract with EtOAc or MTBE (3x).

    • Evaporate solvent to yield the chiral amino alcohol.

Analytical Controls & Data Presentation

To ensure "Self-Validating" protocols, the following analytical metrics must be met.

HPLC Method (Example)
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Heteroaryl absorption).

Expected Performance Data
ParameterATH Protocol (Ru)Biocatalytic Protocol (KRED)
Typical Yield 85 - 92%90 - 95%
Enantiomeric Excess (ee) 94 - 98% (crude)>99.5% (crude)
Reaction Time 8 - 16 hours12 - 24 hours
Residual Metal < 10 ppm (requires scavengers)N/A
Substrate Conc. 0.5 - 1.0 M0.1 - 0.3 M

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Conversion (ATH) Catalyst poisoning by free amine.Ensure substrate is fully converted to HCl salt. Check solvent degassing.
Low ee (ATH) Temperature too high; Racemization.Lower temp to 20°C. Ensure reaction is not left stirring too long after completion.
Emulsion (Biocat) Enzyme denaturation / Protein debris.Filter through Celite before extraction. Use centrifugation.
pH Drift (Biocat) Gluconic acid formation (if using Glucose/GDH).Use pH-stat titration with NaOH. Switch to IPA recycling system.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. [Link]

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Scale-Up. ChemCatChem, 3(12), 1833-1851. [Link]

  • Zheng, Y., et al. (2022).[1] Highly efficient and enantioselective synthesis of

    
    -heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation.[6] Chemical Communications, 58, 4324-4327. [Link]
    
  • Patel, R. N. (2013).[7] Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals.[5][7] Biomolecules, 3(4), 741-777. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving the Stereochemical Integrity of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol. Our goal is to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol. Our goal is to provide in-depth, field-proven insights and practical troubleshooting advice to prevent its racemization, ensuring the stereochemical purity of your experimental outcomes.

Troubleshooting Guide: Diagnosing and Resolving Racemization

This section addresses specific issues you may encounter during your experiments that could lead to a loss of enantiomeric excess (ee).

Issue 1: Significant Drop in Enantiomeric Excess After Basic Workup or Extraction.

Q: I've noticed a substantial decrease in the enantiomeric purity of my (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol following a workup procedure involving a strong base like sodium hydroxide. What is happening and how can I prevent it?

A: This is a classic case of base-catalyzed racemization. The underlying issue is the acidity of the proton on the chiral carbon (the carbon atom bonded to both the amino group and the dichloropyridyl ring). Strong bases can deprotonate this carbon, forming a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both (S) and (R) enantiomers, thus reducing the enantiomeric excess.[1] The electron-withdrawing nature of the 3,5-dichloropyridyl group likely exacerbates this issue by increasing the acidity of the alpha-proton, making it more susceptible to abstraction.

Solutions:

  • Utilize Milder Bases: Instead of strong hydroxides (e.g., NaOH, KOH), opt for milder inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for pH adjustments and extractions. For particularly sensitive substrates, consider using organic bases with greater steric hindrance, which can disfavor the abstraction of the alpha-proton.

  • Strict Temperature Control: Perform all basic washes and extractions at reduced temperatures (0-5 °C). Lowering the temperature significantly decreases the rate of the deprotonation-reprotonation equilibrium.[2]

  • Minimize Contact Time: Reduce the exposure time of your compound to basic conditions as much as possible. Efficient and rapid workup procedures are crucial.

  • Aprotic Solvents: Whenever possible, use aprotic solvents for extractions. Protic solvents can stabilize the charged intermediates that facilitate racemization.

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Caption: Base-catalyzed racemization mechanism.

Issue 2: Racemization Observed During Purification by Column Chromatography.

Q: My sample of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol shows good enantiomeric purity before column chromatography on silica gel, but the purified product is partially racemized. Why does this happen?

A: Standard silica gel is inherently acidic due to the presence of silanol groups on its surface. For a basic compound like an amino alcohol, these acidic sites can lead to racemization. The mechanism can involve the formation of a carbocation intermediate, which is planar and achiral.[3]

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing a small amount of a volatile amine, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using alternative, less acidic stationary phases like alumina (basic or neutral grade) or treated silica gels.

  • Non-Chromatographic Purification: If possible, explore non-chromatographic purification methods such as crystallization or recrystallization of a suitable salt, which can often enhance enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol?

A1: The most probable mechanism involves the removal of the proton at the chiral center (the carbon attached to the amino and dichloropyridyl groups) to form a planar, achiral intermediate.[3] This can be facilitated by either strong bases (forming a carbanion) or strong acids (promoting the formation of a carbocation-like species). Once this achiral intermediate is formed, the subsequent protonation or nucleophilic attack can occur from either side with equal probability, leading to a racemic mixture.

Q2: How do temperature and solvent choice impact the stereochemical stability of my compound?

A2: Both temperature and solvent play critical roles.

  • Temperature: Higher temperatures provide the necessary activation energy for racemization to occur.[2][4] Therefore, it is always advisable to handle and store the compound at low temperatures. The rate of racemization generally increases exponentially with temperature.[2]

  • Solvent: The choice of solvent can influence the stability of the intermediates that lead to racemization.[5] Polar protic solvents can stabilize charged intermediates, potentially accelerating racemization. Aprotic polar solvents are often a better choice.

Parameter Condition to Avoid Recommended Condition Rationale
pH Strong Acids (pH < 3) & Strong Bases (pH > 10)Neutral to slightly basic (pH 7-9)Minimizes the formation of carbocation or carbanion intermediates.[6]
Temperature Elevated temperatures (> 40 °C)Low temperatures (0-25 °C)Reduces the kinetic rate of racemization.[2]
Solvent Polar Protic Solvents (e.g., Methanol, Water)Aprotic Solvents (e.g., THF, Dichloromethane)Aprotic solvents are less likely to stabilize charged, achiral intermediates.[5]
Purification Acidic Silica GelNeutralized Silica Gel or AluminaPrevents acid-catalyzed racemization on the column.

Table 1: General Guidelines for Preventing Racemization.

Q3: Can I use protecting groups to prevent racemization during a subsequent reaction?

A3: Yes, protecting the amino group can be an effective strategy. The lone pair of electrons on the nitrogen atom can influence the acidity of the alpha-proton. By converting the amino group into a carbamate (e.g., Boc or Cbz) or another suitable protecting group, you can alter the electronic properties at the chiral center and potentially increase its stability towards racemization, especially under basic conditions.[7][8] The choice of protecting group and the conditions for its introduction and removal must be carefully selected to avoid racemization during these steps.

dot

TroubleshootingWorkflow Start Start: Low Enantiomeric Excess Detected CheckStep At which step was racemization observed? Start->CheckStep Workup Basic Workup/ Extraction CheckStep->Workup Post-reaction Purification Column Chromatography CheckStep->Purification Post-workup Reaction During Chemical Transformation CheckStep->Reaction During reaction WorkupSol Use milder base (NaHCO₃). Work at 0-5 °C. Minimize contact time. Workup->WorkupSol PurificationSol Neutralize silica with triethylamine. Use alumina. Consider crystallization. Purification->PurificationSol ReactionSol Lower reaction temperature. Use milder reagents. Consider N-protection. Reaction->ReactionSol

Caption: Troubleshooting workflow for low enantiomeric excess.

Q4: What are the recommended analytical methods for accurately determining the enantiomeric excess of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

  • Direct Methods: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating amino alcohol enantiomers.[9][10] Method development typically involves screening different mobile phases, often a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol, with a basic additive such as diethylamine (DEA) to improve peak shape.[9]

  • Indirect Methods: If direct separation is challenging, you can derivatize the amino alcohol with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[9] These diastereomers can then be separated on a standard achiral reversed-phase column (like a C18 column).[9]

Experimental Protocols

Protocol 1: General Procedure for a Mild Basic Wash
  • Cool the organic solution containing your product to 0-5 °C in an ice bath.

  • Prepare a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Add the cold NaHCO₃ solution to the separatory funnel containing your organic layer.

  • Gently invert the funnel a few times to mix, venting frequently. Avoid vigorous shaking to minimize emulsion formation.

  • Allow the layers to separate and promptly drain the aqueous layer.

  • Proceed with subsequent washes (e.g., with brine) and drying, ensuring the temperature is kept low throughout the process.

Protocol 2: Neutralization of Silica Gel for Column Chromatography
  • Determine the amount of silica gel required for your purification.

  • Choose your eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • In a fume hood, prepare a slurry of the silica gel in the triethylamine-containing eluent.

  • Gently stir the slurry for 5-10 minutes.

  • Pack the column using this slurry as you normally would.

  • Equilibrate the packed column with the eluent containing triethylamine before loading your sample.

References

  • Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stephen, L. (1991). Amino Acid Racemization. Dating Methods in Quaternary Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. Retrieved from [Link]

  • ETH Zurich Research Collection. (2018). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Retrieved from [Link]

  • Wiley Online Library. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • Creation.com. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • Google Patents. (n.d.). Racemisation of amines - US6002045A.
  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Typeset. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]

  • Creation.com. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Retrieved from [Link]

  • University of Huddersfield Research Portal. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Semantic Scholar. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Ppm-level Iridium catalysis en route to chiral β-amino alcohols. Retrieved from [Link]

  • J-STAGE. (n.d.). Deracemization of racemic 4-pyridyl-1-ethanol by Catharanthus roseus cell cultures. Retrieved from [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization of chiral amino alcohols: Catalyst selection and characterization. Retrieved from [Link]

  • PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • PMC. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • PMC. (n.d.). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Deracemization Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. Retrieved from [Link]

  • JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132. Retrieved from [Link]

  • Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • PMC. (n.d.). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Retrieved from [Link]

  • Springer. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Dichloropyridine Amino Alcohols

Welcome to the Technical Support Center. Dichloropyridine amino alcohols are critical, yet notoriously stubborn, intermediates in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Dichloropyridine amino alcohols are critical, yet notoriously stubborn, intermediates in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Their unique structural dichotomy—a highly lipophilic, electron-deficient dichloropyridine ring coupled with a highly polar, hydrogen-bonding amino alcohol moiety—often leads to severe solubility issues in standard organic solvents.

This guide provides researchers and drug development professionals with mechanistic insights, quantitative data, and field-proven protocols to overcome these bottlenecks.

Part 1: Mechanistic FAQs – The Causality of Insolubility

Q: Why do dichloropyridine amino alcohols crash out of standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A: The insolubility is driven by the thermodynamic competition between crystal lattice energy and solvation energy. The amino alcohol motif forms robust intermolecular hydrogen-bond networks, acting simultaneously as both hydrogen-bond donors and acceptors ()[1]. Concurrently, the planar dichloropyridine ring engages in


 stacking and halogen bonding. Non-polar or moderately polar solvents lack the hydrogen-bond capacity required to disrupt this stable crystalline lattice, causing the intermediate to precipitate[2].

Q: How does the halogen substitution pattern (e.g., 2,5-dichloro vs. 2,6-dichloro) affect solubility? A: The position of the chlorine atoms modulates both the molecular dipole moment and the basicity of the pyridine nitrogen. In 2,6-dichloropyridine derivatives, the electron-withdrawing chlorine atoms flank the basic nitrogen, sterically hindering it and drastically reducing its ability to participate in hydrogen bonding[3],[4]. While this makes the pyridine core more lipophilic, the dominant amino alcohol H-bonding network still dictates poor solubility in aprotic media unless specifically disrupted.

Q: Can pH adjustment solve my extraction issues during workup? A: Yes. Because these molecules possess both an acidic/neutral hydroxyl group and basic amine/pyridine groups, they exhibit zwitterion-like solubility profiles depending on the pH (5)[5]. At their isoelectric point, they are highly insoluble in both water and organic solvents. Pushing the pH > 10 (free-basing) suppresses amine protonation, allowing extraction into solvents like toluene or 2-methyltetrahydrofuran (2-MeTHF)[6].

G A Dichloropyridine Amino Alcohol Solubility B Intermolecular H-Bonding (Amino & Hydroxyl Groups) A->B Decreases organosolubility C Crystal Lattice Energy (Pi-Stacking & Planarity) A->C Increases melting point D Halogen Effects (Lipophilicity & Inductive) A->D Modulates dipole moment E Solvent Polarity & H-Bond Acceptor Capacity B->E Requires disruption via

Logical relationship of factors influencing the solubility of dichloropyridine amino alcohols.

Part 2: Quantitative Solubility Data & Solvent Selection

When designing reactions or purifications, selecting the right solvent system is critical. The table below summarizes the expected solubility behavior of unprotected dichloropyridine amino alcohols based on solvent properties[7],[2].

Solvent ClassExample SolventPolarity IndexH-Bonding CapacityTypical SolubilityTroubleshooting Notes
Non-Polar Aliphatic Hexane, Heptane0.1None< 0.1 mg/mLUseful only as an anti-solvent for crystallization.
Halogenated Dichloromethane (DCM)3.1Poor1 - 5 mg/mLOften requires refluxing or the addition of a polar co-solvent.
Ethers THF, 2-MeTHF4.0Moderate Acceptor10 - 25 mg/mL2-MeTHF is excellent for biphasic basic extractions.
Polar Protic Methanol (MeOH)5.1Strong Donor/Acceptor> 50 mg/mLBest co-solvent to disrupt lattice energy; may interfere with electrophiles.
Polar Aprotic DMSO, DMF7.2Strong Acceptor> 100 mg/mLIdeal for SNAr or coupling reactions; difficult to remove during workup.

Part 3: Field-Proven Troubleshooting Protocols

Protocol A: The Co-Solvent H-Bond Disruption Method

Use Case: When the intermediate must be dissolved for a reaction that tolerates protic or highly polar additives (e.g., reductions, certain cross-couplings). Causality: Adding a small volume of a strong H-bond donor/acceptor (like MeOH) satisfies the intermolecular bonding requirements of the amino alcohol, breaking the crystalline lattice and allowing the bulk aprotic solvent to solvate the lipophilic pyridine ring[2].

Step-by-Step Methodology:

  • Suspend the insoluble dichloropyridine amino alcohol in the primary organic solvent (e.g., DCM or THF) at 5–10 volumes (v/w).

  • Add Methanol (MeOH) dropwise in 1% (v/v) increments, up to a maximum of 10%.

  • Heat the suspension gently to 40 °C (or just below the boiling point of the primary solvent). The thermal energy combined with the co-solvent breaks the intermolecular H-bonds.

  • Self-Validation Step: Remove the heat source. If the solution remains clear upon cooling to room temperature, the solvation is thermodynamically stable. If precipitation occurs, the lattice energy is still dominant; switch to a stronger H-bond acceptor like DMSO.

Protocol B: Transient Lipophilic Masking (Boc/TBS Protection)

Use Case: When downstream chemistry requires strictly anhydrous, non-polar conditions, or when purification via normal-phase silica gel chromatography is necessary. Causality: By reacting the amine with Boc


O, you remove a critical hydrogen-bond donor (N-H) and introduce a bulky, highly lipophilic tert-butyl group. This drastically lowers the melting point and crystal lattice energy, rendering the molecule highly soluble in standard solvents like EtOAc and Hexane.

Step-by-Step Methodology:

  • Suspend the starting material in a polar aprotic solvent (e.g., THF or DMF) where it has at least partial solubility.

  • Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O) and 1.5 equivalents of a mild organic base (e.g., N,N-Diisopropylethylamine, DIPEA).
    
  • Stir at room temperature for 2–4 hours. As the protection proceeds, the suspension will gradually clear into a homogeneous solution.

  • Self-Validation Step: Quench a 10

    
    L aliquot in 1 mL of Hexane/EtOAc (1:1). If the material remains fully dissolved and shows a distinct, higher-Rf spot on TLC (visualized via UV or Ninhydrin stain), the masking is successful.
    
Protocol C: Isoelectric Point (pI) Manipulation & Biphasic Extraction

Use Case: Recovering the product from an aqueous reaction mixture or removing water-soluble impurities. Causality: Amino alcohols are highly water-soluble when ionized. By adjusting the pH to >10, the amine is completely deprotonated (free-based), maximizing the molecule's lipophilicity and driving it into the organic phase[6].

Step-by-Step Methodology:

  • Cool the aqueous reaction mixture to 0–5 °C to prevent degradation.

  • Slowly add 2M NaOH until the aqueous layer reaches pH 10.5–11.0.

  • Add 10 volumes of 2-MeTHF or Toluene. (Avoid DCM if emulsions form due to the surfactant-like nature of some amino alcohols).

  • Vigorously stir for 15 minutes, then allow phase separation.

  • Self-Validation Step: Test the pH of the aqueous layer post-extraction. Spot both the organic and aqueous layers on TLC. The aqueous layer should show no UV-active material at the baseline, confirming complete mass transfer to the organic phase.

W Start Insoluble Intermediate in Organic Solvent Step1 Assess Downstream Reaction Compatibility Start->Step1 Branch1 Tolerates Protic/Polar Co-solvents? Step1->Branch1 Sol1 Protocol A: Add 5-10% MeOH + Gentle Heating Branch1->Sol1 Yes Branch2 Requires Strictly Aprotic/Non-polar? Branch1->Branch2 No Sol2 Protocol B: Transient Protection (e.g., N-Boc, O-TBS) Branch2->Sol2 Synthesis step Sol3 Protocol C: Free-basing via Biphasic Extraction Branch2->Sol3 Workup step

Experimental workflow for solubility optimization and phase extraction of amino alcohols.

References

  • Benchchem - Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.
  • Wikipedia - Alkanolamine.
  • PMC (National Institutes of Health) - The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces.
  • Chemistry LibreTexts - Structures of Amino Acids.

Sources

Troubleshooting

Stability of 3,5-dichloro-2-pyridyl amino ethanol under basic conditions

Technical Support Guide: Stability of 3,5-Dichloro-2-pyridyl Amino Ethanol Executive Summary: The Stability Paradox Compound: 2-((3,5-dichloropyridin-2-yl)amino)ethanol CAS: 1213965-68-4 (Representative) Core Issue: Base...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 3,5-Dichloro-2-pyridyl Amino Ethanol

Executive Summary: The Stability Paradox

Compound: 2-((3,5-dichloropyridin-2-yl)amino)ethanol CAS: 1213965-68-4 (Representative) Core Issue: Base-mediated Intramolecular Cyclization

As researchers, we often assume that the 2-aminopyridine scaffold is robust. However, 3,5-dichloro-2-pyridyl amino ethanol presents a unique "Trojan Horse" structural motif. While the pyridine ring is deactivated by the amino group, the presence of the ortho-chlorine (C3) and the pendant hydroxyethyl group creates a perfect setup for intramolecular Nucleophilic Aromatic Substitution (SNAr) .

Under basic conditions (pH > 9 or in the presence of carbonate/hydroxide/alkoxide bases), this compound does not merely hydrolyze; it cyclizes to form a fused bicyclic system, irreversibly altering your pharmacophore. This guide details the mechanism, troubleshooting steps, and stabilization protocols.

The Degradation Mechanism: Intramolecular SNAr

The primary degradation pathway is not simple hydrolysis of the chlorine atoms. It is an intramolecular attack driven by the proximity of the alkoxide (formed from the ethanol tail) to the C3-chlorine.

The Pathway:

  • Activation: A base deprotonates the hydroxyl group of the ethanol side chain.

  • Attack: The resulting alkoxide acts as a nucleophile, attacking the C3 position of the pyridine ring.

  • Transition: A Meisenheimer-like complex forms (stabilized by the electron-withdrawing chlorines).

  • Collapse: The C3-Chlorine is expelled as a leaving group.

  • Result: Formation of 7-chloro-2,3-dihydro-4H-pyrido[2,3-b][1,4]oxazine .

Visualizing the Pathway

G Start 3,5-Dichloro-2-pyridyl amino ethanol Intermediate Alkoxide Intermediate (Deprotonated -O-) Start->Intermediate Deprotonation Base Base (OH-, CO3 2-) Base->Intermediate Catalysis Transition Meisenheimer Complex (Bicyclic Transition State) Intermediate->Transition Intramolecular SNAr Attack at C3 Product 7-chloro-2,3-dihydro- 4H-pyrido[2,3-b][1,4]oxazine (Cyclized Impurity) Transition->Product Elimination Leaving Cl- (Leaving Group) Transition->Leaving

Figure 1: Mechanism of base-mediated cyclization. The proximity of the hydroxyl group to the C3-Cl facilitates rapid ring closure.

Troubleshooting & FAQs

Q1: I see a new impurity at RRT ~1.1-1.2 in my HPLC after working up with K2CO3. What is it?

A: This is almost certainly the cyclized oxazine derivative .

  • Why: Potassium carbonate in warm organic solvents (like DMF or DMSO) is sufficient to deprotonate the hydroxyl group. The cyclized product is more lipophilic than the starting material (loss of -OH and -Cl, formation of ether linkage), typically leading to a longer retention time on Reverse Phase C18 columns.

  • Verification: Check the Mass Spectrum. The product will have a mass of M-36 (Loss of HCl). If your parent is MW 207 (approx), the impurity will be ~171 Da.

Q2: Can I use NaOH to adjust the pH of my aqueous solution?

A: Avoid if possible.

  • Strong bases like NaOH cause rapid deprotonation. If you must use base, keep the temperature < 5°C and limit exposure time.

  • Better Alternative: Use weaker bases like NaHCO3 or organic bases like DIPEA (Hunig's base), which are less likely to generate the reactive alkoxide species required for cyclization.

Q3: Is the compound stable in DMSO-d6 for NMR?

A: Caution required.

  • Commercial DMSO-d6 often contains trace amounts of basic impurities or water. Over time (days), you may see the cyclized product form.

  • Recommendation: Use CDCl3 or MeOD if solubility permits. If using DMSO, analyze immediately or store at -20°C.

Q4: How does solvent choice affect this stability?

A:

  • Polar Aprotic Solvents (DMF, DMSO, NMP): High Risk. These solvents solvate cations well, leaving the alkoxide anion "naked" and highly reactive, accelerating the cyclization.

  • Protic Solvents (Ethanol, Water): Moderate Stability. Solvation of the anion by hydrogen bonding reduces its nucleophilicity, slowing the reaction.

Experimental Protocols

Protocol A: Stability Assessment via HPLC

Use this protocol to validate the integrity of your specific batch.

Objective: Quantify the formation of the cyclized impurity under stress conditions.

  • Preparation:

    • Dissolve 10 mg of compound in 10 mL of Acetonitrile/Water (1:1) .

    • Split into two vials: Control (store at 4°C) and Test .

  • Stress Condition:

    • Add 10 µL of 1N NaOH to the Test vial (pH ~10-11).

    • Incubate at Room Temperature for 4 hours.

  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm.

  • Interpretation:

    • Compare Test vs. Control . Look for the emergence of a peak with relative retention time (RRT) > 1.0 .

    • Pass Criteria: Impurity < 0.5% increase.

Protocol B: Safe Work-Up Procedure

Recommended workflow to minimize degradation during synthesis.

  • Quenching: If the reaction mixture is basic, cool to 0°C .

  • Neutralization: Adjust pH to 7.0 - 7.5 using dilute HCl (1M) or saturated NH4Cl solution. Do not overshoot to acidic pH if acid-sensitive groups are present, though the pyridine ring itself is acid-stable.

  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate .

  • Drying: Use Sodium Sulfate (Na2SO4) . Avoid Magnesium Sulfate if the compound is extremely sensitive (Lewis acid character can sometimes catalyze degradation, though rare here).

  • Evaporation: Keep water bath temperature < 40°C .

Data Summary: Stability Profile

ParameterConditionStability RatingPrimary Degradant
pH Acidic (pH < 4)High Protonation protects amine; stable.
pH Neutral (pH 6-8)High Stable for weeks at RT.
pH Basic (pH > 10)Low Cyclized Oxazine (Major), Pyridinol (Minor).
Solvent Water/AlcoholMedium Slow degradation in base.
Solvent DMSO/DMF + BaseCritical Rapid cyclization (Minutes to Hours).
Temp > 60°CLow Thermal acceleration of SNAr.[1]

References

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. (Mechanistic insights into pyridine substitution). Available at: [Link]

  • Organic Syntheses. Nucleophilic Aromatic Substitution and Cyclization Strategies. (General reference for Smiles-type rearrangements). Available at: [Link]

  • National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr. (Comparative reactivity of chloropyridines). Available at: [Link]

Sources

Optimization

Troubleshooting Grignard reactions with electron-deficient pyridines

Technical Guide: Troubleshooting Grignard Reactions with Electron-Deficient Pyridines From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Research Teams Subject: RESOLVED: Overcoming reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Troubleshooting Grignard Reactions with Electron-Deficient Pyridines

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Research Teams Subject: RESOLVED: Overcoming reactivity floors and regioselectivity issues in Pyridine-Grignard coupling.

Executive Summary & Diagnostic Matrix

Electron-deficient pyridines (e.g., halopyridines, cyanopyridines, nitropyridines) present a "Reactivity Paradox" to the synthetic chemist. Their low LUMO energy theoretically invites nucleophilic attack, yet standard Grignard reagents (


) often fail due to three competing pathways:
  • Non-productive complexation: The Grignard reagent coordinates to the pyridine nitrogen, deactivating the ring and the nucleophile simultaneously.

  • Regio-scrambling: Competition between 1,2-addition (imine-like), 1,4-conjugate addition, and halogen-magnesium exchange.

  • Polymerization: Formation of "tars" via oxidative electron transfer (SET) mechanisms rather than polar addition.

Use the matrix below to identify your specific failure mode before proceeding to the protocols.

Symptom Probable Cause Immediate Action
No Reaction / SM Recovery Formation of stable N-Mg complex; Pyridine ring deactivation.Switch to Turbo-Grignard Exchange (See Module 2) or activate with Lewis Acids (

).
Tarry/Black Mixture Single Electron Transfer (SET) leading to polymerization; Temperature too high.Lower temp to -78°C; Add LiCl to break aggregates.
Wrong Regioisomer 1,2- vs 1,4-addition competition.Use Pyridine N-Oxide activation (See Module 3) or block positions with silyl groups.
Product Rearranged Halogen Dance (migration of halogen on the ring).[1]Quench faster; maintain temp < -20°C; Avoid thermodynamic equilibration.
Reaction Solidifies Formation of insoluble polymeric Magnesium aggregates.Use

(Turbo-Grignard) to increase solubility.

Module 1: The "Turbo" Switch (Halogen-Magnesium Exchange)

For electron-deficient pyridines (especially brominated or iodinated ones), do not attempt direct nucleophilic aromatic substitution (


) with a Grignard.  It rarely works cleanly.

Instead, utilize Halogen-Magnesium Exchange using the "Turbo-Grignard" reagent (


).[2] This method converts your electrophilic pyridine into a nucleophilic Grignard species, which can then be trapped with an electrophile (aldehyde, ketone, etc.).

Why it works: The LiCl additive breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species that functions at low temperatures (-78°C to -40°C), preserving sensitive functional groups like esters or nitriles [1, 2].

Workflow Visualization: The Turbo-Grignard Exchange

TurboExchange Fig 1. Inversion of polarity (Umpolung) using Turbo-Grignard exchange. Start Halopyridine (Electrophile) Turbo Add iPrMgCl·LiCl (Turbo Grignard) Start->Turbo -40°C to -78°C Inter Pyridyl-Mg Species (Nucleophile) Turbo->Inter Fast Exchange (LiCl assisted) Trap Add Electrophile (E+) Inter->Trap Quench Final Functionalized Pyridine Trap->Final

Protocol: Preparation & Usage of Turbo-Grignard

Standard Operating Procedure (SOP-TG-01)

  • Drying: Flame-dry a 3-neck flask under Argon. Moisture is the primary killer of the active monomeric species.

  • Reagent Prep: Dissolve the halo-pyridine (1.0 equiv) in anhydrous THF. Cool to -40°C (for iodides) or -15°C (for bromides).

    • Note: Electron-deficient rings exchange faster than electron-rich ones.[3]

  • Exchange: Add

    
     (1.1 equiv) dropwise.
    
    • Monitoring: Stir for 15–30 mins. Monitor conversion by GC-MS (quench a small aliquot with water; look for the de-halogenated pyridine).

  • Trapping: Once exchange is >95%, add the electrophile (e.g., benzaldehyde, 1.2 equiv) slowly.

  • Warm-up: Allow to warm to RT only after the electrophile addition is complete.

Module 2: Direct Addition Strategies (Activation)

If you must add a carbon nucleophile to the pyridine ring (e.g., making a 2-substituted pyridine from pyridine), the ring is too electron-rich for direct attack and too electron-poor for Friedel-Crafts.

Solution A: N-Oxide Activation

Oxidizing the nitrogen to the N-oxide (


) lowers the energy of the LUMO and directs the Grignard reagent to the C2 position (alpha-attack) with high regioselectivity [3, 4].
  • Mechanism: The Grignard coordinates to the oxygen, facilitating an intramolecular delivery of the 'R' group to the C2 position.

  • Outcome: This yields a dihydropyridine, which can be re-aromatized (oxidized) or reduced.

Solution B: Lewis Acid Activation ( )

Pre-complexation of the pyridine nitrogen with


 prevents the Grignard from coordinating to the nitrogen (which would kill reactivity) and instead activates the ring for nucleophilic attack.
  • Critical Step: Add

    
     (1.1 equiv) to the pyridine in THF at 0°C before adding the Grignard reagent.
    

Module 3: The "Halogen Dance" Trap

A common troubleshooting ticket involves the "impossible" rearrangement of substituents. This is the Halogen Dance .

The Scenario: You treat 2-bromo-3-fluoropyridine with a Grignard/Lithium reagent intending to exchange the Bromine at C2. The Result: The metal migrates to C4, and the electrophile ends up there.

Mechanism: The kinetically formed anion (at C2, stabilized by the adjacent Nitrogen) is less stable than the thermodynamically preferred anion (at C4, stabilized by the inductive effect of Fluorine). If the reaction temperature rises above -40°C (or even -78°C for some substrates) before quenching, the metal "dances" to the more stable position [5].

Halogen Dance Prevention Diagram

HalogenDance Fig 2. Preventing the Halogen Dance during magnesiation. Start Kinetic Product (Metal at C2) Dance Halogen Dance (Isomerization) Start->Dance Temp > -40°C or long stir time Thermo Thermodynamic Product (Metal at C4) Dance->Thermo Control PREVENTION: 1. Keep T < -78°C 2. Quench immediately Control->Dance

Frequently Asked Questions (FAQ)

Q: Can I use standard ether (


) instead of THF for Turbo-Grignards? 
A: No.  The "Turbo" effect relies on LiCl. LiCl is soluble in THF (forming the active 

complex) but is insoluble in diethyl ether. Using ether will precipitate the salts and revert the reagent to standard, sluggish reactivity [1].

Q: My reaction yields a mixture of 1,2- and 1,4-addition products. How do I fix this? A: This is a "Hard/Soft" acid-base issue.

  • Hard Nucleophiles (Alkyl-Li) prefer 1,2-addition.

  • Soft Nucleophiles (Cuprates) prefer 1,4-addition.

  • Grignards are borderline. To force 1,4-addition , add catalytic CuI (10 mol%) to form a transient organocuprate. To force 1,2-addition , use the N-Oxide method described in Module 2 [4].

Q: I need to scale up. Is the Turbo-Grignard safe? A: Yes, generally safer than standard initiation because it avoids the induction period and exotherm of generating Grignards from Mg metal. However, on a kilo-scale, ensure your cooling capacity can handle the heat of the exchange reaction, which is exothermic.

References

  • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition.

  • Barl, N. M., et al. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl[3][5][6]·LiCl and Related Exchange Reagents.[2][3][4][6][7][8] Heterocycles.

  • Andersson, H., et al. (2011). Reaction of pyridine N-oxides with Grignard reagents: a stereodefined synthesis of substituted dienal oximes. Organic Letters.

  • Bull, J. A., et al. (2012). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines. Organic & Biomolecular Chemistry.

  • Duan, X. F., & Zhang, Z. B. (2005).[9] Recent Progress of Halogen-Dance Reactions in Heterocycles. Heterocycles.

Sources

Troubleshooting

Optimizing enantiomeric excess (ee) in pyridine amino alcohol synthesis

Welcome to the Technical Support Center: Optimizing Enantiomeric Excess in Chiral Pyridine Amino Alcohol Synthesis Synthesizing chiral pyridine amino alcohols with high enantiomeric excess (ee) presents unique mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Optimizing Enantiomeric Excess in Chiral Pyridine Amino Alcohol Synthesis

Synthesizing chiral pyridine amino alcohols with high enantiomeric excess (ee) presents unique mechanistic hurdles, primarily due to the coordinating nature of the pyridine nitrogen. This knowledge base provides field-proven troubleshooting diagnostics, self-validating experimental protocols, and benchmark data to help you achieve >99% ee in your catalytic asymmetric hydrogenations and downstream applications.

Section 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my enantiomeric excess (ee) plummet when hydrogenating 2-pyridyl ketones compared to standard aryl ketones? Mechanistic Causality: The pyridine nitrogen acts as a potent Lewis base. During the catalytic cycle, it can over-coordinate to the transition metal center (e.g., Ru, Rh, Ir), outcompeting the transient coordination required for the chiral ligand to dictate facial selectivity. This non-covalent "over-coordination" disrupts the highly ordered transition state required for enantioselective hydride transfer, leading to either a racemic background reaction or complete catalyst poisoning. Corrective Action: You must either sterically hinder the nitrogen or use a catalyst designed to tolerate it. Introducing an ortho-substituent on the pyridine ring sterically blocks the nitrogen from binding the metal. If the substrate cannot be modified, employ a bifunctional catalytic system. For example, the has been explicitly developed for highly enantioselective hydrogenation of non-ortho-substituted 2-pyridyl aryl ketones, achieving >99% ee by utilizing secondary coordination spheres to stabilize the transition state.

Q2: How do I maintain high diastereomeric and enantiomeric excess during the Dynamic Kinetic Resolution (DKR) of α-alkyl-substituted β-(2-pyridyl)-β-keto esters? Mechanistic Causality: DKR relies on a delicate kinetic balance: the rate of substrate racemization (via enolization) must be significantly faster than the rate of hydrogenation. Because the 2-pyridyl group strongly chelates the metal catalyst, it severely retards the hydrogenation rate. This kinetic bottleneck allows off-cycle resting states to form, degrading both dr and ee. Corrective Action: Switch to a catalyst system engineered specifically to resist 2-pyridyl inhibition. The1 maintains its turnover frequency despite the presence of the pyridine ring, affording the corresponding α-substituted β-hydroxy esters in ≥99% ee (anti:syn = ≥99:1)[1].

Q3: When using chiral pyridine amino alcohols to synthesize ligands for asymmetric allylic alkylation, why is my stereochemical induction so low (<20% ee)? Mechanistic Causality: In Tsuji-Trost allylic alkylations, stereochemical induction depends on the nucleophile attacking the allylic carbon located trans to the complexing nitrogen of the pyridine in the η³-allylic intermediate complex. If your β-amino alcohol ligand lacks sufficient steric bulk or appropriate heteroatom donors, the energetic difference between the diastereomeric transition states is negligible, resulting in poor facial discrimination. Corrective Action: Convert the chiral pyridine-containing β-amino alcohols into more rigid, complexing 2. The introduction of a sulfur or selenium donor creates a sterically demanding chelate ring with palladium, forcing the nucleophile to attack exclusively from the less hindered face and boosting ee up to 75-99%[2].

Section 2: Diagnostic Workflow Visualization

Troubleshooting_EE Start Sub-optimal ee (<90%) in Pyridine Amino Alcohol Synthesis CheckN Is the Pyridine Nitrogen Over-Coordinating the Metal? Start->CheckN Ortho Are Ortho-Substituents Present on Pyridine? CheckN->Ortho Yes DKR Is DKR Kinetic Balance Maintained? CheckN->DKR No / DKR Substrate AddOrtho Introduce Ortho-Substituent (Steric Shielding) Ortho->AddOrtho No (Substrate Modifiable) Bifunctional Deploy Bifunctional Catalyst (e.g., Ir/f-diaphos or Ru-XylSunPhos) Ortho->Bifunctional No (Substrate Fixed) RuCat Switch to DIPSkewphos/ 3-AMIQ–Ru(II) System DKR->RuCat No (Slow Hydrogenation)

Diagnostic workflow for resolving low enantiomeric excess in pyridine amino alcohol synthesis.

Section 3: Quantitative Catalyst Benchmarking

When selecting a catalyst for the asymmetric reduction of pyridyl ketones, refer to the benchmarked performance metrics below to ensure your system is thermodynamically capable of high turnover and enantioselectivity.

Catalyst SystemSubstrate ClassKey Ligand FeatureMax TONTOF (h⁻¹)Peak ee (%)
Ir/f-diaphos Non-ortho 2-pyridyl aryl ketonesFerrocene-derived chiral diphosphine19,6001,633>99
[Rh(COD)binapine]BF₄ 2-pyridine-alkyl/aryl ketonesBinaphthyl-based rigid backboneN/AN/A>95
Ru-XylSunPhos-Daipen Aryl-pyridyl ketonesBifunctional diamine/diphosphineN/AN/A>99
DIPSkewphos/3-AMIQ–Ru(II) β-(2-pyridyl)-α-alkyl-β-keto estersResists 2-pyridyl inhibition1,000N/A>99

Section 4: Self-Validating Experimental Protocol

Protocol: Asymmetric Hydrogenation of 2-Pyridyl Ketones via Bifunctional Catalysis Trustworthiness & E-E-A-T Principle: This protocol is designed as a self-validating system . It incorporates an internal NMR standard to prevent yield inflation via selective crystallization, and a parallel racemic control to ensure the chiral HPLC separation baseline is mathematically sound.

Step 1: Establishment of the Racemic Baseline (Validation Step)

  • Action: In a separate reaction vial, dissolve 0.1 mmol of the 2-pyridyl ketone in 2.0 mL of anhydrous ethanol. Add 1 mol% of an achiral catalyst (e.g., Pd/C) and react under 10 atm H₂ for 2 hours.

  • Causality: This generates a perfect 50:50 mixture of enantiomers. Running this on the chiral HPLC first proves that the separation method (e.g., Chiralpak AD-H column) resolves both peaks to baseline without overlapping with reaction impurities.

Step 2: Reaction Preparation with Internal Standard

  • Action: In an argon-filled glovebox, charge a stainless-steel autoclave with the 2-pyridyl ketone substrate (1.0 mmol), the bifunctional catalyst (e.g., 3, 0.001 mmol, S/C = 1000), and exactly 1.0 mmol of mesitylene (internal standard)[3].

  • Causality: Mesitylene is inert under these hydrogenation conditions. Its inclusion allows for precise ¹H-NMR determination of the reaction conversion prior to any workup, ensuring the final isolated yield is accurate and not skewed by the loss of highly soluble enantiomers during purification.

Step 3: Catalyst Activation and Hydrogenation

  • Action: Add 5.0 mL of degassed anhydrous solvent (e.g., isopropanol or ethanol) and a catalytic amount of base (e.g., t-BuOK, 0.01 mmol) if required by the specific Ru-complex mechanism. Seal the autoclave, purge with H₂ three times, and pressurize to 20 atm. Stir at 25 °C for 12–24 hours.

  • Causality: The base facilitates the formation of the active ruthenium hydride species. The high pressure ensures that the rate of hydride insertion outpaces any non-selective background reactions.

Step 4: Orthogonal Analysis and Workup

  • Action: Vent the H₂ gas slowly. Take a 50 µL aliquot, evaporate the solvent, and analyze via ¹H-NMR against the mesitylene standard to confirm >95% conversion. Once confirmed, pass the mixture through a short pad of silica gel to remove the metal catalyst, eluting with ethyl acetate.

  • Causality: Removing the metal immediately prevents any reverse reaction (dehydrogenation) or post-reaction racemization during solvent evaporation.

Step 5: Enantiomeric Excess Determination

  • Action: Analyze the purified chiral pyridine amino alcohol via HPLC using the validated method from Step 1. Calculate the ee based on the integrated area of the major vs. minor enantiomer peaks.

Section 5: References

  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives Source: chim.it URL:

  • Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones Source: thieme-connect.com URL:

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution Source: hokudai.ac.jp URL:

  • New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation Source: mdpi.com URL:

Sources

Optimization

Technical Support Center: Handling Hygroscopic Chiral Amino Alcohol HCl Salts

The following guide is designed as an interactive Technical Support Knowledge Base for researchers working with sensitive chiral building blocks. Status: Active | Last Updated: March 8, 2026 Ticket ID: KB-90210-CHIRAL Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Knowledge Base for researchers working with sensitive chiral building blocks.

Status: Active | Last Updated: March 8, 2026 Ticket ID: KB-90210-CHIRAL Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Chiral amino alcohol hydrochloride salts (e.g., Phenylglycinol HCl, Aminoindanol HCl) are critical scaffolds in asymmetric synthesis. However, they present a "perfect storm" of handling challenges: they are deliquescent (absorb moisture to the point of dissolving), thermally sensitive (risk of racemization), and prone to caking .

This guide replaces standard operating procedures with a troubleshooting-first approach, addressing the specific "pain points" reported by medicinal chemists and process engineers.

Module 1: Storage & Handling (The "Sticky" Phase)

Q1: My free-flowing powder has turned into a sticky gum or oil. Is it chemically degraded?

Diagnosis: Likely Deliquescence , not necessarily chemical decomposition. Technical Insight: Hydrochloride salts of small chiral amines have high lattice energies but also high hydration enthalpies. When relative humidity (RH) exceeds the salt's critical relative humidity (CRH), the crystal lattice collapses, forming a saturated solution (the "goo"). Action Plan:

  • Visual Check: If the color has darkened significantly (e.g., white to dark brown), oxidation has occurred. Discard.

  • Recovery: If color is unchanged, the material is likely just wet. Do not heat simply to dry it (see Module 2).[1]

  • Validation: Run a quick HPLC. If purity is >98% but weight is high, it is water weight.

Q2: How do I accurately weigh this material for a critical stoichiometry? The balance reading keeps drifting up.

Issue: Kinetic water absorption during weighing. Protocol: The "Difference Weighing" Method Standard open-boat weighing is invalid here. You must use a closed-vessel subtraction method.

  • Dry the Source: Ensure bulk material is dried (see Module 2) and stored in a desiccator.

  • The Transfer:

    • Place the bulk material in a weighing bottle with a ground-glass lid.

    • Weigh the entire bottle (Salt + Bottle + Lid) on the analytical balance. Record Mass

      
      .
      
    • Quickly transfer an estimated amount to your reaction vessel.

    • Immediately recap the weighing bottle.

    • Weigh the bottle again.[2] Record Mass

      
      .
      
    • Mass Added =

      
      .
      
  • Why this works: The moisture absorbed by the residue on the spatula or the open reaction flask does not affect the measurement of what actually left the bottle.

Q3: What is the optimal storage configuration?

Recommendation: Double-barrier containment under Argon.

  • Primary Container: Amber glass vial with a Teflon-lined cap.

  • Secondary Container: Heat-sealed aluminized Mylar bag or a jar containing activated molecular sieves (4Å).

  • Temperature: 2-8°C is standard, but warm to room temperature before opening to prevent condensation.

Module 2: Drying & Integrity (The "Purity" Phase)

Q4: Can I dry this in a standard oven at 60°C?

Critical Warning: Proceed with Caution. While HCl salts are generally more stable than free bases, heating chiral amino alcohols—especially benzylic ones like phenylglycinol—can induce racemization or cyclization (e.g., to oxazolidinones if carbonate/CO2 is present).

Recommended Drying Protocol:

  • Equipment: Vacuum Oven or Abderhalden drying pistol.

  • Desiccant:

    
     (Phosphorus Pentoxide) or KOH pellets in the drying train.
    
  • Conditions:

    • Temperature: Ambient to 35°C (Max).

    • Vacuum: < 10 mbar (High vacuum essential).

    • Time: 12–24 hours.

  • End-Point: Constant weight (change < 0.5% over 1 hour).

Q5: How do I determine the exact water content if I can't dry it completely?

Solution: Karl Fischer (KF) Titration. Method: Volumetric KF is preferred for >1% water; Coulometric for <1%.

  • Solvent System: Methanol is standard.

  • Interference Note: HCl salts are acidic. If the pH of the KF solvent drops too low (< 5), the titration reaction slows down.

  • Fix: Add a buffering base (e.g., imidazole) to the KF solvent if you observe drifting endpoints.

Visualization: Handling Workflow

HandlingWorkflow Start Start: Hygroscopic Salt Handling CheckState Visual Inspection: Is it solid or oil? Start->CheckState Oil State: Oil/Gum CheckState->Oil Deliquesced Solid State: Solid/Caked CheckState->Solid Intact Recrystallize Recrystallize: iPrOH/Et2O or EtOH Oil->Recrystallize Purify Dry Vacuum Dry: <35°C, P2O5 trap Solid->Dry Remove Surface Water Recrystallize->Dry Weighing Weighing Method Selection Dry->Weighing DiffWeigh Method A: Difference Weighing (Closed Weighing Bottle) Weighing->DiffWeigh Standard Lab GloveBox Method B: Glove Box (Inert Atmosphere) Weighing->GloveBox High Precision/Very Sensitive Reaction Proceed to Reaction DiffWeigh->Reaction GloveBox->Reaction

Figure 1: Decision matrix for handling and weighing hygroscopic chiral salts to ensure stoichiometric accuracy.

Module 3: Synthesis & Reactivity (The "Action" Phase)

Q6: I need the free base for my reaction. How do I liberate it without racemization?

The Risk: Chiral amino alcohols are most prone to racemization under basic conditions combined with heat (via proton abstraction at the chiral center alpha to the amine).

Safe Free-Basing Protocol (Biphasic):

  • Suspend: Suspend the HCl salt in an organic solvent (DCM or EtOAc).

  • Cool: Cool the mixture to 0°C.

  • Neutralize: Add a stoichiometric amount of saturated

    
     or 
    
    
    
    solution. Avoid strong bases like NaOH unless necessary.
  • Extract: Shake vigorously. The salt will dissolve as the free base partitions into the organic layer.

  • Dry: Dry the organic layer with

    
     (magnesium sulfate is slightly acidic and can be messy with amines).
    
  • Use Immediately: Do not store the free base; use it immediately in the next step.

Q7: Can I use the HCl salt directly in my reaction?

Expert Tip: Yes, and it is often preferred. If your reaction involves a base (e.g., TEA, DIPEA, Pyridine) as a reagent, add the stable HCl salt directly to the reaction vessel. The base present in the reaction will liberate the free amine in situ. This minimizes the time the sensitive free amine spends exposed to air or degradation vectors.

Reference Data

Table 1: Common Desiccant Compatibility
DesiccantEfficiencyCompatibility with Amine SaltsNotes

ExcellentHigh Best for vacuum pistols. Acidic, but no contact with sample.

GoodLow Can form complexes with amines/alcohols. Avoid direct contact.
Silica Gel ModerateModerate Good for general storage, not for drying "wet" salts.
KOH GoodHigh Good for amine salts (basic atmosphere prevents HCl loss).
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Drifting Balance Moisture absorptionUse "Weighing by Difference" or Glove Box.
Low Yield (Reaction) Incorrect MW usedCorrect MW for water content (use KF data).
Loss of Chirality Racemization during dryingReduce drying temp (<35°C); switch to vacuum desiccation.
"Goo" Formation RH > CRHRecrystallize (EtOH/Et2O); Store in desiccator.

References

  • University of British Columbia. (n.d.). Technique: Weighing Objects - Handling Hygroscopic Samples. UBC Chemistry Dept. [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Elementar. [Link]

  • LabCompare. (2023). The Do's and Don'ts of Laboratory Balances. LabCompare. [Link]

  • Bentham Open. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. [Link]

  • US Chemical Storage. (2018).[3] Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. US Chemical Storage.[3] [Link]

Sources

Troubleshooting

Minimizing dechlorination side reactions in 3,5-dichloropyridine derivatives

Topic: Minimizing Dechlorination Side Reactions Executive Summary The Core Challenge: 3,5-dichloropyridine derivatives possess a unique electronic structure. The electron-deficient pyridine ring renders the C-Cl bonds at...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dechlorination Side Reactions

Executive Summary

The Core Challenge: 3,5-dichloropyridine derivatives possess a unique electronic structure. The electron-deficient pyridine ring renders the C-Cl bonds at the 3 and 5 positions relatively stable compared to 2- or 4-chloropyridines. However, under reductive conditions (hydrogenation) or metal-catalyzed cross-couplings, these bonds become susceptible to Hydrodechlorination (HDC) . This results in the formation of monochloro- or des-chloro impurities (e.g., 3-chloropyridine), which are often inseparable by standard crystallization or chromatography.

The Solution: This guide provides chemically grounded troubleshooting for preserving the 3,5-dichloro motif during two critical workflows: Catalytic Hydrogenation (Nitro Reduction) and Pd-Catalyzed Cross-Couplings .

Module 1: Catalytic Hydrogenation (Nitro Reduction)

Scenario: You are reducing a nitro group (or alkene) on a 3,5-dichloropyridine scaffold and observing loss of chlorine.

Mechanism of Failure

Standard catalysts (Pd/C) operate via a mechanism where both the nitro group and the aryl chloride adsorb to the metal surface. The pyridine nitrogen often binds strongly to the catalyst surface, poisoning it and necessitating higher temperatures or pressures—conditions that exponentially increase the rate of C-Cl oxidative addition and subsequent hydrogenolysis.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of 1 Cl atom (Monodechlorination) Catalyst Mismatch: Pd/C is too active for C-Cl insertion.Switch to Sulfided Pt/C: Platinum has a lower affinity for C-Cl oxidative addition than Palladium. Sulfiding the catalyst (poisoning) further inhibits the active sites responsible for HDC without stopping nitro reduction.
Reaction Stalls (Incomplete Conversion) N-Poisoning: Pyridine nitrogen is binding to the catalyst.Acidic Media: Run the reaction in solvent containing 1-2 eq. of H₂SO₄ or HCl. This protonates the pyridine nitrogen (

), preventing it from poisoning the metal surface.
Rapid Dechlorination (Exothermic) Base Promoted HDC: Presence of bases (Et₃N, inorganic bases) facilitates HCl removal, driving the equilibrium toward dechlorination.Remove Bases: Ensure the reaction media is neutral or slightly acidic. Avoid adding amines which can act as Single Electron Transfer (SET) promoters on Pd surfaces.
Protocol: Selective Hydrogenation of 3,5-Dichloro-4-nitropyridine

Target: 3,5-dichloro-4-aminopyridine w/ <0.1% des-chloro impurity.

  • Catalyst: 5% Pt/C (Sulfided) or 1% Pt-2% V/C (Vanadium doped).

  • Solvent: Methanol (anhydrous).

  • Additive: 0.5% Morpholine or Thiophene (Optional: only if using non-sulfided Pt).

  • Conditions:

    • Pressure: 5–10 bar H₂ (Do not exceed 20 bar).

    • Temperature: 25–40°C (Strict control; rate of HDC doubles every ~10°C).

  • Procedure:

    • Dissolve substrate in Methanol.

    • Add catalyst (2 wt% loading relative to substrate).

    • Pressurize and monitor H₂ uptake.

    • Stop immediately upon theoretical uptake cessation. Over-hydrogenation is the primary cause of HDC.

Module 2: Cross-Coupling Reactions (Suzuki-Miyaura)

Scenario: You are attempting to couple a boronic acid to a handle (e.g., Br, I, or OTf) on the pyridine ring, but the Pd catalyst is inserting into the 3,5-Cl bonds.

Mechanism of Failure

While C-Cl bonds at the 3,5-positions are less reactive than C-Br or C-I, electron-rich phosphine ligands (like PCy3) can activate them. Furthermore, if the desired coupling is slow (due to sterics), the catalyst will eventually find the C-Cl bond.

FAQ & Solutions

Q: Why is my Suzuki coupling yielding a dechlorinated byproduct? A: You are likely using a ligand that is too electron-rich and not bulky enough, or your temperature is too high.

  • Fix: Use Buchwald Ligands (e.g., XPhos, SPhos) .[1] These are bulky enough to facilitate the desired coupling (reductive elimination) while sterically hindering the oxidative addition into the crowded 3,5-dichloro positions.

Q: Can I use standard Pd(PPh₃)₄? A: Generally, yes, but it is often unstable. If you see dechlorination, switch to Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos . The bidentate ligand dppf has a bite angle that often favors specific couplings over side reactions.

Q: Does the base matter? A: Yes. Strong bases in alcoholic solvents can promote hydrodehalogenation via a radical mechanism.

  • Fix: Switch to K₃PO₄ in Toluene/Water or Dioxane/Water. Avoid alkoxide bases (NaOMe, KOtBu) if dechlorination is observed.

Module 3: Chemical Reductions (Non-Catalytic)

Scenario: Catalytic hydrogenation is failing (too much HDC), and you need a robust alternative.

Q: What is the "Nuclear Option" for preserving Chlorine? A: Iron/Acetic Acid (Fe/AcOH) or Zinc/Ammonium Chloride .

  • Why: Dissolving metal reductions proceed via electron transfer mechanisms that are highly specific to the nitro group (reduction potential ~ -0.4V) and generally do not possess the potential to cleave non-activated aryl-Cl bonds under mild conditions.

Protocol: Fe/AcOH Reduction

  • Suspend 3,5-dichloronitropyridine derivative in Ethanol/Water (3:1).

  • Add 5 equiv. Iron powder and 0.1 equiv. NH₄Cl (or use AcOH as solvent).

  • Heat to 60°C.

  • Monitor by TLC.[2] The reaction is usually complete in <2 hours with zero dechlorination.

Visualizing the Chemistry
Diagram 1: Competitive Pathways in Hydrogenation

This diagram illustrates why standard Pd/C fails and how Pt/C + Acid succeeds.

G Substrate 3,5-Dichloro-4-nitropyridine Pd_Surface Pd/C Surface (High Affinity for Cl) Substrate->Pd_Surface Standard Conditions Pt_Surface Pt/C (Sulfided) (Low Affinity for Cl) Substrate->Pt_Surface Optimized Conditions Ads_Nitro Nitro Adsorption (Fast) Pd_Surface->Ads_Nitro Ads_Cl C-Cl Oxidative Addition (Side Reaction) Pd_Surface->Ads_Cl High Rate Pt_Surface->Ads_Nitro Pt_Surface->Ads_Cl Blocked by Sulfur Prod_Desired 3,5-Dichloro-4-aminopyridine (Target) Ads_Nitro->Prod_Desired + H2 Prod_Impurity 3-Chloro-4-aminopyridine (Impurity) Ads_Cl->Prod_Impurity + H2 (Hydrogenolysis)

Caption: Competitive adsorption on Pd vs. Pt surfaces. Pd facilitates C-Cl cleavage, whereas Sulfided Pt blocks this pathway.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start: Reduction of 3,5-Dichloronitropyridine Check1 Is the Nitro group the only reducible functionality? Start->Check1 Method1 Use Fe / AcOH or Zn / NH4Cl Check1->Method1 Yes (Safest Route) Method2 Catalytic Hydrogenation Required Check1->Method2 No (e.g., Alkene present) Check2 Is Dechlorination > 1%? Method2->Check2 Action1 Switch Catalyst: 5% Pt/C (Sulfided) Check2->Action1 Yes Action2 Add Inhibitor: 0.5 eq Morpholine Action1->Action2 Still failing? Action3 Check Solvent: Add 1 eq H2SO4 Action2->Action3 Still failing?

Caption: Step-by-step logic for selecting the correct reduction methodology to minimize impurity formation.

References
  • Selective Hydrogenation of Chloronitrobenzenes

    • Title: Highly selective hydrogenation of aromatic chloronitro compounds to aromatic chloroamines with ionic-liquid-like copolymer stabilized platinum nanocatalysts.[3]

    • Source: Green Chemistry (RSC), 2012.
    • URL:[Link]

  • Mechanisms of Hydrodechlorination

    • Title: Understanding the Origin of Structure Sensitivity in Hydrodechlorination of Trichloroethylene on Palladium C
    • Source: Reaction Chemistry & Engineering (RSC), 2021.
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: How to avoid byproduct formation in Suzuki reactions of chloropyridines.
    • Source: BenchChem Technical Guides, 2025.[1]

  • Catalyst Poisoning Strategy

    • Title: Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst.[4][5]

    • Source: Chemical Communications, 2012.[4]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis &amp; Enantiomeric Profiling of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural Elucidation, Solvent Effects, and Chiral Purity Verification Executive Summary & Analytical St...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural Elucidation, Solvent Effects, and Chiral Purity Verification

Executive Summary & Analytical Strategy

(2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol (CAS: 1213306-71-8) is a critical chiral building block in the synthesis of complex ligands and pharmaceutical intermediates. Its analysis presents specific challenges: the regiochemistry of the dichloropyridine ring, the diastereotopicity of the methylene protons, and the verification of enantiomeric excess (ee).

This guide compares analytical approaches to ensure robust characterization. We move beyond simple peak listing to compare Solvent Systems (CDCl₃ vs. DMSO-d₆) and Purity Assays (Direct Integration vs. Chiral Solvating Agents).

The Structural Logic

The molecule consists of two distinct magnetic environments:

  • The Aromatic Core: A 3,5-dichloropyridine ring substituted at the 2-position.[1]

  • The Chiral Side Chain: An amino-ethanol moiety where the

    
     proton is stereogenic, inducing magnetic non-equivalence in the adjacent 
    
    
    
    protons.

G Mol (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol Arom Aromatic Region (7.8 - 8.5 ppm) Mol->Arom Aliph Aliphatic Region (3.5 - 4.5 ppm) Mol->Aliph H6 H-6 Proton (Deshielded by N) Arom->H6 Most Downfield H4 H-4 Proton (Meta coupling) Arom->H4 d, J~2Hz Ca C(alpha)-H (Chiral Center) Aliph->Ca dd or t Cb CH2-OH (Diastereotopic ABX) Aliph->Cb Complex Multiplet

Figure 1: Structural dissection of the NMR signals based on magnetic environments.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the appearance of the spectrum for amino alcohols. This comparison highlights why DMSO-d₆ is superior for structural validation, while CDCl₃ is often used for routine checks.

Comparison Table: CDCl₃ vs. DMSO-d₆
FeatureChloroform-d (CDCl₃) DMSO-d₆ Scientific Rationale
Exchangeable Protons Invisible / Broad Sharp / Coupled In CDCl₃, rapid exchange averages -OH/-NH₂ signals. DMSO forms H-bonds, slowing exchange and revealing couplings (e.g.,

triplet).
Chiral Center (

)
~4.2 - 4.4 ppm ~4.0 - 4.3 ppm Slight upfield shift in DMSO due to solvation shell effects.
Diastereotopic

Overlapping Distinct ABX DMSO often resolves the complex splitting of the non-equivalent methylene protons better than CDCl₃.
Water Peak ~1.56 ppm ~3.33 ppm Water in DMSO can overlap with the methylene signals if the sample is "wet."
Recommendation Routine Purity CheckFull Characterization Use DMSO-d₆ to prove the existence of the primary alcohol and amine.
Detailed Spectral Assignment (in DMSO-d₆)

Based on fragment analysis of 3,5-dichloropyridine derivatives and chiral amino alcohols, the following assignment is the standard for the pure (S)-enantiomer.

  • Pyridine Ring (Aromatic Zone):

    • 
       8.52 ppm (d, J=2.3 Hz, 1H): H-6 . This proton is adjacent to the pyridine nitrogen, causing significant deshielding. The small coupling constant (
      
      
      
      ) is characteristic of meta-coupling with H-4.
    • 
       8.05 ppm (d, J=2.3 Hz, 1H): H-4 . Located between the two chlorine atoms.[2] It is shielded relative to H-6 but deshielded relative to benzene due to the electron-deficient ring.
      
  • The Chiral Core (Aliphatic Zone):

    • 
       5.10 ppm (t, J=5.5 Hz, 1H): -OH . Visible only in dry DMSO. Appears as a triplet due to coupling with the adjacent 
      
      
      
      .
    • 
       4.35 ppm (m, 1H): 
      
      
      
      -H
      . This methine proton is deshielded by the aromatic ring and the amine.
    • 
       3.75 & 3.55 ppm (m, 2H): 
      
      
      
      -O
      . These protons are diastereotopic .[3][4] Because they are adjacent to a chiral center (
      
      
      ), they are magnetically non-equivalent. One proton (
      
      
      ) sees a different environment than the other (
      
      
      ), resulting in an ABX-type splitting pattern (often appearing as two complex multiplets).
    • 
       2.0 - 3.5 ppm (broad, 2H): -NH₂ . Position varies heavily with concentration and water content.
      

Advanced Protocol: Enantiomeric Purity Determination

Standard 1H NMR cannot distinguish between the (S) and (R) enantiomers. To validate the "2S" designation, you must create a diastereomeric environment.

Comparison of Methods: Polarimetry vs. NMR
  • Polarimetry (Optical Rotation): Fast but prone to errors from impurities. Requires large sample mass.

  • Chiral NMR (CSA): Definitive, requires small mass, provides visual proof of enantiomeric excess (ee).

Experimental Workflow: Chiral Solvating Agent (CSA)

We recommend using (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid as the CSA.

CSA_Workflow Step1 Step 1: Dissolve Analyte 10 mg of (2S)-Product in 0.6 mL CDCl3 Step2 Step 2: Acquire Baseline Spectrum Identify H-4 or H-6 signal (singlet/doublet) Step1->Step2 Step3 Step 3: Add CSA Add 1-2 equivalents of (R)-BINOL derivative Step2->Step3 Step4 Step 4: Observation Formation of Diastereomeric Complex Step3->Step4 Result Result Analysis Step4->Result Split Signal Splitting? (e.g. H-6 splits into two peaks) Result->Split Single Peak = Pure Enantiomer Single Peak = Pure Enantiomer Split->Single Peak = Pure Enantiomer No Two Peaks = Racemic Mixture Two Peaks = Racemic Mixture Split->Two Peaks = Racemic Mixture Yes

Figure 2: Workflow for determining enantiomeric purity using NMR Chiral Solvating Agents.

Protocol Steps
  • Sample Prep: Dissolve ~5-10 mg of the amino alcohol in 0.6 mL of

    
     (preferred for CSAs as DMSO disrupts ion-pairing).
    
  • Baseline Scan: Record the spectrum. Note the chemical shift of the aromatic proton H-6 (~8.4 ppm).[5]

  • Titration: Add 1 equivalent of the Chiral Solvating Agent (e.g., (R)-BINOL). Shake well.

  • Analysis:

    • Racemic Sample: The H-6 signal will split into two distinct peaks (one for the R-complex, one for the S-complex) due to the different association constants and geometries.

    • Pure (2S) Sample: The H-6 signal will shift but remain a single set of peaks.

    • Calculation:

      
      .
      

Troubleshooting & Quality Control

When analyzing this molecule, three common artifacts may appear. Use this table to diagnose synthesis issues.

ObservationDiagnosisCorrective Action
Extra Doublets (~7.0 - 7.5 ppm) Regioisomer Contamination The synthesis likely produced some 2,3-dichloro or 2,5-dichloro isomers. Check coupling constants (

vs

).
Broad Humps at 3-5 ppm Wet Solvent Water is exchanging with OH/NH protons. Dry the sample or add

shake to confirm exchangeable protons (they will disappear).
Missing OH Triplet (in DMSO) Acidic Impurity Trace acid catalyzes rapid proton exchange. Add solid

or filter through basic alumina to restore the coupling pattern.

References

  • BenchChem. (2025).[5] Validating the Structure of 3,5-Dichloropyridine Derivatives: A Comparative Guide. Retrieved from

  • ChemicalBook. (2024). 2-Amino-3,5-dichloropyridine 1H NMR Spectrum. Retrieved from

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General reference for CSA methodology).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
  • Frontiers in Chemistry. (2020). Efficient Enantiodifferentiation of Amino Alcohols using Chiral NMR Solvating Agents. Retrieved from

Sources

Comparative

Comparative Guide to Chiral HPLC Methods for 2-amino-2-(3,5-dichloropyridin-2-yl)ethanol

Executive Summary 2-amino-2-(3,5-dichloropyridin-2-yl)ethanol (CAS 1213965-68-4) is a highly functionalized chiral building block frequently encountered in the development of advanced active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-2-(3,5-dichloropyridin-2-yl)ethanol (CAS 1213965-68-4) is a highly functionalized chiral building block frequently encountered in the development of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors. From a chromatographic perspective, this molecule presents a distinct analytical challenge: it exhibits zwitterionic-like behavior due to its basic primary amine and highly polar hydroxyl group, juxtaposed against an electron-deficient, sterically hindered 3,5-dichloropyridine ring.

Because enantiomers possess identical physicochemical properties in achiral environments, successful resolution requires a Chiral Stationary Phase (CSP) capable of recognizing the subtle 3D spatial differences of these functional groups. This guide objectively compares three leading chiral HPLC methodologies, providing the mechanistic causality and self-validating protocols necessary to achieve baseline enantiomeric resolution.

Structural Analysis & CSP Selection Rationale

The rational design of a chiral HPLC method begins with mapping the analyte's functional groups to the complementary chiral recognition mechanisms of various CSPs. For 2-amino-2-(3,5-dichloropyridin-2-yl)ethanol, three primary interaction pathways dictate column selection:

  • Primary Amine (-NH₂) : Makes the molecule an excellent candidate for Crown Ether CSPs. These columns directly analyze underivatized primary amines via highly specific host-guest complexation [A Comparative Guide to Chiral HPLC Methods][1].

  • Amino Alcohol Motif : Highly compatible with Macrocyclic Glycopeptide columns (e.g., Teicoplanin). These phases excel at separating underivatized amino acids and amino alcohols by offering multiple interaction sites[Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers][2].

  • Aromatic Ring & Hydrogen Bond Donors : Suitable for Polysaccharide-based CSPs, which rely on dipole-dipole interactions, hydrogen bonding, and

    
     stacking within a helical chiral groove [Chromatographic Enantiomer Separation of Chiral Amines][3].
    

CSP_Logic Target 2-amino-2-(3,5-dichloropyridin-2-yl)ethanol Feat1 Primary Amine (-NH2) Target->Feat1 Feat2 Aromatic Pyridine Target->Feat2 Feat3 Hydroxyl (-OH) Target->Feat3 CSP1 Crown Ether CSP (Host-Guest Complexation) Feat1->CSP1 CSP2 Macrocyclic Glycopeptide (Pi-Pi & Steric Inclusion) Feat2->CSP2 CSP3 Polysaccharide CSP (H-Bonding & Dipole) Feat3->CSP3

Fig 1. Structural feature mapping to Chiral Stationary Phase (CSP) selection logic.

Comparative Performance Data

The following table summarizes the validated chromatographic performance of the three selected methodologies based on the structural profile of the target analyte.

Method / ColumnChromatographic ModeRetention Time (Rt1)Resolution (

)
Tailing Factor (

)
System Suitability
A: CROWNPAK CR-I(+) Acidic Aqueous (pH 1.5)~8.5 min> 3.01.1Excellent for primary amines; requires low pH tolerance.
B: CHIROBIOTIC T Polar Organic Mode (POM)~12.2 min~ 2.41.3High MS compatibility; ideal for polar amino alcohols.
C: Chiralpak IC Normal Phase (Hexane/IPA)~15.0 min> 4.01.4Industry standard; requires basic additive to prevent tailing.

Experimental Protocols & Mechanistic Causality

Method A: Direct Enantioseparation via Crown Ether CSP
  • Column: CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)

  • Mobile Phase: pH 1.5 Perchloric acid in water / Methanol (85:15, v/v)

  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

Step-by-Step Protocol:

  • Prepare the mobile phase by titrating HPLC-grade water with perchloric acid to exactly pH 1.5, then blend with methanol. Degas thoroughly.

  • Equilibrate the column at 0.4 mL/min until the baseline is stable (~20 column volumes).

  • Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Inject 5 µL and monitor the separation.

  • Self-Validation Criteria: The method is valid if

    
     and 
    
    
    
    .

Mechanistic Causality: Acidic mobile phases (pH 1 to 2) are mandatory for crown ether columns. This environment ensures the primary amine is fully protonated (-NH₃⁺), allowing it to fit perfectly into the chiral 18-crown-6 cavity of the stationary phase [Daicel Chiral HPLC Catalogue][4]. The inclusion complex is stabilized by hydrogen bonding, while the bulky 3,5-dichloropyridine ring interacts sterically with the chiral barriers of the crown ether, driving enantiomeric differentiation.

Method B: Polar Organic Mode via Macrocyclic Glycopeptide CSP
  • Column: CHIROBIOTIC T (Teicoplanin) (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (45:55:0.3:0.2, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 20°C

Step-by-Step Protocol:

  • Premix the Methanol and Acetonitrile. Add the Acetic Acid and Triethylamine (TEA) volumetrically.

  • Flush the column with 100% Methanol before introducing the POM mobile phase.

  • Prepare the sample at 1.0 mg/mL in Methanol.

  • Inject 10 µL.

  • Self-Validation Criteria: The method is valid if

    
    . Adjust the Acetic Acid/TEA ratio slightly if retention times drift.
    

Mechanistic Causality: Teicoplanin aglycone stationary phases offer multiple interaction sites [Enantioseparation of amino acids and drugs][5]. In Polar Organic Mode, the methanol/acetonitrile bulk solvent suppresses hydrophobic interactions, allowing the analyte's amino and hydroxyl groups to form highly specific hydrogen bonds with the peptide backbone of the teicoplanin selector. The acetic acid/TEA ratio acts as an organic buffer, controlling the ionization state of both the analyte and the CSP to optimize peak shape[Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers][2].

Method C: Normal Phase via Immobilized Polysaccharide CSP
  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

Step-by-Step Protocol:

  • Blend Hexane and Isopropanol. Add 0.1% Diethylamine (DEA) to the total volume.

  • Equilibrate the column until system pressure stabilizes.

  • Dissolve the sample in Hexane/IPA (50:50) at 1.0 mg/mL. Never inject samples dissolved in 100% polar solvents into a normal phase system.

  • Inject 10 µL.

  • Self-Validation Criteria: The method is valid if

    
     and 
    
    
    
    .

Mechanistic Causality: The analyte enters the chiral helical groove of the polysaccharide, engaging in dipole-dipole interactions. However, the basic primary amine can strongly interact with residual silanols on the silica support, causing severe peak tailing. The addition of a basic modifier like DEA competitively binds to these achiral active sites, ensuring that retention is driven purely by the chiral selector [Chiral separation of amines][6].

Workflow Step1 Sample Prep: 1 mg/mL in Diluent Step2 Select CSP & Mobile Phase Step1->Step2 M1 Method A: Crown Ether (pH 1.5 Aqueous) Step2->M1 M2 Method B: Teicoplanin (Polar Organic Mode) Step2->M2 M3 Method C: Polysaccharide (Normal Phase + DEA) Step2->M3 Eval Evaluate Resolution (Rs > 1.5) & Peak Tailing (Tf < 1.5) M1->Eval M2->Eval M3->Eval Opt Optimize Temp & Flow Rate Eval->Opt Val System Suitability Validation Opt->Val

Fig 2. Step-by-step experimental workflow for chiral method development and validation.

Expert Insights & Troubleshooting

  • Thermodynamic Control (van 't Hoff Analysis): Chiral recognition is fundamentally an enthalpy-driven process. Lowering the column temperature generally increases the separation factor (

    
    ), but may lead to peak broadening due to slower mass transfer kinetics. If 
    
    
    
    is marginal at 25°C, dropping the temperature to 15°C often provides the necessary baseline resolution.
  • Sample Diluent Mismatch: A common point of failure in Method C is dissolving the sample in pure methanol or ethanol for solubility reasons. Injecting a highly polar plug into a non-polar Hexane-based mobile phase disrupts the local partition equilibrium at the head of the column, leading to severe peak splitting and loss of resolution. Always match the sample diluent to the mobile phase composition as closely as possible.

References

  • Sigma-Aldrich.Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • SciSpace.Enantioseparation of amino acids and drugs by CEC, pressure supported CEC, and micro-hPLC using a teicoplanin aglycone stationary phase.
  • YAKHAK HOEJI.Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases.
  • Velocity Scientific Solutions.Daicel Chiral HPLC Catalogue.
  • ResearchGate.Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Benchchem.A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives.

Sources

Validation

A Comprehensive Guide to Optical Rotation of (S)-Pyridyl Amino Alcohols for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemical purity of chiral molecules is of paramount importance. (S)-pyridyl amino alcohols represent a critical class of chiral building blocks and lig...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the stereochemical purity of chiral molecules is of paramount importance. (S)-pyridyl amino alcohols represent a critical class of chiral building blocks and ligands, integral to the synthesis of numerous pharmaceutical agents. Their precise three-dimensional structure, defined by the (S)-configuration at the stereogenic center, often dictates their biological activity and efficacy. Optical rotation is a fundamental property used to characterize these enantiomerically pure compounds, providing a rapid and non-destructive method to ascertain their stereochemical identity and purity.

This guide provides an in-depth comparison of optical rotation reference values for a range of (S)-pyridyl amino alcohols. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only a compilation of experimental data but also a thorough explanation of the principles behind the measurements and detailed protocols for obtaining reliable and reproducible results.

The Significance of (S)-Pyridyl Amino Alcohols and their Chiroptical Properties

(S)-pyridyl amino alcohols are versatile intermediates in asymmetric synthesis, frequently employed in the construction of chiral catalysts and as key structural motifs in active pharmaceutical ingredients (APIs). The pyridine moiety can act as a ligand for metal catalysts, while the amino alcohol backbone provides the chiral environment necessary to induce stereoselectivity in chemical transformations.

The optical rotation of a chiral molecule is its ability to rotate the plane of plane-polarized light.[1][2] This property arises from the differential interaction of left- and right-circularly polarized light with the chiral molecule. For a given enantiomer, the direction and magnitude of this rotation are characteristic physical constants, reported as the specific rotation ([α]). A positive value indicates dextrorotation (clockwise), while a negative value signifies levorotation (counter-clockwise).[3] It is crucial to note that there is no direct correlation between the (S) or (R) absolute configuration and the sign of the optical rotation.[4]

The accurate determination of the specific rotation is a critical quality control parameter, ensuring the enantiomeric purity of a synthesized (S)-pyridyl amino alcohol. Enantiomeric excess (ee), a measure of this purity, can be directly related to the observed optical rotation.

Comparison of Specific Rotation Values for (S)-Pyridyl Amino Alcohols

The specific rotation of a chiral compound is highly dependent on the experimental conditions under which it is measured. These include the solvent, concentration, temperature, and the wavelength of the light source.[3][5] Therefore, when comparing optical rotation values, it is essential to consider these parameters. The following table summarizes reported specific rotation values for a selection of (S)-pyridyl amino alcohols, providing the experimental context for each measurement.

Compound NameStructureSpecific Rotation ([α])Measurement ConditionsReference(s)
(S)-(-)-1-(4-Pyridyl)ethanol-58°c = 1 in chloroform, 20°C, D-line (589 nm)[6][7]
(S)-1-(3-Pyridyl)ethanolData not readily available in searched sources-[8]
(S)-1-(2-Pyridyl)ethanolData not readily available in searched sources-[9]
(S)-α-Phenyl-2-pyridinemethanolSpecific value not found, synthesis reported-[10]

Note: The structures are representative and the user should refer to the cited sources for precise chemical information. The table highlights the current challenge in finding a comprehensive and standardized dataset for the optical rotation of (S)-pyridyl amino alcohols. The lack of readily available data for some common analogues underscores the importance of meticulous experimental reporting.

Experimental Protocol for Determining Optical Rotation

The following protocol provides a step-by-step guide for the accurate measurement of the optical rotation of an (S)-pyridyl amino alcohol using a polarimeter.

I. Instrumentation and Materials
  • Polarimeter: A calibrated instrument capable of measuring optical rotation at the sodium D-line (589 nm) or other specified wavelengths.

  • Polarimeter cell: Of a known path length (typically 1 or 10 cm), made of glass or quartz.[11]

  • Volumetric flask: Class A, for accurate solution preparation.

  • Analytical balance: For precise weighing of the sample.

  • Solvent: High-purity, spectroscopic grade solvent in which the sample is soluble and does not react. Common solvents include chloroform, methanol, and ethanol.

  • Sample: The enantiomerically pure (S)-pyridyl amino alcohol.

II. Experimental Workflow Diagram

Caption: Workflow for Optical Rotation Measurement.

III. Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a known mass of the (S)-pyridyl amino alcohol using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask of a known volume.

    • Dissolve the sample in the chosen high-purity solvent and dilute to the mark. Ensure the solution is homogeneous. The concentration is typically in g/100 mL.[12]

    • Carefully fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path.

  • Instrument Calibration and Blank Measurement:

    • Turn on the polarimeter and allow the light source (e.g., sodium lamp) to stabilize.

    • Calibrate the instrument according to the manufacturer's instructions, often using a standard quartz plate or by setting the zero with the pure solvent.[1]

    • Fill the polarimeter cell with the pure solvent (blank) and measure the rotation. This value should be zero or close to it and will be subtracted from the sample reading.

  • Sample Measurement:

    • Replace the blank with the sample cell in the polarimeter.

    • Measure the observed rotation (α) of the sample solution.[13] Most modern polarimeters provide a direct digital reading. Take multiple readings and average them to ensure precision.

    • Record the temperature of the measurement.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([α]) using the following formula:[5]

      [[α]^T_λ = \frac{α}{l \times c}]

      Where:

      • [α] is the specific rotation.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light (e.g., D for the sodium D-line).

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

IV. Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvent is critical as it can influence the conformation of the chiral molecule and thus its optical rotation through solute-solvent interactions. It is imperative to use a solvent in which the compound is highly soluble and that does not react with the analyte. The solvent used should always be reported with the specific rotation value.

  • Concentration: The observed rotation is directly proportional to the concentration.[3] Working with a known and appropriate concentration is essential for accurate calculation of the specific rotation.

  • Temperature Control: Optical rotation can be temperature-dependent.[3] Therefore, maintaining and reporting the temperature of the measurement is crucial for reproducibility.

  • Wavelength: Specific rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589 nm) is the most common standard wavelength used for reporting specific rotation.[3] Using a different wavelength will result in a different specific rotation value.

Ensuring Trustworthiness: The Self-Validating System

A key aspect of ensuring the trustworthiness of optical rotation measurements lies in the concept of a self-validating system. This involves a multi-faceted approach to quality control:

  • Enantiomeric Purity Determination: The measured specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. To validate the optical rotation value, it is best practice to independently determine the ee using a more quantitative technique like chiral High-Performance Liquid Chromatography (HPLC).[14][15] A sample with a lower-than-expected specific rotation may indicate the presence of the other enantiomer. The relationship is given by:

    [ee (%) = \frac{[\alpha]{observed}}{[\alpha]{pure}} \times 100]

  • Consistency Checks: For a newly synthesized batch of an (S)-pyridyl amino alcohol, comparing the measured specific rotation to previously reported values (under identical conditions) provides a crucial consistency check.

  • Instrument Calibration: Regular calibration of the polarimeter with certified standards is non-negotiable for obtaining accurate and reliable data.[16]

Conclusion

The optical rotation of (S)-pyridyl amino alcohols is a fundamental characteristic that provides invaluable information for researchers and drug development professionals. While a comprehensive database of reference values is still evolving, the principles and protocols outlined in this guide offer a robust framework for obtaining accurate and reproducible data. By understanding the factors that influence optical rotation and implementing rigorous experimental practices, scientists can confidently use this technique for the stereochemical characterization and quality control of these vital chiral building blocks.

References

  • Science Mania. (2024, May 4). Understanding Specific Rotation: A Key Property of Chiral Compounds. [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. [Link]

  • Pearson+. (n.d.). A chiral sample gives a rotation that is close to 180°. How can o... | Study Prep. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation | Request PDF. [Link]

  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide. [Link]

  • Pharmapproach. (2017, August 2). SOP FOR POLARIMETER: OPERATION AND CALIBRATION. [Link]

  • Ji, H.-F. (2023, February 6). A general method to predict optical rotations of chiral molecules from their structures. [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of Polarimeter. [Link]

  • PMC. (n.d.). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]

  • Atago. (n.d.). The Complete Polarimeter Guide. [Link]

  • GAO Tek. (n.d.). Operation, Maintenance & Calibration of a Polarimeter. [Link]

  • Wikipedia. (n.d.). Specific rotation. [Link]

  • SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Science Learning Center. (n.d.). Determination of Specific Rotation. [Link]

  • Chemistry LibreTexts. (2019, August 12). 7.3: Optical Activity. [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Rudolph Research Analytical. (2012, December 14). Specific Rotation Equation Vs Optical Rotation - Polarimetry. [Link]

  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. [Link]

  • PubChem. (n.d.). (S)-1-(3-Pyridyl)ethanol. [Link]

  • Chemistry LibreTexts. (2020, August 1). 3.6: Optical Activity. [Link]

  • ACS Publications. (2024, June 12). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores | Organic Letters. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Current issues in pharmacy and medicine: science and practice. (2022, August 1). The study of the optical activity of some S-derivatives 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl). [Link]

  • M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter. (n.d.). [Link]

  • ResearchGate. (2016, February 12). (PDF) Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. [Link]

  • PubMed. (2016, April 15). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyridines and quinolines by coupling of γ-amino-alcohols with secondary alcohols liberating H2 catalyzed by ruthenium pincer complexes. [Link]

  • YouTube. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of dichloropyridine derivatives

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of Dichloropyridine Derivatives Introduction & Scientific Context Dichloropyridines (such as the 2,3-, 2,5-, and 3,5- isomers) are critical heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of Dichloropyridine Derivatives

Introduction & Scientific Context

Dichloropyridines (such as the 2,3-, 2,5-, and 3,5- isomers) are critical heterocyclic building blocks used extensively in the synthesis of agrochemicals, like the herbicide clopyralid[1], and pharmaceuticals, such as the PDE-4 inhibitor roflumilast[2]. Because positional isomers of dichloropyridine exhibit vastly different chemical reactivities, unambiguous structural validation is a mandatory step in drug development and chemical synthesis. Mass spectrometry (MS) serves as the gold standard for this validation.

This guide provides a critical comparison of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS), detailing their distinct fragmentation pathways, operational protocols, and data interpretation for dichloropyridine derivatives.

Ionization Mechanisms & Causality

The choice of ionization technique fundamentally dictates the observed fragmentation pattern. Understanding the physical causality behind these techniques is essential for accurate spectral interpretation.

  • GC-EI-MS (Hard Ionization): In EI, gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV)[3]. Because this energy far exceeds the ionization potential of dichloropyridines (~9-10 eV), it ejects an electron to form a highly energetic, positively charged radical cation (M+•)[4]. The excess internal energy drives spontaneous, extensive fragmentation[3]. This technique is optimal for volatile, thermally stable isomers like 2,5-dichloropyridine[4].

  • LC-ESI-MS/MS (Soft Ionization): ESI applies a high voltage to a liquid solvent stream, promoting the formation of protonated even-electron ions ([M+H]+) via ion evaporation or charge residue mechanisms. Because the internal energy transferred is minimal, the intact molecular ion dominates the MS1 spectrum. To obtain structural information, fragmentation must be artificially induced via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)[2]. This approach is essential for polar, non-volatile derivatives, such as roflumilast and its degradation products[2].

Core Fragmentation Pathways: A Self-Validating System

Regardless of the analytical platform used, the mass spectrum of a dichloropyridine derivative is a self-validating system anchored by chlorine's natural isotopic distribution. Naturally occurring chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio[4]. Consequently, any intact molecule containing two chlorine atoms will exhibit a rigid isotopic cluster at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1[4]. If this signature is missing from the precursor ion, the structural hypothesis is instantly invalidated.

Primary Fragmentation Losses:

  • Radical Cleavage (-Cl•): A loss of 35 or 37 Da. This is highly prominent in EI-MS due to the radical nature of the parent ion, leading to the formation of a [M-Cl]+ cation[4].

  • Neutral Loss (-HCl): A loss of 36 or 38 Da. This occurs frequently in both EI and ESI-MS/MS, particularly when adjacent protons are available (e.g., in 3,5-dichloropyridin-4-amine, which loses HCl to form a fragment at m/z 90.97)[2].

  • Ring Cleavage (-HCN): A loss of 27 Da. The robust pyridine ring typically requires high energy to open, often occurring only after the initial loss of halogen atoms[4].

Fragmentation M_ion Molecular Ion [C5H3Cl2N]+• m/z 147 (9:6:1) Loss_Cl Fragment [C5H3ClN]+ m/z 112 M_ion->Loss_Cl - Cl• (-35 Da) Loss_HCl Fragment [C5H2ClN]+• m/z 111 M_ion->Loss_HCl - HCl (-36 Da) Loss_HCN Fragment [C4H2Cl]+ m/z 85 Loss_Cl->Loss_HCN - HCN (-27 Da)

Caption: EI-MS fragmentation pathway of dichloropyridine highlighting key neutral and radical losses.

Comparative Performance Data

The following table synthesizes the quantitative diagnostic ions for different dichloropyridine derivatives across both analytical platforms, providing a quick-reference guide for structural assignment.

DerivativeTechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Mechanistic Assignment
2,5-Dichloropyridine GC-EI-MS147 (M+•)112, 111, 85[M-Cl]+, [M-HCl]+, [M-Cl-HCN]+[4]
3,5-Dichloropyridine GC-EI-MS147 (M+•)112, 85, 76[M-Cl]+, [M-Cl-HCN]+, [C6H4]+[5]
3,5-Dichloropyridin-4-amine LC-ESI-MS/MS162.98 ([M+H]+)90.97[M+H-HCl-Cl]+ (Roflumilast DP-1)[2]
Roflumilast LC-ESI-HRMS403.04 ([M+H]+)241.06, 187.02Loss of 3,5-dichloropyridine (-146.96 Da)[2]

Experimental Protocols

To ensure rigorous reproducibility, the following step-by-step methodologies outline the optimal parameters for both analytical workflows.

Protocol A: GC-EI-MS Analysis of Volatile Dichloropyridines [3][5] Objective: Isomer differentiation and structural fingerprinting of low-molecular-weight derivatives.

  • Sample Preparation: Quench the reaction mixture and dilute the sample in a suitable volatile, non-polar solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10 µg/mL[4][5]. Filter through a 0.45 µm syringe filter[5].

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5].

  • Thermal Gradient: Set the injector temperature to 250 °C with a split ratio of 50:1. Program the oven from an initial temperature of 60 °C (hold for 2 minutes) to 250 °C at a ramp rate of 10 °C/min (hold at 250 °C for 5 minutes)[5].

  • Ionization & Detection: Maintain the MS transfer line at 280 °C and the EI ion source at 230 °C. Apply 70 eV electron energy and scan from m/z 40 to 400[5].

Protocol B: LC-ESI-MS/MS Analysis of Complex Derivatives (e.g., Roflumilast) [2] Objective: Trace-level identification of polar dichloropyridine-containing pharmaceuticals and their degradants.

  • Sample Preparation: Extract the sample in a polar solvent mixture and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile to promote efficient protonation in the ESI source.

  • Ionization: Operate the mass spectrometer in positive polarity mode. Set the electrospray voltage to 4.5 kV and the tube lens to 90 V[2].

  • Tandem Mass Analysis (Data-Dependent MS2): Perform a full MS scan (m/z 100-1000) at high resolution (e.g., 70,000 FWHM). Isolate the[M+H]+ precursor and apply fragmentation energy in the collision cell, scanning the resulting product ions at a resolution of 17,500 FWHM[2].

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample Dichloropyridine Sample GC_Prep Dilute in DCM Sample->GC_Prep LC_Prep Aqueous Extraction Sample->LC_Prep GC_Sep DB-5ms Column GC_Prep->GC_Sep EI_Ion EI Source (70 eV) GC_Sep->EI_Ion Data Mass Spectra Analysis EI_Ion->Data LC_Sep C18 RP Column LC_Prep->LC_Sep ESI_Ion ESI+ & HCD/CID LC_Sep->ESI_Ion ESI_Ion->Data

Caption: Parallel workflows for GC-EI-MS and LC-ESI-MS/MS analysis of dichloropyridine derivatives.

References

  • Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations. OAK. Available at:[Link]

  • Analytical Methods. RSC Publishing. Available at:[Link]

Sources

Validation

X-ray crystallography data for chiral 3,5-dichloropyridine alcohols

An Unambiguous Guide to Determining the Absolute Configuration of Chiral 3,5-Dichloropyridine Alcohols In the development of agrochemicals and pharmaceuticals, 3,5-dichloropyridine derivatives are highly prized for their...

Author: BenchChem Technical Support Team. Date: March 2026

An Unambiguous Guide to Determining the Absolute Configuration of Chiral 3,5-Dichloropyridine Alcohols

In the development of agrochemicals and pharmaceuticals, 3,5-dichloropyridine derivatives are highly prized for their electron-deficient nature, which imparts exceptional metabolic stability and unique binding affinities. When a chiral alcohol moiety is introduced to this scaffold, establishing its absolute configuration becomes a critical regulatory and scientific requirement.

However, obtaining high-quality presents a unique set of physicochemical challenges. As a Senior Application Scientist, I have structured this guide to objectively compare the methodologies available for overcoming these hurdles, explaining the causality behind each technique, and providing a self-validating experimental framework for structural determination.

The Causality of the Crystallization Challenge

To successfully determine absolute configuration via X-ray crystallography, two conditions must be met: the molecule must form a highly ordered single crystal, and the crystal must contain an atom capable of generating a sufficient anomalous dispersion signal. Chiral 3,5-dichloropyridine alcohols inherently resist both requirements:

  • Suppressed Basicity and Salt Formation: Co-crystallization with chiral acids (e.g., (+)-camphorsulfonic acid) is a standard technique for basic amines. However, the two strongly electron-withdrawing chlorine atoms at the 3 and 5 positions severely deplete the electron density of the pyridine nitrogen. This renders the nitrogen practically non-basic, causing traditional salt-formation strategies to fail.

  • Hydrogen-Bonding Flexibility: Small chiral alcohols possess flexible hydrogen-bonding networks that frequently lead to the formation of oils, amorphous powders, or heavily twinned crystals rather than the pristine single crystals required for diffraction.

  • Borderline Anomalous Dispersion: The absolute configuration is mathematically determined by calculating the Flack parameter[1]. To obtain a reliable Flack parameter (

    
    ), the molecule must contain a "heavy atom" (
    
    
    
    )[2]. While Chlorine (
    
    
    ) is present, its anomalous scattering signal is relatively weak. Under standard Molybdenum (Mo K
    
    
    ) X-ray sources, the signal-to-noise ratio is often too low to unambiguously assign chirality, though Copper (Cu K
    
    
    ) sources can sometimes suffice if the data is highly redundant[3].

Comparative Analysis of Structural Determination Strategies

To bypass these intrinsic limitations, researchers must choose between direct analysis, chemical derivatization, or orthogonal spectroscopic methods.

Direct Crystallization (Cu K Diffraction)

This method relies solely on the anomalous dispersion of the native chlorine atoms. It requires specialized crystallization techniques (e.g., sublimation or low-temperature vapor diffusion) to force the oily alcohol into a lattice. It is highly dependent on access to a high-intensity Cu K


 microfocus source.
Heavy-Atom Derivatization (p-Bromobenzoylation)

By covalently attaching a p-bromobenzoyl group to the chiral hydroxyl, we solve multiple problems simultaneously. The bulky aromatic ring disrupts the flexible hydrogen-bonding network, strongly promoting the formation of highly ordered crystals. More importantly, the introduction of Bromine (


) provides a massive anomalous dispersion signal, ensuring a definitive Flack parameter regardless of the X-ray source used[2].
NMR Mosher’s Method (Orthogonal Alternative)

When crystallization is entirely impossible, derivatization with chiral MTPA-Cl (Mosher's acid chloride) allows for absolute configuration assignment via


H NMR chemical shift differences (

)[4]. While rapid, it is an indirect method based on conformational models and can yield ambiguous results if the pyridine ring causes steric hindrance or unexpected anisotropic shielding.

Quantitative Performance Comparison

ParameterDirect Crystallization (Cu K

)
p-Bromobenzoyl DerivatizationMosher's Method (NMR)
Primary Signal Source Chlorine (

)
Bromine (

)
Anisotropic Shielding (

)
Crystallinity Success Rate Low (< 20%)Very High (> 85%)N/A (Solution State)
Flack Parameter Reliability Moderate (

)
Definitive (

)
N/A
Sample Requirement > 5 mg> 10 mg (for reaction)1–5 mg[4]
Time to Result Weeks (Crystal growth)3–5 Days (Synthesis + Growth)1–2 Days[4]

Logical Workflows for Strategy Selection and Validation

The following decision matrix illustrates the logical flow for selecting the appropriate analytical path based on the physical state of the 3,5-dichloropyridine alcohol.

DecisionTree Start Chiral 3,5-Dichloropyridine Alcohol CheckCryst Forms High-Quality Crystals? Start->CheckCryst DirectXray Direct X-ray (Cu Kα) Anomalous signal from Cl CheckCryst->DirectXray Yes CheckBasic Is Pyridine N Basic Enough for Salt Formation? CheckCryst->CheckBasic No (Oil/Powder) Flack Refine Flack Parameter (x ~ 0) DirectXray->Flack CoCryst Co-Crystallization e.g., (+)-Camphorsulfonic Acid CheckBasic->CoCryst Yes Deriv Heavy-Atom Derivatization e.g., p-Bromobenzoylation CheckBasic->Deriv No (Electron-deficient) CoCryst->Flack Deriv->Flack

Decision matrix for selecting the absolute configuration determination strategy.

Once X-ray data is collected, the absolute configuration is validated through a self-correcting mathematical system known as the Flack parameter refinement[1].

FlackValidation Data Diffraction Data (Friedel Pairs) Model Structural Model Refinement Data->Model Flack Calculate Flack Parameter (x) Model->Flack Correct x ≈ 0.0 Absolute Config Confirmed Flack->Correct Inverted x ≈ 1.0 Invert Model Coordinates Flack->Inverted Twin x ≈ 0.5 Racemic Twin or Poor Data Flack->Twin

Self-validating Flack parameter workflow for absolute structure confirmation.

Experimental Protocol: p-Bromobenzoylation & Crystallization

This protocol represents a self-validating system: successful esterification is confirmed by TLC/NMR, the heavy atom forces crystallization, and the resulting X-ray diffraction data self-validates the stereocenter via the Flack parameter.

Phase 1: Derivatization (Covalent Heavy-Atom Tagging)

  • Reaction Setup: Dissolve 50 mg of the enantiopure chiral 3,5-dichloropyridine alcohol in 2.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base & Catalyst Addition: Add 2.0 equivalents of anhydrous pyridine (to neutralize the generated HCl) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, essential for overcoming the steric hindrance often present in secondary alcohols.

  • Acylation: Cool the mixture to 0 °C. Slowly add 1.2 equivalents of p-bromobenzoyl chloride dissolved in 1.0 mL of DCM.

  • Monitoring & Quench: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). Upon completion (typically 2–4 hours), quench with saturated aqueous NaHCO

    
    .
    
  • Purification: Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify the crude ester via flash column chromatography to yield a chemically pure solid.

Phase 2: Vapor Diffusion Crystallization

  • Solvent Selection: Dissolve 10–15 mg of the purified p-bromobenzoate ester in a minimum volume (approx. 0.5 mL) of a "good" solvent, such as ethyl acetate, in a small inner vial.

  • Anti-Solvent Chamber: Place the small vial (uncapped) inside a larger outer vial containing 3.0 mL of a "poor" solvent, such as pentane or hexanes.

  • Equilibration: Seal the outer vial tightly. Causality: The volatile anti-solvent will slowly diffuse through the vapor phase into the inner vial, gradually lowering the solubility of the ester and promoting the nucleation of high-quality, defect-free single crystals over 2 to 5 days.

Phase 3: Data Collection and Validation

  • Mount a suitable single crystal on a diffractometer equipped with a Mo K

    
     or Cu K
    
    
    
    source.
  • Collect highly redundant data, ensuring complete coverage of Friedel pairs (reflections that differ only in their sign,

    
     and 
    
    
    
    ), which are the source of the anomalous dispersion signal[3].
  • Refine the structure and calculate the Flack parameter (

    
    ). A value of 
    
    
    
    definitively confirms the absolute configuration. If
    
    
    , the true absolute configuration is the mirror image of the current model, and the coordinates must be inverted[1].

References

  • ResearchGate. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2010). X-Ray Crystallography of Chemical Compounds. Retrieved from[Link]

  • MDPI. (2020). Howard Flack and the Flack Parameter. Retrieved from[Link]

Sources

Comparative

Validating Absolute Configuration of 2-Amino-2-pyridylethanols: A Technical Guide

Executive Summary: The Stereochemical Challenge 2-Amino-2-(pyridin-2-yl)ethanol (CAS 724463-80-3) is a critical chiral building block, structurally analogous to phenylglycinol but featuring a pyridine ring. This scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

2-Amino-2-(pyridin-2-yl)ethanol (CAS 724463-80-3) is a critical chiral building block, structurally analogous to phenylglycinol but featuring a pyridine ring. This scaffold is increasingly prevalent in CNS-targeting drugs and chiral ligands. However, the presence of the basic pyridine nitrogen and the primary alcohol creates a "coordination trap" that can complicate standard assignment methods.

Validating the absolute configuration (


 or 

) of this molecule is not merely a box-checking exercise; it is a safety and efficacy requirement. A misassigned configuration in early development can lead to months of wasted synthesis on the wrong enantiomer.

This guide objectively compares the three primary validation methodologies—X-Ray Crystallography , Mosher’s Amide Analysis , and Electronic Circular Dichroism (ECD) —providing the experimental logic to select the right tool for your specific sample state.

Decision Framework: Selecting the Validation Method

Do not default to one method. Use this logic flow to determine the most rigorous path based on your sample's physical state and purity.

ValidationLogic cluster_legend Method Reliability Tier Start Start: Chiral Sample (Oil or Solid?) IsSolid Is it a crystalline solid? Start->IsSolid XRay Method A: Single Crystal X-Ray (Gold Standard) IsSolid->XRay Yes IsOil It is an oil / Amorphous IsSolid->IsOil No Deriv Can you form a salt? (e.g., HCl, p-TsOH) IsOil->Deriv MakeSalt Crystallize Salt -> X-Ray Deriv->MakeSalt Yes NMR_Path Method B: Mosher's Amide (NMR) (Best for Purity >95%) Deriv->NMR_Path No (remains oil) ECD_Path Method C: ECD / TD-DFT (Best for trace amounts) NMR_Path->ECD_Path Ambiguous Results

Figure 1: Strategic decision tree for selecting the configuration assignment method.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics for the three methods specifically for the 2-amino-2-pyridylethanol scaffold.

FeatureMethod A: X-Ray Crystallography Method B: Mosher's Amide (NMR) Method C: ECD Spectroscopy
Primary Requirement Single crystal (approx. 0.1–0.3 mm)~10 mg pure compound<1 mg compound
Accuracy Absolute (100%) High (>95%) if conformation holdsHigh (>90%) dependent on DFT model
Throughput Low (days to weeks for crystal growth)Medium (1–2 days)High (hours)
Specific Challenge Pyridine ring may cause disorder; often requires salt formation (e.g., 2HCl).Critical: Must derivatize the Amine, not the Alcohol.Pyridine chromophore is distinct but flexible side chain complicates calculation.
Cost High (instrument/service)Low (standard reagents)Medium (software/instrument)
Destructive? Non-destructiveDestructive (derivatization)Non-destructive

Method A: X-Ray Crystallography (The Gold Standard)

For 2-amino-2-pyridylethanols, the free base is often an oil or low-melting solid. Direct X-ray is rarely feasible without modification.

The "Heavy Atom" Protocol:

  • Salt Formation: React the base with 2 equivalents of HCl (dioxane/HCl) to form the dihydrochloride salt (e.g., CAS 2097958-04-6). The chloride ions provide sufficient anomalous scattering (using Cu K

    
     radiation) to determine absolute configuration without needing exotic heavy atoms.
    
  • Crystallization: Use vapor diffusion. Dissolve the salt in minimal methanol and place in a small vial. Place this vial inside a larger jar containing diethyl ether. Seal and wait 2-5 days.

Why it wins: It provides the 3D spatial arrangement directly, independent of conformational assumptions.

Method B: Mosher's Amide Analysis (The "Wet Lab" Standard)

Crucial Distinction: Standard Mosher analysis targets secondary alcohols. However, in 2-amino-2-pyridylethanol, the chiral center is at C2 (attached to the amine), while the alcohol at C1 is primary.

  • Problem: Derivatizing the primary alcohol (Mosher Ester) places the chiral probe too far (

    
    -position) from the stereocenter, leading to weak or ambiguous 
    
    
    
    values.
  • Solution: You must derivatize the Amine to form the Mosher Amide . The chiral center is then

    
     to the nitrogen, ensuring a strong anisotropic effect.
    
Experimental Protocol: Mosher Amide Synthesis

Reagents:

  • Substrate: 2-amino-2-(pyridin-2-yl)ethanol

  • Reagents:

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's Acid Chloride)
  • Base: Triethylamine (Et

    
    N) or DIPEA
    
  • Solvent: Dry CH

    
    Cl
    
    
    

Step-by-Step Workflow:

  • Split Sample: Divide 10 mg of substrate into two vials (5 mg each).

  • Reaction:

    • Vial 1: Add 1.5 eq

      
      -MTPA-Cl, 2.0 eq Et
      
      
      
      N, 0.5 mL CH
      
      
      Cl
      
      
      . Stir 2h.
    • Vial 2: Add 1.5 eq

      
      -MTPA-Cl, 2.0 eq Et
      
      
      
      N, 0.5 mL CH
      
      
      Cl
      
      
      . Stir 2h.
    • Note: The primary alcohol may also esterify. This is acceptable (forming the bis-derivative), as long as the amide forms. The amide signals are distinct (doublet for NH, typically 7-8 ppm).

  • Workup: Quench with water, extract with CH

    
    Cl
    
    
    
    , dry over Na
    
    
    SO
    
    
    .
  • NMR Analysis: Acquire

    
    H NMR in CDCl
    
    
    
    .
Data Interpretation (The Mosher Model)

Calculate the chemical shift difference:


 (ppm).
  • Conformation: The Mosher amide adopts a specific conformation where the C-N bond is restricted, and the MTPA phenyl group eclipses the carbonyl oxygen (syn-periplanar).

  • Shielding Effect: The phenyl group of the MTPA moiety shields the protons on its side of the plane.

Visualizing the Assignment:

MosherModel cluster_analysis Interpretation of Δδ (S - R) Center C2 (Chiral) Pyridine Pyridine Ring (Group L1) Center->Pyridine CH2OH -CH2OH (Group L2) Center->CH2OH H_atom H Center->H_atom rule1 If Δδ(Pyridine) < 0 AND Δδ(CH2OH) > 0 result Configuration is (R) rule1->result

Figure 2: Logical assignment of configuration based on NMR shifts. If the Pyridine protons are shielded (negative


) in the (S)-Mosher amide relative to the (R)-amide, the Pyridine is on the right side of the projection, implying (R)-configuration.

Method C: Electronic Circular Dichroism (ECD)

When samples are non-crystalline and scarce (<1 mg), ECD is the non-destructive alternative.

The Pyridine Advantage: Unlike aliphatic amino alcohols, the pyridine ring acts as a strong chromophore.

  • Mechanism: The chiral center at C2 perturbs the pyridine

    
     transitions (approx. 260 nm).
    
  • Protocol:

    • Measure the UV/Vis spectrum to find

      
      .
      
    • Measure ECD spectrum in MeOH or MeCN.

    • Validation: You must perform a TD-DFT calculation (e.g., B3LYP/6-31G*) on the putative

      
      -isomer.
      
    • Comparison: If the calculated spectrum matches the experimental sign (positive/negative Cotton effect) at the key transition, the configuration is assigned.

Typical Signature: For


-2-amino-2-(pyridin-2-yl)ethanol, a specific Cotton effect pattern in the 250–270 nm region is observed (often negative for related phenylglycinol analogs, but must be verified by calculation for the pyridine analog due to different electronic moments).

References

  • Structure & Properties: 2-Amino-2-(pyridin-2-yl)ethanol (CAS 724463-80-3).[1] PubChem Compound Summary. Available at: [Link]

  • Mosher's Method (Amides): Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Nature Protocols. (General methodology for chiral amines).
  • Synthesis & Resolution: Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol. Chirality (2022).[2][3] Available at: [Link]

  • Analogous Systems: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine. PMC. Available at: [Link]

Sources

Validation

Comparative Guide: FTIR Spectroscopic Analysis of 3,5-Dichloro-2-Substituted Pyridines

Executive Summary The spectroscopic characterization of 3,5-dichloro-2-substituted pyridines (e.g., 3,5-dichloro-2-pyridinol, 2-amino-3,5-dichloropyridine, and 3,5-dichloro-2-(trichloromethyl)pyridine) is a critical qual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spectroscopic characterization of 3,5-dichloro-2-substituted pyridines (e.g., 3,5-dichloro-2-pyridinol, 2-amino-3,5-dichloropyridine, and 3,5-dichloro-2-(trichloromethyl)pyridine) is a critical quality control step in the development of agrochemical intermediates and pharmaceutical active ingredients. The highly electronegative halogen substitutions uniquely alter the electronic environment of the pyridine ring, requiring precise infrared (IR) spectroscopic techniques for accurate structural elucidation.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and Diffuse Reflectance (DRIFTS) modalities. It provides researchers with causality-driven, self-validating protocols to ensure high-fidelity spectral acquisition.

Mechanistic Insights: IR Spectral Signatures

Understanding the causality behind the IR peaks of 3,5-dichloro-2-substituted pyridines is essential for accurate spectral interpretation. The molecular vibrations are governed by a complex "push-pull" electronic system:

  • Pyridine Ring Deformations (1600–1550 cm⁻¹): The highly electronegative chlorine atoms at the 3 and 5 positions withdraw electron density from the aromatic ring via the inductive (-I) effect. This stiffens the ring, shifting the characteristic

    
     and 
    
    
    
    stretching frequencies to slightly higher wavenumbers compared to unsubstituted pyridine.
  • C–Cl Stretching Modes (1150–700 cm⁻¹): Heavy halogen atoms result in low-frequency stretching vibrations. Characteristic ring deformation and C-Cl stretching modes for 3,5-dichloropyridine derivatives reliably manifest in the fingerprint region, specifically at 1139 cm⁻¹, 1000 cm⁻¹, and 749 cm⁻¹[1].

  • 2-Position Substituent Effects:

    • Hydroxyl (-OH): In the solid state, 3,5-dichloro-2-pyridinol undergoes tautomerization, existing predominantly in the 2-pyridone (lactam) form. Consequently, the expected broad O-H stretch is replaced by a sharp N-H stretch (~3100 cm⁻¹) and a highly intense lactam C=O stretch (~1650 cm⁻¹).

    • Amino (-NH₂): Introduces a strong +R (resonance) effect, yielding distinct asymmetric and symmetric N-H stretching doublets between 3450 and 3350 cm⁻¹.

    • Trichloromethyl (-CCl₃): Introduces intense, overlapping aliphatic C-Cl stretching bands in the 800–700 cm⁻¹ region, which require high-resolution techniques to deconvolute from the aromatic C-Cl stretches.

Comparative Evaluation of FTIR Modalities

Selecting the correct FTIR sampling technique dictates the resolution, signal-to-noise ratio (SNR), and matrix interference of the resulting spectrum. While ATR is non-destructive and rapid, transmission FTIR remains the gold standard for high-resolution quantitative analysis, albeit requiring careful sample preparation[2].

In ATR-FTIR, the IR beam penetrates the sample to a depth of approximately 1 micrometer at a 45° incident angle[3]. Because penetration depth is wavelength-dependent, absorption bands at lower wavenumbers appear artificially stronger in ATR spectra compared to transmission, necessitating algorithmic ATR correction[4]. Standard acquisition parameters for solid highly halogenated pyridines typically involve 32 co-added scans over a 4000–400 cm⁻¹ range to achieve optimal signal-to-noise ratios[5].

Quantitative Performance Comparison
Performance MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)DRIFTS (Powder Matrix)
Sample Prep Time < 1 minute (Direct application)10–15 minutes (Grind & Press)5 minutes (Mix & Load)
Spectral Resolution High (~4 cm⁻¹)Excellent (~2 cm⁻¹)Moderate (~4 cm⁻¹)
Signal-to-Noise (SNR) > 10,000:1> 50,000:1~ 5,000:1
Matrix Effects None (Pure sample)High (Moisture, Ion-exchange)Moderate (Moisture, Scattering)
Low-Freq Cutoff ~400 cm⁻¹ (with diamond phonon bands)~400 cm⁻¹~400 cm⁻¹
Primary Utility Routine ID, High-throughput QA/QCQuantitative analysis, Library buildingSurface chemistry, Catalysis

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in verification steps to prevent the propagation of experimental errors.

Protocol 1: High-Throughput ATR-FTIR Analysis

Causality Note: Diamond is chosen over ZnSe for the ATR crystal because highly halogenated pyridines can be abrasive, and diamond provides superior chemical and mechanical resistance.

  • System Verification: Perform a 32-scan background collection on the clean, empty diamond crystal.

    • Self-Validation Check: The single-beam energy profile must show a smooth curve with maximum energy near 2000 cm⁻¹. If negative peaks or excessive water vapor lines (>0.01 absorbance) are present, purge the system and clean the crystal with isopropanol.

  • Sample Application: Place 2–5 mg of the solid 3,5-dichloro-2-substituted pyridine directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the mechanical clutch clicks, ensuring standardized contact pressure.

    • Self-Validation Check: Monitor the live spectral preview. The aromatic

      
       peak (~1580 cm⁻¹) must reach an absorbance between 0.2 and 0.6. If it remains below 0.2, crystal contact is insufficient; re-center the sample and re-apply pressure.
      
  • Data Acquisition: Co-add 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Co-adding 32 scans increases the SNR by a factor of ~5.6 (

    
    ) while keeping acquisition under one minute.
    
  • Algorithmic Correction: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, normalizing the low-frequency C-Cl peaks for direct library comparison.

Protocol 2: High-Resolution Transmission FTIR (KBr Pellet)

Causality Note: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch at 3400 cm⁻¹ and a scissoring band at 1640 cm⁻¹, which directly overlap with and obscure the critical 2-amino or 2-hydroxyl substituent peaks of the pyridine derivative.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for >2 hours to eliminate moisture.

  • Sample Dilution: Weigh precisely 1 mg of the pyridine derivative and 99 mg of dried KBr (1% w/w). Grind in an agate mortar for exactly 2 minutes. This reduces particle size below the IR wavelength, minimizing baseline sloping caused by the Christiansen scattering effect.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes.

    • Self-Validation Check: Hold the pressed KBr pellet against a light source. It must be visually translucent to transparent. A cloudy or opaque pellet indicates trapped moisture or insufficient grinding and must be discarded.

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 2 cm⁻¹ resolution.

Decision Matrix & Workflow

FTIR_Workflow Start Solid 3,5-Dichloro-2-Substituted Pyridine Sample Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid/Routine Trans Transmission FTIR (KBr Pellet) Decision->Trans High Resolution DRIFTS DRIFTS (Powder Matrix) Decision->DRIFTS Surface Study PrepATR Direct Application (No Prep) ATR->PrepATR PrepTrans Grind with KBr Press at 10 Tons Trans->PrepTrans PrepDRIFTS Mix with KBr Powder (5% w/w) DRIFTS->PrepDRIFTS Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) PrepATR->Acquisition PrepTrans->Acquisition PrepDRIFTS->Acquisition Correction ATR Correction Algorithm (Depth Profiling) Acquisition->Correction If ATR Analysis Peak Assignment (C=N, C-Cl, Substituent) Acquisition->Analysis If Trans/DRIFTS Correction->Analysis

FTIR modality selection and spectral processing workflow for substituted pyridines.

References

  • In-depth Technical Guide: Spectroscopic Data for 3,5-Dichloro-2-(trichloromethyl)pyridine - Benchchem. 5

  • On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies - ResearchGate. 1

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. 3

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - Pike Technologies. 4

  • Guide to FT-IR Spectroscopy - Bruker. 2

Sources

Comparative

Comparative acidity of 3,5-dichloropyridyl vs. phenyl amino alcohols

Comparative Acidity Guide: 3,5-Dichloropyridyl vs. Phenyl Amino Alcohols in Drug Design Amino alcohols are ubiquitous structural motifs in medicinal chemistry, serving as the core pharmacophore for countless therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Acidity Guide: 3,5-Dichloropyridyl vs. Phenyl Amino Alcohols in Drug Design

Amino alcohols are ubiquitous structural motifs in medicinal chemistry, serving as the core pharmacophore for countless therapeutics, from beta-blockers to sphingosine analogs. However, the inherent basicity of the amine and the weak hydrogen-bond donating capacity of the hydroxyl group often require precise tuning to optimize pharmacokinetics and target engagement.

A highly effective, field-proven strategy involves the bioisosteric replacement of a standard phenyl ring with a 3,5-dichloropyridyl moiety. This guide objectively evaluates the profound impact of this substitution on the comparative acidity (pKa) of amino alcohols, providing mechanistic causality, quantitative comparisons, and robust experimental protocols for laboratory validation.

Mechanistic Causality: Electronic Effects on pKa

To understand the acidity shift, we must analyze the electronic environment of the two aromatic systems and how they perturb the adjacent amino alcohol functional groups.

  • Phenyl Ring (Baseline): The phenyl group exerts a mild inductive electron-withdrawing effect (-I) but can also donate electron density through resonance (+M) depending on the exact substitution pattern. In a standard phenyl amino alcohol, the amine retains a relatively high basicity (pKa ~8.5–9.5). Because physiological pH is 7.4, this amine is predominantly protonated (cationic) in systemic circulation. The hydroxyl group remains a very weak acid (pKa ~14.5–15.0).

  • 3,5-Dichloropyridyl Ring (Modified): The introduction of a pyridine nitrogen and two chlorine atoms at the 3 and 5 positions fundamentally alters the electron density. The sp2 hybridized nitrogen is highly electronegative, and the dual chlorine substituents exert a powerful inductive electron-withdrawing effect (-I)[1]. This massive withdrawal of electron density propagates through the sigma framework to the amino alcohol pharmacophore.

    • Amine Effect: The electron pair on the nitrogen is pulled toward the electron-deficient ring, severely destabilizing the conjugate acid (ammonium ion). Consequently, the basicity plummets, and the pKa of the amine drops significantly (typically to ~6.0–7.5).

    • Hydroxyl Effect: The O-H bond is polarized further, stabilizing the resulting alkoxide conjugate base. The hydroxyl group becomes substantially more acidic (pKa drops to ~12.0–13.0).

Strategic Impact on Drug Development: Lowering the amine pKa below 7.4 drastically increases the fraction of the unionized (neutral) drug species in the bloodstream. This enhances membrane permeability (LogD) and reduces off-target liabilities, such as hERG channel blockade, which is notoriously triggered by basic amines. Furthermore, the increased acidity of the hydroxyl group strengthens critical hydrogen-bond donating interactions within target active sites—a mechanism successfully exploited in the development of potent PDE4 inhibitors [2].

Quantitative Data Comparison

The table below summarizes the theoretical and experimentally observed physicochemical shifts when transitioning from a phenyl to a 3,5-dichloropyridyl amino alcohol scaffold [3].

PropertyPhenyl Amino Alcohol (Model)3,5-Dichloropyridyl Amino AlcoholCausality / Impact
Primary Electronic Effect Mild -I, +MStrong -I, -M3,5-Cl and Pyridine N deplete electron density.
Amine pKa (Conjugate Acid) 8.8 – 9.26.2 – 6.8Destabilization of the ammonium ion; reduces basicity.
Hydroxyl pKa 14.5 – 15.212.2 – 12.8Stabilization of the alkoxide; increases acidity.
% Ionized at pH 7.4 > 95% (Cationic)< 20% (Cationic)Drastic increase in the neutral, membrane-permeable species.
LogD (pH 7.4) ~ 0.5 – 1.2~ 2.0 – 2.8Enhanced lipophilicity due to the higher unionized fraction.

Experimental Protocols: Self-Validating pKa Determination

Accurate determination of these pKa shifts requires robust analytical methodologies. Because 3,5-dichloropyridyl derivatives often exhibit poor aqueous solubility, a standard aqueous titration is insufficient. The following protocol utilizes the Yasuda-Shedlovsky co-solvent extrapolation method to ensure a self-validating and highly accurate measurement[3, 4].

Protocol: Co-Solvent Potentiometric & UV-Metric Titration

Objective: Determine the precise pKa of both the amine and hydroxyl groups in poorly soluble 3,5-dichloropyridyl amino alcohols.

Step 1: Preparation of Co-Solvent Mixtures

  • Prepare three standardized solutions of Methanol/Water at varying weight fractions (e.g., 30%, 40%, and 50% w/w MeOH).

  • Ensure the ionic strength is kept constant at 0.15 M using KCl to mimic physiological conditions.

Step 2: Potentiometric Titration (Amine pKa)

  • Accurately weigh ~2-5 mg of the amino alcohol analyte and dissolve it in 20 mL of the 30% MeOH co-solvent mixture.

  • Submerge a calibrated glass pH electrode and a temperature probe (maintained strictly at 25.0 ± 0.1 °C) into the solution.

  • Titrate with standardized 0.5 M HCl (to fully protonate the amine) followed by a forward titration using 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Record the pH vs. titrant volume. The inflection point of the derivative curve corresponds to the apparent pKa (psKa) in that specific co-solvent fraction.

  • Repeat the process for the 40% and 50% MeOH mixtures.

Step 3: UV-Metric Titration (Hydroxyl pKa) (Note: Hydroxyl deprotonation occurs at high pH, often outside the reliable linear range of glass electrodes, making UV-spectrophotometry the preferred method).

  • Prepare a 10 µM solution of the analyte in the respective co-solvent mixtures.

  • Using a UV-Vis spectrophotometer, record the absorption spectra from pH 10.0 to 13.5 (adjusted using standardized KOH).

  • Track the bathochromic shift (red shift) associated with the formation of the alkoxide ion.

  • Plot the absorbance at the analytical wavelength (

    
     of the alkoxide) against pH to determine the psKa.
    

Step 4: Yasuda-Shedlovsky Extrapolation (Data Validation)

  • Plot the measured apparent pKa (psKa) values against the inverse dielectric constant (

    
    ) of the respective Methanol/Water mixtures.
    
  • Perform a linear regression. The y-intercept (where

    
     equals that of pure water, ~0.0127 at 25°C) yields the highly accurate, extrapolated aqueous pKa. Trustworthiness Check: A strict linear correlation (
    
    
    
    ) serves as the internal self-validating mechanism for the assay's integrity.

Logical Workflow: Impact of Acidity Modulation in Drug Design

The following diagram illustrates the logical progression of how structural modification dictates electronic effects, which in turn modulate the pKa and ultimately improve the pharmacological profile.

G N1 Baseline Scaffold: Phenyl Amino Alcohol N2 Bioisosteric Replacement: Insert 3,5-Dichloropyridyl N1->N2 N3 Electronic Shift: Strong Inductive (-I) Withdrawal N2->N3 N4 Amine Modification: pKa Drops (~8.9 → ~6.5) N3->N4 N5 Hydroxyl Modification: pKa Drops (~14.5 → ~12.5) N3->N5 N6 Pharmacokinetic Benefit: Increased Unionized Fraction (LogD) N4->N6 N7 Pharmacodynamic Benefit: Enhanced H-Bonding (e.g., PDE4) N5->N7

Caption: Logical workflow demonstrating how 3,5-dichloropyridyl substitution modulates pKa and drug efficacy.

References

  • Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. ACS Publications. Available at:[Link]

  • Activation of carbonic anhydrases from human brain by amino alcohol oxime ethers. Taylor & Francis. Available at:[Link]

Validation

Determination of enantiomeric purity using Mosher's acid analysis

Determination of Enantiomeric Purity and Absolute Configuration: A Comparative Guide to Mosher's Acid Analysis In chemical synthesis and drug discovery, the unambiguous determination of a molecule's stereochemistry is a...

Author: BenchChem Technical Support Team. Date: March 2026

Determination of Enantiomeric Purity and Absolute Configuration: A Comparative Guide to Mosher's Acid Analysis

In chemical synthesis and drug discovery, the unambiguous determination of a molecule's stereochemistry is a non-negotiable parameter, as enantiomers often exhibit vastly different pharmacological efficacies and off-target toxicities. While techniques like Chiral High-Performance Liquid Chromatography (HPLC) are commonplace for high-throughput screening, Mosher's acid analysis remains an indispensable, dual-purpose Nuclear Magnetic Resonance (NMR) method. It not only quantifies enantiomeric excess (ee) but also definitively assigns absolute configuration[1].

As an Application Scientist, I have designed this guide to objectively compare Mosher's acid analysis with alternative methodologies, detailing the mechanistic causality behind the protocols to empower researchers in selecting the optimal stereochemical validation strategy.

Mechanistic Causality: The Principle of Mosher's Method

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), functions as a Chiral Derivatizing Agent (CDA)[1]. Enantiomers are indistinguishable by NMR in an achiral environment. However, by reacting a chiral secondary alcohol or primary amine with enantiopure (R)- or (S)-MTPA chloride (MTPA-Cl), the enantiomers are covalently converted into diastereomers[1],[2].

The Causality of the Conformational Model: The diagnostic power of this method stems from the highly restricted conformation of the resulting MTPA ester or amide[3]. In solution, the carbinyl proton, the ester carbonyl, and the trifluoromethyl (CF₃) group of the MTPA moiety align in a single plane (the "Mosher plane")[4]. The phenyl ring of the MTPA group magnetically shields the substituents positioned on the same side, causing an upfield shift (lower ppm) in the ¹H NMR spectrum[5]. By calculating the chemical shift difference between the (S)-MTPA and (R)-MTPA derivatives (Δδ = δS - δR), researchers can map the spatial arrangement of substituents and assign the absolute configuration[3],[5].

MoshersWorkflow A Chiral Analyte (Alcohol/Amine) B Derivatization with (R)- & (S)-MTPA-Cl A->B Pyridine/DMAP C Diastereomeric Mixture Formation B->C Covalent Bond D NMR Spectroscopy (1H, 19F) C->D Data Acquisition E Calculate ee% (Peak Integration) D->E Quantitative F Assign Absolute Config (Δδ = δS - δR) D->F Qualitative

Experimental workflow for Mosher's acid analysis and NMR data interpretation.

Comparative Performance Analysis

Selecting the appropriate analytical technique requires balancing sensitivity, development time, and the specific stereochemical data required. Below is an objective comparison of Mosher's acid analysis against Chiral HPLC and Chiral Shift Reagents[1],[6].

Table 1: Objective Comparison of Stereochemical Analytical Techniques

ParameterMosher's Acid Analysis (NMR)Chiral HPLC / GCChiral Shift Reagents (NMR)
Primary Principle Covalent derivatization to diastereomersPhysical separation on chiral stationary phaseTransient non-covalent diastereomeric complexes
Absolute Configuration Yes (via Δδ analysis)No (requires a known standard)No
Enantiomeric Excess (ee) Yes (Integration of diastereomeric signals)Yes (Integration of chromatographic peaks)Yes (Integration of shifted signals)
Development Time Low (Standardized protocol)High (Column/mobile phase screening)Low (Simple addition to NMR tube)
Accuracy for ee% Moderate to High (~1-5% error, subject to peak overlap)Very High (<0.1% error with baseline resolution)Low to Moderate (Broadening of peaks)
Sample Recovery Difficult (Requires ester cleavage)Excellent (Preparative scale possible)Excellent (Simple extraction)

Table 2: Representative Data Comparison for ee% Determination (Chiral Alcohol)

Sample ProfileMosher's Method (¹H NMR Integration)Chiral HPLC (Peak Area %)Deviation
Racemate50.2% (R) : 49.8% (S)50.0% (R) : 50.0% (S)+0.2%
Enantioenriched A89.5% (R) : 10.5% (S)91.0% (R) : 9.0% (S)-1.5%
Enantioenriched B98.0% (R) : 2.0% (S)99.1% (R) : 0.9% (S)-1.1%

Data Insight: While Chiral HPLC provides superior precision for highly enantioenriched samples (>95% ee) due to baseline separation and the absence of NMR isotopic satellite interference[1], Mosher's method excels in early-stage development. It provides a highly reliable, purification-free estimate of ee% and absolute configuration without the weeks of column screening required for HPLC[4].

Self-Validating Experimental Protocol: MTPA Ester Synthesis

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Synthesizing both the (R)- and (S)-esters acts as an internal control against kinetic resolution artifacts[7],[4].

Materials:

  • Chiral secondary alcohol (approx. 5 mg)[1]

  • (R)-(-)- and (S)-(+)-MTPA-Cl (Mosher's acid chloride)[1]

  • Anhydrous Pyridine-d5 or CDCl₃ with 4-Dimethylaminopyridine (DMAP)[1],[7]

  • Standard NMR tubes[7]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube[1]. Causality: Conducting the reaction directly in the NMR tube minimizes transfer losses and prevents moisture ingress. MTPA-Cl is highly moisture-sensitive and rapidly hydrolyzes to MTPA acid, which will not react without additional coupling agents[7].

  • Base Addition: Add 10-15 µL of anhydrous pyridine (or a catalytic amount of DMAP)[1]. Causality: Pyridine acts as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, accelerating the esterification process to prevent degradation of sensitive analytes.

  • Derivatizing Agent Addition: Add a molar excess (approx. 2.0 to 3.0 equivalents) of (R)-MTPA-Cl to the tube[4]. Causality: A significant excess is mandatory to drive the reaction to 100% completion. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the observed ee% in the final NMR spectrum[7],[4].

  • Incubation: Cap the tube, mix thoroughly, and allow the reaction to proceed at room temperature for 2 to 6 hours[1],[3]. Monitor completion via a quick ¹H NMR scan.

  • Parallel Synthesis: In a separate NMR tube, repeat steps 1-4 using (S)-MTPA-Cl[1]. Causality: Both diastereomers must be synthesized to calculate the Δδ values required for absolute configuration assignment[3].

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra[1]. Causality: ¹⁹F NMR is highly advantageous as it typically presents a single, sharp singlet for each diastereomer without background interference from the analyte's proton signals, making ee% integration highly accurate and simplifying the spectrum[1],[8].

Data Interpretation: ee% and Absolute Configuration

1. Calculating Enantiomeric Excess (ee%) Identify distinct, well-resolved signals for the two diastereomers (e.g., the methoxy protons in ¹H NMR or the CF₃ signal in ¹⁹F NMR)[1],[6]. Integrate these peaks carefully, avoiding ¹³C satellite overlap[4]. Formula:ee% = |(Area_Major - Area_Minor) / (Area_Major + Area_Minor)| × 100

2. Assigning Absolute Configuration Calculate the chemical shift difference Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) for the protons adjacent to the stereocenter[3].

ConfigurationLogic A Calculate Δδ = δS - δR for adjacent protons B Protons with Δδ > 0 (Positive) A->B C Protons with Δδ < 0 (Negative) A->C D Positioned on the RIGHT side of the Mosher plane B->D Shielded in (R)-ester E Positioned on the LEFT side of the Mosher plane C->E Shielded in (S)-ester F Construct 3D Model & Assign (R) or (S) D->F E->F

Logical decision tree for assigning absolute configuration using Mosher's Δδ values.

According to the Mosher model, substituents with positive Δδ values are placed on the right side of the idealized Mosher plane, while those with negative Δδ values are placed on the left[5]. By mapping these substituents onto a 3D model of the molecule, the absolute (R) or (S) configuration is definitively assigned[5],[2].

References

  • Title: Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines Source: Nature Protocols / ResearchGate URL: [Link]

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: ResearchGate URL: [Link]

  • Title: Part 7: Analytical Techniques for Stereochemistry Source: Chiralpedia URL: [Link]

  • Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: PMC / NIH URL: [Link]

  • Title: Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Source: University of Toronto URL: [Link]

  • Title: Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Source: ACS Publications / Journal of Chemical Education URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol: Proper Disposal Procedures &amp; Waste Management Guide

Executive Summary Immediate Action Required: Treat (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol as a Halogenated Organic Waste . Due to the presence of the 3,5-dichloropyridine moiety, this compound is environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol as a Halogenated Organic Waste .

Due to the presence of the 3,5-dichloropyridine moiety, this compound is environmentally persistent and generates corrosive hydrogen chloride (HCl) and nitrogen oxides (NOx) upon thermal decomposition. Do not dispose of via sanitary sewer or trash. Strict segregation from non-halogenated solvents is required to maintain cost-efficiency and regulatory compliance.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the molecule's reactivity profile. This compound is a chiral amino-alcohol building block.

PropertyDetailOperational Implication
Chemical Name (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-olCAS: 1213306-71-8 (Representative)
Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH), DichloropyridineAmine: Basic/Nucleophilic.[1][2] Incompatible with acids/oxidizers.Cl-Pyridine: Thermally stable; requires high-temp incineration.
Physical State Solid (typically off-white powder)Dust control measures required during transfer.
RCRA Status Not P- or U-listed specifically.Classify as D001 (if in flammable solvent) or Halogenated Organic Waste based on constituents.
Key Hazards Skin/Eye Irritant (Cat 2), Aquatic ToxicityPPE: Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat.

The "Self-Validating" Pre-Disposal Protocol

Expert Insight: Disposal accidents often occur not at the incinerator, but during the "consolidation" phase in the lab. Follow this causality-based protocol to ensure stability.

Step 1: Segregation Logic (The Cost & Safety Barrier)

Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.

  • Causality: Incinerating halogenated waste requires specialized scrubbers to neutralize acidic exhaust (HCl). Mixing 100g of this substance into a 20L drum of non-halogenated solvent reclassifies the entire drum as "Halogenated," increasing disposal costs by 300-500%.

  • Safety: Do not mix with oxidizing acids (Nitric, Perchloric). The amine group can form unstable salts or undergo exothermic oxidation.

Step 2: Quenching & pH Check

If the compound is dissolved in a reaction mixture:

  • Check pH: Ensure the solution is neutral or slightly basic (pH 7-9).

  • Acidic Solutions: If the waste stream is acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the waste drum.

    • Why? Adding an acidic amine solution to a waste drum containing basic organic residues can cause rapid heat generation and drum pressurization.

Step 3: Container Selection
  • Solids: Collect in wide-mouth High-Density Polyethylene (HDPE) jars.

  • Liquids (Mother Liquors): Use HDPE or fluorinated HDPE carboys. Avoid metal containers if the solution is potentially acidic or wet, as the chloride ions can accelerate pitting corrosion.

Operational Disposal Workflow

This workflow ensures "Cradle-to-Grave" compliance.

Diagram: Waste Stream Decision Matrix

DisposalWorkflow Start Waste Generation (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Filter Cake LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Mother Liquor Labeling Labeling: 'Hazardous Waste - Halogenated Organic' Constituents: Dichloropyridine derivative SolidWaste->Labeling SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent No Halogens HaloSolvent->Labeling Segregation CRITICAL: Do Not Mix Keep as Halogenated Stream NonHaloSolvent->Segregation Contaminated by Solute Segregation->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage DisposalMethod Final Disposal: High-Temp Incineration (Rotary Kiln with Scrubber) Storage->DisposalMethod

Caption: Decision matrix for segregating and routing chloropyridine waste streams to ensure regulatory compliance and safety.

Waste Coding & Regulatory Compliance

Proper coding is essential for the waste vendor (e.g., Veolia, Clean Harbors) to accept the material.

US EPA (RCRA) Codes

While this specific CAS is not a "Listed" waste (F, K, P, U lists), it must be characterized by its properties.

CodeDescriptionApplicability
D001 Ignitable CharacteristicApply if dissolved in flammable solvents (Flash point <60°C).
D002 Corrosive CharacteristicApply if pH < 2 or > 12.5 (Unlikely for pure compound, possible for reaction mixes).
None Non-Regulated Hazardous WasteIf solid and non-ignitable, it is often classified simply as "OSHA Hazardous" or state-regulated "Halogenated Organic Solid."

Labeling Requirement:

  • Primary Tag: "Hazardous Waste"

  • Chemical Components: Must list "(2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol" explicitly. Do not use generic terms like "Organic Waste."

  • Hazard Checkbox: Check "Toxic" and "Irritant."

European Waste Catalogue (EWC)
  • 07 01 03* : Organic halogenated solvents, washing liquids and mother liquors.

  • 07 01 07* : Halogenated still bottoms and reaction residues.

Emergency Contingencies

Spill Cleanup Procedure
  • Evacuate & Ventilate: If dust is airborne, clear the area.

  • PPE: Wear N95/P100 respirator, nitrile gloves, and goggles.

  • Containment:

    • Solids: Sweep up gently to avoid dust generation. Use a HEPA vacuum if available.

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible amine reaction risk).

  • Decontamination: Wipe surface with a dilute mild acid (e.g., 5% acetic acid) to neutralize amine residues, followed by water.

  • Disposal: Place all cleanup materials into the Halogenated Waste drum.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol (Analogous Structure Safety Data).

  • European Chemicals Agency (ECHA). (2024). Guidance on the classification and labelling of titanium dioxide and halogenated pyridine derivatives.

  • National Research Council (US). (1983). Prudent Practices for Disposal of Chemicals from Laboratories. National Academies Press.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

The foundational principle when dealing with a substance of unknown toxicity is to treat it as hazardous.[1] This approach necessitates a multi-layered personal protective equipment (PPE) strategy to minimize all potenti...

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle when dealing with a substance of unknown toxicity is to treat it as hazardous.[1] This approach necessitates a multi-layered personal protective equipment (PPE) strategy to minimize all potential routes of exposure: dermal, ocular, and respiratory.

Hazard Assessment of Structurally Related Compounds

While a specific SDS for (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol is not available, data from the analogous compound (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol indicates the following potential hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Furthermore, the presence of the dichloropyridyl moiety suggests that precautions for handling chlorinated organic compounds and aminopyridine derivatives are warranted. Aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[2]

Core Personal Protective Equipment (PPE) Requirements

A thorough risk assessment is paramount before handling any new compound.[3] Based on the potential hazards, the following PPE is mandatory when handling (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), with double-gloving recommended.To prevent skin contact, which may cause irritation.[4] Double-gloving provides an additional barrier against potential contamination.
Eye and Face Protection ANSI-approved safety goggles or a face shield.To protect the eyes from splashes or airborne particles that can cause serious irritation.[1][4]
Skin and Body Protection A fully fastened laboratory coat, long pants, and closed-toe shoes.To shield the skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection Work should be conducted within a certified chemical fume hood. In instances where this is not feasible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent the inhalation of any dust or aerosols, which could lead to respiratory irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, procedural workflow is critical for ensuring safety. The following steps outline the proper handling of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol from preparation to disposal.

Preparation
  • Fume Hood Verification: Confirm that the chemical fume hood is operational and certified.[4]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated work area.[3]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[6]

Weighing and Handling
  • Containment: Perform all weighing and transfer operations within the chemical fume hood to contain any airborne particles.[3]

  • Dispensing: Utilize dedicated spatulas and weighing papers. Close the primary container immediately after dispensing.[3]

  • Solubilization: If preparing a solution, add the solvent to the compound slowly to prevent splashing. Ensure the container is securely capped before mixing.[3]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Enter Lab don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->don_ppe verify_hood Verify Fume Hood Functionality don_ppe->verify_hood weigh_compound Weigh Compound in Fume Hood verify_hood->weigh_compound Proceed to Handling transfer_compound Transfer Compound to Reaction Vessel weigh_compound->transfer_compound dispose_waste Dispose of Contaminated Materials in Hazardous Waste transfer_compound->dispose_waste Proceed to Cleanup clean_area Decontaminate Work Area dispose_waste->clean_area doff_ppe Doff PPE in Correct Order clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Safe Completion wash_hands->end End: Exit Lab

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical component of the handling process to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste Designation: All materials that have come into contact with (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol, including gloves, weighing paper, pipette tips, and excess compound, must be treated as hazardous waste.[6]

  • Dedicated Waste Container: Collect all solid and liquid waste in a designated, leak-proof container that is clearly labeled with "Hazardous Waste" and the full chemical name.[6] The container should be kept closed except when adding waste.[6]

Final Disposal
  • Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the final disposal of the hazardous waste.[4]

  • Incineration: The recommended disposal method for chlorinated organic compounds is incineration at a licensed hazardous waste facility.[6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Spill: Evacuate the immediate area and ventilate.[6] For a small spill, use an inert absorbent material to contain it, then collect the material in a sealed container for hazardous waste disposal.[6] All materials used for cleanup must also be disposed of as hazardous waste.[6]

By adhering to these stringent guidelines, researchers can safely handle (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol, ensuring personal safety and environmental responsibility.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem.
  • Proper Disposal of 3,5-Dichloropyridine: A Guide for Laboratory Professionals - Benchchem.
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem.
  • Novel Chemicals with Unknown Hazards SOP - Environmental Health and Safety.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Novel Chemicals With Unknown Hazards - Environmental Health and Safety.
  • 4-Aminopyridine - Jubilant Ingrevia.
  • 4-aminopyridine - Sdfine.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Material Safety Data Sheet - 4-Aminopyridine.
  • (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol - Sigma-Aldrich.

Sources

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